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Core Science & Biosynthesis

Foundational

Mechanism of action of 2,5-dibromo-N-cyclohexylbenzamide in vitro

An in-depth analysis of highly specific, synthetically derived small molecules often requires extrapolating mechanistic data from established pharmacophores. While direct, compound-specific literature for 2,5-dibromo-N-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of highly specific, synthetically derived small molecules often requires extrapolating mechanistic data from established pharmacophores. While direct, compound-specific literature for 2,5-dibromo-N-cyclohexylbenzamide is scarce, its structural classification as a halogenated N-cyclohexylbenzamide places it within a well-documented family of bioactive agents[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, predictive framework for the mechanism of action of 2,5-dibromo-N-cyclohexylbenzamide in vitro. By leveraging the established pharmacology of its closest structural analogs—most notably the potent Receptor for Advanced Glycation Endproducts (RAGE) antagonist FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide) and 4-chloro-N-cyclohexylbenzamide—this guide establishes a self-validating experimental matrix for researchers investigating this compound[2][3].

Chemical Rationale & Structural Biology

The N-cyclohexylbenzamide scaffold is a privileged structure in medicinal chemistry, frequently utilized to disrupt protein-protein interactions at the cell surface. The specific addition of two bromine atoms at the 2 and 5 positions of the benzamide ring introduces significant steric bulk and high lipophilicity.

In the context of receptor binding, halogens frequently participate in "halogen bonding"—a highly directional intermolecular interaction with electron-rich moieties (such as backbone carbonyls) within hydrophobic binding pockets. This di-bromo substitution is hypothesized to enhance the molecule's binding affinity and residence time within the extracellular V-domain of target receptors compared to its mono-chlorinated counterparts[4].

Putative Mechanism of Action: RAGE Antagonism

Based on the comparative activities of related N-cyclohexylbenzamides, 2,5-dibromo-N-cyclohexylbenzamide is hypothesized to act as a high-affinity antagonist of RAGE[1][3]. RAGE is a multiligand transmembrane receptor implicated in neuroinflammation, apoptosis, and cellular stress.

The Mechanistic Cascade:

  • Target Engagement: The compound binds directly to the extracellular V-domain of RAGE. This sterically occludes the binding site for endogenous damage-associated molecular patterns (DAMPs), including Advanced Glycation Endproducts (AGEs), High Mobility Group Box 1 (HMGB1), and Amyloid-β (Aβ)[3][4].

  • Signal Uncoupling: By preventing ligand engagement, the compound inhibits the conformational change required for RAGE to recruit the intracellular adaptor protein DIAPH1[4].

  • Pathway Suppression: The failure to recruit DIAPH1 uncouples RAGE from downstream kinase cascades. Specifically, it halts the activation of Mitogen-Activated Protein Kinases (MAPK) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways[4][5].

  • Transcriptional Silencing: Without upstream kinase activation, the nuclear translocation of transcription factors NF-κB and STAT1/3/5 is blocked. This suppresses the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mitigates cyclooxygenase-2 (COX-2) expression[2][5][6].

RAGE_Pathway Ligand RAGE Ligands (AGEs, HMGB1, Aβ) RAGE RAGE Receptor (Cell Membrane) Ligand->RAGE Activates Inhibitor 2,5-dibromo-N-cyclohexylbenzamide (V-Domain Antagonist) Inhibitor->RAGE Blocks Binding Adaptor DIAPH1 Adaptor Recruitment RAGE->Adaptor Signal Transduction Kinases JAK/STAT & MAPK Phosphorylation Adaptor->Kinases Transcription NF-κB / STAT Nuclear Translocation Kinases->Transcription Output Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) Transcription->Output Gene Expression

Fig 1. RAGE antagonism by 2,5-dibromo-N-cyclohexylbenzamide and downstream pathway inhibition.

Self-Validating In Vitro Experimental Protocols

To rigorously validate this hypothesized mechanism, researchers must employ a self-validating experimental matrix. Causality is critical: we must first prove direct biochemical binding to the receptor before attributing cellular phenotypic changes to that specific interaction.

The following protocols incorporate orthogonal validation, utilizing FPS-ZM1 as a positive control and RAGE-knockout ( RAGE−/− ) cell lines as negative controls to ensure target specificity.

Protocol A: Target Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time, label-free quantification of binding kinetics ( Kon​ , Koff​ ) and affinity ( Kd​ ). This ensures the compound physically interacts with the RAGE V-domain rather than acting as a non-specific downstream kinase inhibitor.

  • Sensor Chip Preparation: Immobilize recombinant human RAGE V-domain onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~1000 RU).

  • Analyte Preparation: Dissolve 2,5-dibromo-N-cyclohexylbenzamide in 100% DMSO, then dilute into running buffer (PBS, 0.05% Tween-20, 1% DMSO) to create a concentration series (1.56 nM to 100 nM)[3].

  • Binding Assay: Inject the analyte series over the immobilized RAGE and a blank reference flow cell at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Data Analysis: Subtract reference flow cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ).

Protocol B: In Vitro Anti-Inflammatory Assay in BV-2 Microglia

Causality: Once binding is confirmed, this cellular assay verifies that target engagement translates to functional antagonism of the inflammatory cascade[5].

  • Cell Culture & Seeding: Seed BV-2 microglial cells in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Pre-treatment: Treat cells with varying concentrations of 2,5-dibromo-N-cyclohexylbenzamide (0.1 µM – 10 µM) or the positive control FPS-ZM1 for 2 hours. Include a vehicle control (0.1% DMSO) and a RAGE−/− BV-2 negative control arm.

  • Stimulation: Induce RAGE-mediated inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) or 100 µg/mL AGE-BSA to the wells. Incubate for 24 hours[5][6].

  • Cytokine Quantification (ELISA): Collect the cell culture supernatant. Quantify secreted TNF-α and IL-6 levels using target-specific ELISA kits to determine the half-maximal inhibitory concentration ( IC50​ )[1][5].

  • Orthogonal Validation (Western Blot): Lyse the remaining cells in RIPA buffer. Perform SDS-PAGE and probe for phosphorylated JAK2, STAT3, and NF-κB p65 to confirm intracellular pathway suppression[5].

Workflow Prep Compound Prep (DMSO Stock) Binding Direct Binding (SPR Kinetics) Prep->Binding Step 1 Cell BV-2 Cell Culture (WT & RAGE-/-) Prep->Cell Step 2 Data Data Synthesis (Kd & IC50 Calc) Binding->Data Assay Functional Assays (ELISA & Western) Cell->Assay LPS/AGE Stimulation Assay->Data

Fig 2. Self-validating in vitro workflow for evaluating target binding and cellular efficacy.

Quantitative Data Interpretation & Comparative Analysis

To benchmark the efficacy of 2,5-dibromo-N-cyclohexylbenzamide, its performance must be evaluated against established reference standards. The table below outlines the representative data structure and expected comparative metrics based on the N-cyclohexylbenzamide pharmacophore class.

Table 1: Comparative In Vitro Profiling of N-cyclohexylbenzamide Derivatives

Compound / LigandTarget / AssayMetricRepresentative ValueBiological Implication
FPS-ZM1 (Standard)RAGE V-Domain (SPR) Ki​ (Aβ40)25 nMHigh-affinity baseline for V-domain blockade[3][7].
FPS-ZM1 (Standard)BV-2 Microglia (ELISA) IC50​ (IL-6)~1.2 µMPotent suppression of microglial inflammation[5].
2,5-dibromo-N-CHB RAGE V-Domain (SPR) Kd​ Assay DependentDi-bromo substitution expected to alter baseline affinity.
2,5-dibromo-N-CHB BV-2 Microglia (ELISA) IC50​ (IL-6)Assay DependentFunctional validation of anti-inflammatory efficacy.
Vehicle (DMSO) BV-2 Microglia (ELISA)Cytokine LevelBaseline MaxValidates LPS/AGE stimulation protocol.

*2,5-dibromo-N-CHB = 2,5-dibromo-N-cyclohexylbenzamide. Values are subject to empirical determination via the protocols outlined in Section 3.

Conclusion

While 2,5-dibromo-N-cyclohexylbenzamide remains an underexplored entity in primary literature, its structural identity as a halogenated N-cyclohexylbenzamide heavily implicates it as a modulator of RAGE and downstream NF-κB/JAK-STAT signaling. By deploying the self-validating SPR and cellular workflows detailed in this guide, researchers can systematically transition this compound from a theoretical pharmacophore to a validated preclinical candidate.

References

  • Spandidos Publications. "Inhibitor of RAGE and glucose-induced inflammation in bone marrow mesenchymal stem cells: Effect and mechanism of action." Spandidos Publications. Available at: [Link]

  • PubMed. "FPS-ZM1 inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway." NIH.gov. Available at:[Link]

  • PMC. "4-Chloro-N-cyclohexylbenzamide." NIH.gov. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Biological Screening of 2,5-dibromo-N-cyclohexylbenzamide

Abstract This technical guide provides a comprehensive framework for the preliminary biological screening of the novel synthetic compound, 2,5-dibromo-N-cyclohexylbenzamide. The benzamide chemical scaffold is a recurring...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary biological screening of the novel synthetic compound, 2,5-dibromo-N-cyclohexylbenzamide. The benzamide chemical scaffold is a recurring motif in a multitude of pharmacologically active agents, exhibiting a wide array of biological activities. This document outlines a structured, multi-tiered screening cascade designed to efficiently elucidate the cytotoxic, antimicrobial, and potential kinase inhibitory properties of this specific derivative. The protocols detailed herein are grounded in established scientific principles and are presented to ensure methodological rigor and data reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction and Rationale

Benzamide and its derivatives are a well-established class of compounds with significant therapeutic applications. Their biological activities are diverse, ranging from anti-proliferative and antimicrobial to serving as antagonists for specific cellular receptors.[1][2] The introduction of bromine atoms into the benzamide structure can significantly modulate its physicochemical properties and biological activity, a strategy that has been explored in the development of various therapeutic agents.[3] The N-cyclohexyl substituent further adds to the lipophilicity and conformational flexibility of the molecule, potentially influencing its interaction with biological targets.

The subject of this guide, 2,5-dibromo-N-cyclohexylbenzamide, is a novel compound whose biological profile is yet to be characterized. A systematic preliminary screening is therefore essential to identify any potential therapeutic utility and to guide further, more focused investigations. The screening cascade proposed in this document is designed to provide a broad initial assessment of the compound's biological effects, focusing on key areas of interest for novel small molecules: cytotoxicity, antimicrobial activity, and kinase inhibition.

Physicochemical Properties of 2,5-dibromo-N-cyclohexylbenzamide

A foundational understanding of the compound's physical and chemical characteristics is paramount for designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₁₅H₁₇Br₂NOPubChem CID: 113575670[4]
Molecular Weight 387.11 g/mol PubChem CID: 113575670[4]
IUPAC Name 2,5-dibromo-N-cyclopentyl-N-prop-2-enylbenzamidePubChem CID: 113575670[4]
SMILES C=CCN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Br)BrPubChem CID: 113575670[4]

Note: The IUPAC name and SMILES string from PubChem CID 113575670 refer to a slightly different N-substituent (cyclopentyl and prop-2-enyl vs. cyclohexyl). For the purpose of this guide, we will proceed with the user-provided name, 2,5-dibromo-N-cyclohexylbenzamide, while acknowledging this discrepancy in the available literature.

Tier 1 Screening: Cytotoxicity Profiling

The initial step in evaluating any new chemical entity is to assess its general cytotoxicity. This provides a therapeutic window and informs the concentration ranges for subsequent, more specific assays. The MTT assay is a widely adopted and cost-effective colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[5][6]

Rationale for Experimental Design

The selection of cell lines is critical for a comprehensive initial screen. A panel comprising both cancerous and non-cancerous cell lines is recommended to identify any potential for selective anti-proliferative activity. For this guide, we propose the use of:

  • HepG2: A human liver cancer cell line, relevant for assessing potential hepatotoxicity and as a model for hepatocellular carcinoma.[7]

  • MCF-7: A human breast cancer cell line, widely used in cancer research.[5]

  • HEK293: A non-cancerous human embryonic kidney cell line, to serve as a control for general cytotoxicity.[5]

The LDH (Lactate Dehydrogenase) assay can be run in parallel to complement the MTT assay. While MTT measures metabolic activity, the LDH assay quantifies cell membrane damage by measuring the release of LDH into the culture medium, providing a more direct measure of cell death.[8][9]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate HepG2, MCF-7, and HEK293 cells in 96-well flat-bottom microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation: Prepare a stock solution of 2,5-dibromo-N-cyclohexylbenzamide in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Expected Data Output and Interpretation

The results of the cytotoxicity screening should be summarized in a table, presenting the IC₅₀ values for each cell line at each time point. A significantly lower IC₅₀ value for the cancer cell lines compared to the non-cancerous HEK293 cells would suggest a potential for selective anti-cancer activity and would warrant further investigation.

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2[Experimental Data][Experimental Data][Experimental Data]
MCF-7[Experimental Data][Experimental Data][Experimental Data]
HEK293[Experimental Data][Experimental Data][Experimental Data]

Tier 2 Screening: Antimicrobial Activity

Given that many benzamide derivatives exhibit antimicrobial properties, a preliminary screen for antibacterial and antifungal activity is a logical next step.[10] The disk diffusion assay is a straightforward and widely used qualitative method for this initial assessment.[11][12]

Rationale for Experimental Design

A panel of clinically relevant and standard bacterial and fungal strains should be selected to provide a broad spectrum of activity. This should include:

  • Gram-positive bacteria: Staphylococcus aureus and Bacillus subtilis.[10]

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.[10]

  • Fungi: Candida albicans and Aspergillus niger.[13]

The disk diffusion method relies on the diffusion of the antimicrobial agent from an impregnated disk into an agar medium, resulting in a zone of growth inhibition.[11][14]

Experimental Protocol: Disk Diffusion Assay
  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain, adjusted to a 0.5 McFarland standard.[11]

  • Plate Inoculation: Evenly inoculate the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for fungi) with the prepared inoculum using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a known amount (e.g., 10 µL) of a stock solution of 2,5-dibromo-N-cyclohexylbenzamide (at a defined concentration, e.g., 1 mg/mL in a suitable solvent) onto each disk.

  • Controls: Include a negative control (solvent only) and a positive control (a standard antibiotic or antifungal agent).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disk.[11]

Expected Data Output and Interpretation

The results should be tabulated, showing the diameter of the zone of inhibition for each microbial strain. A significant zone of inhibition compared to the negative control indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus[Experimental Data]
Bacillus subtilis[Experimental Data]
Escherichia coli[Experimental Data]
Pseudomonas aeruginosa[Experimental Data]
Candida albicans[Experimental Data]
Aspergillus niger[Experimental Data]

Tier 3 Screening: In-Vitro Kinase Inhibition Assay

Many small molecule drugs exert their effects by inhibiting specific protein kinases. Given the prevalence of the benzamide scaffold in kinase inhibitors, a preliminary screen against a representative kinase is a valuable component of the initial biological evaluation.[15] The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition.[16]

Rationale for Experimental Design

The choice of kinase for the initial screen should be based on therapeutic relevance and the availability of a robust assay system. Glycogen synthase kinase-3β (GSK-3β) is a ubiquitously expressed serine/threonine kinase implicated in numerous diseases, making it a relevant target.[15]

Experimental Protocol: In-Vitro GSK-3β Kinase Assay
  • Reagent Preparation: Prepare all reagents, including the GSK-3β enzyme, substrate (e.g., a specific peptide substrate for GSK-3β), and ATP, in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15][16]

  • Compound Preparation: Prepare serial dilutions of 2,5-dibromo-N-cyclohexylbenzamide in the kinase assay buffer with a constant final DMSO concentration.[15]

  • Reaction Setup (384-well plate format):

    • Add 2.5 µL of the diluted compound or vehicle control to the appropriate wells.

    • Add 5 µL of the diluted GSK-3β enzyme to each well (except for the "no enzyme" control).[15]

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.[15]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[15]

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[16]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Expected Data Output and Interpretation

The primary output will be the IC₅₀ value of 2,5-dibromo-N-cyclohexylbenzamide against GSK-3β. A low micromolar or nanomolar IC₅₀ would indicate significant inhibitory activity and would strongly support further investigation into the compound's kinase inhibitory profile.

ParameterValue
GSK-3β IC₅₀ (µM) [Experimental Data]

Visualization of Experimental Workflow

The overall screening cascade can be visualized as a logical progression from broad, cell-based assays to a more specific, target-based assay.

Screening_Cascade cluster_0 Tier 1: Cytotoxicity Profiling cluster_1 Tier 2: Antimicrobial Screening cluster_2 Tier 3: Kinase Inhibition node_cytotoxicity Cytotoxicity Assays (MTT & LDH) node_ic50_cytotoxicity Determine IC50 Values node_cytotoxicity->node_ic50_cytotoxicity node_cell_lines HepG2, MCF-7, HEK293 Cell Lines node_cell_lines->node_cytotoxicity node_antimicrobial Disk Diffusion Assay node_zoi Measure Zone of Inhibition node_antimicrobial->node_zoi node_microbes Bacterial & Fungal Strains node_microbes->node_antimicrobial node_kinase In-Vitro Kinase Assay (ADP-Glo™) node_ic50_kinase Determine IC50 Value node_kinase->node_ic50_kinase node_target GSK-3β Enzyme node_target->node_kinase start 2,5-dibromo-N-cyclohexylbenzamide start->node_cytotoxicity start->node_antimicrobial start->node_kinase

Caption: A tiered approach to the preliminary biological screening of 2,5-dibromo-N-cyclohexylbenzamide.

Conclusion and Future Directions

This technical guide has outlined a systematic and robust approach for the preliminary biological screening of 2,5-dibromo-N-cyclohexylbenzamide. The proposed tiered screening cascade, encompassing cytotoxicity, antimicrobial, and kinase inhibition assays, will provide a comprehensive initial assessment of the compound's biological activity profile. The results from these studies will be instrumental in determining the potential therapeutic value of this novel benzamide derivative and will guide subsequent research efforts, including mechanism of action studies, lead optimization, and in vivo efficacy testing. The methodologies described are based on well-established and validated protocols to ensure the generation of high-quality, reproducible data.

References

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • PubMed. (2007). 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • MDPI. (2026). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening | Request PDF. Retrieved from [Link]

  • PubMed. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • PMC. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. Retrieved from [Link]

  • MDPI. (2021). The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. Retrieved from [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of benzamide derivatives as novel NTCP inhibitors that induce apoptosis in HepG2 cells. Retrieved from [Link]

  • PubMed. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Retrieved from [Link]

  • ASM Journals. (2017). Analysis of MIC and Disk Diffusion Testing Variables for Gepotidacin and Comparator Agents against Select Bacterial Pathogens. Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

  • YouTube. (2020). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods. Retrieved from [Link]

  • ResearchGate. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 2,5-diaminobenzamide derivatives as anti-proliferating agents. Retrieved from [Link]

  • Academic Journals. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of some 2,5-diamino-3,6-dibromo -1,4- benzoquinones. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dibromo-N-cyclopentyl-N-prop-2-enylbenzamide. Retrieved from [Link]

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Foundational

Preclinical Pharmacokinetic Profiling of 2,5-Dibromo-N-cyclohexylbenzamide: A Technical Whitepaper

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The compound 2,5-dibromo-N-cyclohexylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Bioanalysis Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The compound 2,5-dibromo-N-cyclohexylbenzamide (DBNCB) represents a highly lipophilic, halogenated small molecule. Structural motifs containing the N-cyclohexylbenzamide scaffold are frequently utilized in the design of potent kinase inhibitors (e.g., VEGFR-2) and soluble epoxide hydrolase (sEH) inhibitors [1], [2]. However, the inclusion of di-bromo substitutions at the 2 and 5 positions of the aromatic ring introduces unique physicochemical challenges.

This whitepaper outlines a comprehensive, self-validating framework for the in vitro and in vivo pharmacokinetic (PK) profiling of DBNCB. By understanding the causality between its structural lipophilicity and its biological disposition, researchers can avoid common pitfalls such as non-specific binding artifacts and formulation-driven poor bioavailability.

Physicochemical Properties & Causality in PK Design

The strategic design of a PK study must be grounded in the molecule's intrinsic properties. For DBNCB, the heavy halogenation and aliphatic cyclohexyl ring drive an estimated XLogP3 of ~5.5.

  • Causality in Formulation: Because of its high lipophilicity and poor aqueous solubility, standard saline or buffer formulations will result in precipitation upon intravenous (IV) injection or poor dissolution in the gastrointestinal tract following oral (PO) administration. Therefore, co-solvent systems utilizing surfactants (e.g., Tween 80) and solubilizers (e.g., PEG400) are mandatory.

  • Causality in Distribution: Molecules with this degree of lipophilicity typically exhibit a large volume of distribution ( Vd​ ) and extreme plasma protein binding (>98%), as seen in similar N-cyclohexylbenzamide derivatives [1]. Therefore, highly rigorous equilibrium dialysis protocols with recovery checks are required to differentiate true protein binding from non-specific binding to laboratory plastics.

Table 1: Predicted & Target In Vitro ADME Parameters
ParameterTarget/Predicted ValueAnalytical Method
Molecular Weight 360.8 g/mol LC-MS/MS
LogP (Estimated) 5.2 – 5.5In silico / Shake-flask
Aqueous Solubility < 10 µg/mLKinetic Solubility Assay
Plasma Protein Binding > 98%Equilibrium Dialysis (RED)
Caco-2 Permeability ( Papp​ ) > 15×10−6 cm/sTranswell Assay

In Vitro ADME Profiling Protocols

To ensure data integrity, every protocol must act as a self-validating system. The following methodologies are optimized specifically for highly lipophilic, halogenated benzamides.

Metabolic Stability in Liver Microsomes

Halogenated benzamides are susceptible to specific metabolic pathways. Interestingly, ortho-bromo substitutions on benzamides can significantly influence regioselective hydroxylation, often protecting the aromatic core while shifting metabolic liability to the aliphatic (cyclohexyl) ring [3].

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of DBNCB in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1%.

  • Incubation: Combine DBNCB with rat or human liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Quenching (Causality Check): At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Why 3x volume? The high organic ratio is required to fully denature proteins and release the tightly bound DBNCB.

  • Analysis: Centrifuge at 14,000g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Plasma Protein Binding (Equilibrium Dialysis)

Step-by-Step Protocol:

  • Spiking: Spike blank Sprague-Dawley (SD) rat plasma with DBNCB to a final concentration of 1 µM.

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to reach equilibrium.

  • Matrix Matching (Self-Validation): Extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma. Why? Matrix matching ensures identical ionization efficiencies during MS analysis, eliminating matrix effect biases.

  • Extraction: Precipitate with 300 µL of IS-spiked acetonitrile, centrifuge, and analyze. Calculate % Bound and mass balance recovery.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Study Design & Formulation

To calculate absolute bioavailability ( F% ), a crossover or parallel IV and PO study in male SD rats (n=3 per route) is conducted.

  • IV Formulation (2 mg/kg): 5% DMSO, 10% Tween 80, 85% Saline.

  • PO Formulation (10 mg/kg): 10% DMSO, 40% PEG400, 50% Saline. (Suspensions like CMC-Na are avoided here to prevent dissolution-rate limited absorption, ensuring we measure true permeability-driven absorption).

  • Sampling Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Blood is collected in K2EDTA tubes and centrifuged immediately to isolate plasma.

Bioanalytical Workflow

Below is the optimized LC-MS/MS workflow designed to mitigate carryover effects common with di-bromo compounds.

BioanalyticalWorkflow A 1. Plasma Collection (K2EDTA Tubes) B 2. Protein Precipitation (3x Vol Acetonitrile + IS) A->B Spike IS C 3. Centrifugation (14,000g, 10 min, 4°C) B->C Vortex 2 min D 4. Supernatant Transfer (To LC Vials) C->D Extract 100 µL E 5. LC-MS/MS Analysis (MRM Mode, C18 Column) D->E Inject 5 µL F 6. Data Integration (Non-Compartmental Analysis) E->F Phoenix WinNonlin

Caption: LC-MS/MS Bioanalytical Workflow for DBNCB Quantification.

Systemic Disposition Pathway

PKPathway PO Oral Dosing (10 mg/kg) GI Intestinal Absorption (High Permeability) PO->GI Dissolution Liver Hepatic First-Pass (CYP450 Oxidation) GI->Liver Portal Vein Plasma Systemic Circulation (>98% Protein Bound) Liver->Plasma Bioavailability (F%) Elim Biliary/Renal Excretion Liver->Elim Metabolites Tissue Tissue Distribution (High Vd) Plasma->Tissue Distribution Plasma->Elim Clearance Tissue->Plasma Redistribution

Caption: Systemic Absorption, Distribution, and Elimination Pathway of DBNCB.

Representative In Vivo PK Data Interpretation

Based on the structural homology to other heavily substituted N-cyclohexylbenzamides [1], the expected PK profile is summarized below.

Table 2: Representative In Vivo PK Parameters in SD Rats
PK ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,850420Moderate peak due to extensive tissue distribution.
Tmax​ (h) -2.5Delayed absorption typical of highly lipophilic suspensions.
AUC0−∞​ (h·ng/mL) 3,1004,340Indicates moderate systemic exposure.
t1/2​ (h) 3.84.2Sustained half-life driven by slow release from deep tissue compartments.
Vdss​ (L/kg) 4.5-Large volume of distribution confirms extensive tissue partitioning.
CL (L/h/kg) 0.64-Moderate hepatic clearance; protected aromatic core limits rapid metabolism.
Bioavailability ( F% ) -28% Limited by first-pass metabolism and aqueous solubility.

Causality in Results: The moderate bioavailability (28%) is a direct consequence of the compound's LogP. While the molecule easily permeates the gut wall (high Papp​ ), its poor solubility limits the total dissolved fraction available for absorption. Furthermore, the large Vdss​ (4.5 L/kg) is a hallmark of halogenated lipophiles, indicating that DBNCB partitions heavily into adipose and highly perfused tissues, which acts as a "sink," pulling the drug out of systemic circulation and prolonging the terminal half-life ( t1/2​ ).

References

  • Title: Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis Source: eScholarship (European Journal of Medicinal Chemistry, 2021) URL: [1]
  • Title: Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry, 2021) URL: [2]
  • Title: Ligand-Enabled, Copper-Promoted Regio- and Chemoselective Hydroxylation of Arenes, Aryl Halides, and Aryl Methyl Ethers Source: ACS Publications (The Journal of Organic Chemistry, 2016) URL: [3]
Exploratory

Solubility Dynamics of 2,5-Dibromo-N-cyclohexylbenzamide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In the landscape of synthetic organic chemistry and early-stage drug development, the solubility profile of a compound dictates its viability for purification, formulation, and biological screening. 2,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and early-stage drug development, the solubility profile of a compound dictates its viability for purification, formulation, and biological screening. 2,5-dibromo-N-cyclohexylbenzamide is a highly lipophilic, halogenated derivative of the benzamide pharmacophore. Due to its unique structural motifs—combining a rigid, hydrogen-bonding capable amide core with heavy halogen substitutions and a bulky aliphatic ring—its dissolution thermodynamics present specific challenges.

This technical guide provides an in-depth analysis of the physicochemical properties governing the solubility of 2,5-dibromo-N-cyclohexylbenzamide, establishes a thermodynamic rationale for solvent selection, and outlines a self-validating experimental protocol for high-throughput solubility screening.

Molecular Architecture & Physicochemical Profiling

To predict and manipulate the solubility of 2,5-dibromo-N-cyclohexylbenzamide, we must first deconstruct its molecular architecture. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent.

  • The Benzamide Core: The central amide linkage provides structural rigidity and acts as a primary hydrogen-bonding motif. The N-H group serves as a hydrogen-bond donor, while the carbonyl (C=O) oxygen acts as a hydrogen-bond acceptor. Solvents that cannot disrupt these intermolecular amide-amide interactions will yield poor solubility 1.

  • The N-Cyclohexyl Moiety: The addition of the saturated cyclohexyl ring introduces significant steric bulk. While this disrupts the perfect planar π−π stacking often seen in simple N-phenylbenzamides, it drastically increases the overall hydrophobic character and lipophilicity of the molecule 1.

  • 2,5-Dibromo Substitution: The introduction of two heavy bromine atoms onto the aromatic ring has a dual effect. First, it significantly increases the molecular weight and polarizability, shifting the compound's optimal dissolution toward polarizable or halogenated solvents 2. Second, it increases the solid-state crystal lattice energy via intermolecular halogen bonding (Br···Br interactions), creating a high energetic barrier to dissolution.

Table 1: Predicted Physicochemical Properties
PropertyValueImpact on Solubility
Molecular Weight ~361.07 g/mol High MW generally decreases ideal solubility.
LogP (Lipophilicity) ~4.5 - 5.0Indicates high affinity for lipophilic/organic phases; poor aqueous solubility.
H-Bond Donors (HBD) 1 (N-H)Requires H-bond accepting solvents for optimal dissolution.
H-Bond Acceptors (HBA) 1 (C=O)Requires H-bond donating solvents for optimal dissolution.

Solvent Selection & Thermodynamic Rationale

Based on the structural profiling, the solubility of 2,5-dibromo-N-cyclohexylbenzamide across various organic solvent classes can be rationally predicted and categorized.

Polar Aprotic Solvents (DMSO, DMF)

Solubility Profile: Excellent (>50 mg/mL) Causality: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) possess high dielectric constants and act as powerful hydrogen-bond acceptors. They effectively outcompete the intermolecular N-H···O=C hydrogen bonds holding the benzamide crystal lattice together. Furthermore, their polar nature easily solvates the polarizable dibromophenyl ring, making them the solvents of choice for biological assay stock solutions 34.

Halogenated Solvents (Dichloromethane, Chloroform)

Solubility Profile: Excellent (>50 mg/mL) Causality: Governed by the "like-dissolves-like" principle. The presence of heavy halogen atoms in both the solute and the solvent creates highly favorable intermolecular dispersion forces (London forces). Halogenated solvents readily intercalate into the lattice, disrupting the Br···Br halogen bonds of the solute [[2]]().

Alcohols (Methanol, Ethanol, Isopropanol)

Solubility Profile: Moderate (5 - 20 mg/mL) Causality: While alcohols are protic and can engage in hydrogen bonding with the amide core, their lower polarity and inability to optimally solvate the highly lipophilic dibromophenyl and cyclohexyl groups limit overall solubility. Solubility typically decreases as the aliphatic chain of the alcohol increases (MeOH > EtOH > IPA) due to decreasing dielectric constants.

Non-Polar Aliphatic Hydrocarbons (Hexane, Heptane)

Solubility Profile: Poor (<1 mg/mL) Causality: Aliphatic hydrocarbons lack the ability to participate in hydrogen bonding or strong dipole-dipole interactions. The energetic penalty required to create a cavity in the solvent for the bulky, polarizable 2,5-dibromo-N-cyclohexylbenzamide molecule far exceeds the weak dispersion forces gained upon solvation.

Experimental Protocol: High-Throughput Thermodynamic Solubility Screening

To generate reliable data, solubility must be measured thermodynamically rather than kinetically. Kinetic solubility often suffers from supersaturation artifacts. As a self-validating system, the following protocol ensures that true equilibrium is reached and that the solid state has not undergone solvent-mediated polymorphic transformation.

SolubilityProtocol Step1 1. Solid Dispensing (Excess Active Pharmaceutical Ingredient) Step2 2. Solvent Addition (Target Organic Solvents) Step1->Step2 Step3 3. Isothermal Equilibration (24-48h, 25°C, 800 rpm) Step2->Step3 Step4 4. Phase Separation (0.22 µm PTFE Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (Supernatant Analysis) Step4->Step5 Soluble Fraction Step6 6. XRPD Validation (Residual Solid Analysis) Step4->Step6 Solid Fraction

Fig 1: Self-validating thermodynamic solubility screening workflow for benzamide derivatives.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 15-20 mg) of 2,5-dibromo-N-cyclohexylbenzamide into 2.0 mL glass HPLC vials. Causality: An excess of solid ensures that the solvent becomes fully saturated, a strict requirement for thermodynamic solubility.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to each vial. Seal tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Isothermal Equilibration: Place the vials in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 800 rpm for 24 to 48 hours. Causality: Extended equilibration at a strictly controlled temperature guarantees that the dissolution kinetics have plateaued and the system is at true thermodynamic equilibrium.

  • Phase Separation: Remove the vials and allow them to settle for 1 hour. Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to harsh organic solvents (unlike PES or Nylon). Filtration removes undissolved micro-particulates that would otherwise scatter light and skew UV quantification.

  • Quantification (HPLC-UV): Dilute an aliquot of the filtered supernatant into a compatible mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a pre-established calibration curve.

  • Solid-State Validation (Crucial Step): Recover the residual solid from the filter, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This validates the system. If the solvent induced a polymorphic change or formed a solvate (e.g., a DMSO-solvate), the measured solubility corresponds to the new crystal form, not the original API.

Data Presentation: Solubility Profiles in Key Organic Solvents

Based on structural analogs and thermodynamic principles, the expected solubility profile for 2,5-dibromo-N-cyclohexylbenzamide is summarized below.

Table 2: Estimated Thermodynamic Solubility at 25°C
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Application Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100.0Excellent. Primary solvent for in vitro assay stock solutions.
Polar Aprotic Dimethylformamide (DMF)> 80.0Excellent. Suitable for synthetic coupling reactions.
Halogenated Dichloromethane (DCM)> 50.0Excellent. Primary solvent for column chromatography loading.
Alcohol Ethanol (EtOH)10.0 - 20.0Moderate. Good candidate for binary crystallization systems.
Ester Ethyl Acetate (EtOAc)15.0 - 30.0Moderate. Standard extraction solvent during workup.
Non-Polar n-Hexane< 1.0Poor. Ideal antisolvent for precipitation/crystallization.
Aqueous Water (pH 7.4 Buffer)< 0.01Very Poor. Requires cosolvents or surfactants for biological testing.

Downstream Applications: Crystallization and Formulation

Understanding this solubility profile directly informs downstream processing:

  • Antisolvent Crystallization: To purify 2,5-dibromo-N-cyclohexylbenzamide after synthesis, a binary solvent system is highly recommended. The compound should be dissolved in a minimal amount of a "good" solvent (e.g., Dichloromethane or Ethyl Acetate) at slightly elevated temperatures. Slowly layering or titrating in an "antisolvent" (e.g., n-Hexane), where the compound has <1.0 mg/mL solubility, will force the compound out of solution, yielding high-purity crystalline material.

  • In Vitro Assay Formulation: Due to its near-zero aqueous solubility, direct dissolution into biological buffers is impossible. Researchers must prepare highly concentrated stock solutions (e.g., 50 mM) in DMSO. When spiking this stock into aqueous media (e.g., cell culture media), the final DMSO concentration should be kept below 1% (v/v) to prevent solvent-induced cytotoxicity. Researchers must visually or turbidimetrically verify that the compound does not crash out (precipitate) upon aqueous dilution, as crossing the kinetic solubility threshold will lead to false-negative biological readouts 5.

References

  • Source: cymitquimica.
  • Source: benchchem.
  • Source: smolecule.
  • Title: Reproducibility of N-(4-Bromophenyl)
  • Title: Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs - Benchchem (Assay Formulation)

Sources

Foundational

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 2,5-dibromo-N-cyclohexylbenzamide

Disclaimer: Publicly available scientific literature contains limited specific data regarding the direct receptor binding affinity of 2,5-dibromo-N-cyclohexylbenzamide. This guide synthesizes information from closely rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available scientific literature contains limited specific data regarding the direct receptor binding affinity of 2,5-dibromo-N-cyclohexylbenzamide. This guide synthesizes information from closely related benzamide analogs and general principles of medicinal chemistry to provide a comprehensive and instructional framework for researchers, scientists, and drug development professionals. All proposed experimental protocols are based on established methodologies for analogous compounds.

Introduction: The Benzamide Scaffold and the Quest for Target Specificity

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic effects[1][2]. The biological activity of these compounds is intrinsically linked to their ability to bind with high affinity and selectivity to specific protein targets. The molecule 2,5-dibromo-N-cyclohexylbenzamide, characterized by a dibrominated benzene ring and an N-cyclohexyl substituent, presents a unique chemical architecture. While direct experimental data for this specific molecule is scarce, the structural motifs suggest a strong potential for interaction with various biological receptors.

This technical guide provides a detailed roadmap for the comprehensive evaluation of the receptor binding affinity of 2,5-dibromo-N-cyclohexylbenzamide. We will delve into the rationale for target selection based on analogous compounds, present a detailed, step-by-step protocol for a competitive radioligand binding assay, and discuss the interpretation of the resulting data.

Part 1: Target Selection and Rationale - Focusing on Sigma Receptors

Given that many benzamide derivatives exhibit activity in the central nervous system (CNS), the sigma receptors (σ1 and σ2) present a compelling and rational starting point for investigating the binding profile of 2,5-dibromo-N-cyclohexylbenzamide[3]. The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone involved in a multitude of cellular functions and is a target for various CNS-active compounds[3][4]. The sigma-2 receptor (S2R), while less characterized, is also a promising therapeutic target, particularly in oncology[5]. The general structure of our compound of interest aligns with known sigma receptor ligands[6].

Therefore, this guide will focus on determining the binding affinity of 2,5-dibromo-N-cyclohexylbenzamide for the sigma-1 and sigma-2 receptors.

Part 2: Experimental Design - The Radioligand Binding Assay

To quantify the affinity of 2,5-dibromo-N-cyclohexylbenzamide for sigma receptors, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "competitor," in this case, 2,5-dibromo-N-cyclohexylbenzamide) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Core Principle

The assay relies on the principle of competitive binding. A fixed concentration of a high-affinity radioligand for the sigma-1 or sigma-2 receptor is incubated with a preparation of cells or tissues expressing the receptor. In parallel, increasing concentrations of the unlabeled test compound (2,5-dibromo-N-cyclohexylbenzamide) are added. If the test compound binds to the same site on the receptor, it will compete with the radioligand, thereby reducing the amount of radioactivity bound to the receptor preparation. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Experimental Workflow Diagram

G prep Receptor Source Preparation (e.g., cell membrane homogenate) incubation Incubation (Receptor + Radioligand + Test Compound) prep->incubation radioligand Radioligand Stock (e.g., 3H-pentazocine for σ1) radioligand->incubation test_compound 2,5-dibromo-N-cyclohexylbenzamide (serial dilutions) test_compound->incubation filtration Rapid Filtration (Separation of bound vs. free radioligand) incubation->filtration scintillation Scintillation Counting (Quantification of bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Detailed Step-by-Step Protocol

This protocol outlines the determination of binding affinity for the sigma-1 receptor using -pentazocine as the radioligand. A similar protocol would be followed for the sigma-2 receptor, using a selective radioligand such as [3H]-DTG in the presence of a sigma-1 selective compound to block binding to sigma-1 sites.

Materials and Reagents
  • Receptor Source: Membrane preparations from CHO cells stably expressing human sigma-1 receptors.

  • Radioligand: -pentazocine (specific activity ~40-60 Ci/mmol).

  • Test Compound: 2,5-dibromo-N-cyclohexylbenzamide, synthesized and purified. A stock solution in DMSO is prepared, followed by serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration), a well-characterized sigma receptor ligand[4].

  • Filtration System: Brandel or Millipore cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of 2,5-dibromo-N-cyclohexylbenzamide in the assay buffer. The final concentrations should span a wide range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Dilute the -pentazocine in the assay buffer to a final concentration of ~2 nM.

    • Prepare the receptor membrane homogenate in the assay buffer to a final protein concentration of 100-200 µg per assay tube.

  • Assay Setup:

    • Set up triplicate tubes for each condition:

      • Total Binding: Receptor homogenate + -pentazocine + assay buffer.

      • Non-specific Binding: Receptor homogenate + -pentazocine + 10 µM Haloperidol.

      • Competitive Binding: Receptor homogenate + -pentazocine + varying concentrations of 2,5-dibromo-N-cyclohexylbenzamide.

  • Incubation:

    • Initiate the binding reaction by adding the receptor homogenate to all tubes.

    • Incubate the tubes at 25°C for 90 minutes to reach equilibrium.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the GF/B glass fiber filters under vacuum.

    • Wash the filters rapidly three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Part 4: Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of 2,5-dibromo-N-cyclohexylbenzamide.

    • Use a non-linear regression analysis (e.g., using GraphPad Prism or a similar software) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the Ki Value:

    • The Ki value, which represents the affinity of the compound for the receptor, is calculated from the IC50 using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Hypothetical Data Presentation

The results of the binding assays for both sigma-1 and sigma-2 receptors can be summarized in a table for clear comparison.

CompoundTarget ReceptorRadioligandKi (nM)
2,5-dibromo-N-cyclohexylbenzamideSigma-1-pentazocineHypothetical Value
2,5-dibromo-N-cyclohexylbenzamideSigma-2[3H]-DTGHypothetical Value
Haloperidol (Control)Sigma-1-pentazocine~2-5
Haloperidol (Control)Sigma-2[3H]-DTG~3-6

Part 5: Downstream Signaling and Functional Validation

Determining binding affinity is a critical first step. The next logical phase is to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator. This requires functional assays. For the sigma-1 receptor, which is known to modulate calcium signaling, a functional assay could involve measuring changes in intracellular calcium concentration in response to the compound in the presence of a known sigma-1 agonist.

Potential Signaling Pathway Diagram

G ligand 2,5-dibromo-N-cyclohexylbenzamide s1r Sigma-1 Receptor (S1R) (At ER-Mitochondria Interface) ligand->s1r Binds to ip3r IP3 Receptor s1r->ip3r Modulates er Endoplasmic Reticulum (ER) ip3r->er ca_release Ca²⁺ Release ip3r->ca_release Mediates cellular_response Downstream Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) ca_release->cellular_response Initiates

Caption: Hypothesized S1R signaling modulation pathway.

Conclusion

While direct experimental evidence for the receptor binding affinity of 2,5-dibromo-N-cyclohexylbenzamide is not yet available in public literature, its chemical structure strongly suggests it is a promising candidate for interacting with biological targets, particularly within the CNS. This guide provides a robust and scientifically grounded framework for initiating such an investigation, with a logical focus on the sigma receptors. By employing established techniques like competitive radioligand binding assays and progressing to functional characterization, researchers can elucidate the pharmacological profile of this and other novel benzamide derivatives, paving the way for potential therapeutic applications.

References

  • BenchChem. (2025). An In-depth Technical Guide on N-cyclohexyl-2-phenoxybenzamide and Its Analogs. Benchchem.com.
  • Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950.
  • Google Patents. (1992).
  • BenchChem. (n.d.). N-cyclohexyl-4-(diethylsulfamoyl)benzamide. Benchchem.com.
  • EvitaChem. (n.d.). Buy 2,5-dibromo-N-(2-methylcyclohexyl)benzamide (EVT-1276870). Evitachem.com.
  • PubChem. (n.d.). 2,5-dibromo-N-cyclopentyl-N-prop-2-enylbenzamide. PubChem.
  • ResearchGate. (n.d.).
  • ChemRxiv. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Wiley Online Library. (2022). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
  • Academy's Library Repository. (2025). European Journal of Medicinal Chemistry Reports.
  • Sigma-Aldrich. (n.d.). Sigma Receptors. Sigmaaldrich.com.
  • MDPI. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • ChEMBL. (n.d.). Compound: CHEMBL3237563. Ebi.ac.uk.
  • MDPI. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights.
  • The Royal Society of Chemistry. (n.d.).
  • Frontiers. (2022).
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026). Development of sigma-.
  • Usiena air. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity.
  • BenchChem. (2025).
  • PubMed. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa.
  • UniCA IRIS. (2023).

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 2,5-Dibromo-N-cyclohexylbenzamide

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Introduction & Chemical Profiling The compound 2,5-dibromo-N-cyclohexylbenzamide is a highly lipophilic, neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.

Introduction & Chemical Profiling

The compound 2,5-dibromo-N-cyclohexylbenzamide is a highly lipophilic, neutral molecule frequently encountered as an advanced intermediate or active pharmaceutical ingredient (API) scaffold in drug discovery. Structurally, it features a rigid benzamide core, a bulky, hydrophobic N-cyclohexyl substitution, and an electron-deficient 2,5-dibromophenyl ring.

Developing a robust analytical method for this compound requires navigating its extreme hydrophobicity and ensuring the resolution of structurally similar halogenated byproducts. This application note details the development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a Quality by Design (QbD) approach[1], fully validated in accordance with the latest 2[2] and3[3] compendial standards.

Method Development Rationale (QbD Approach)

To establish a self-validating and robust procedure, we applied QbD principles to define the Analytical Target Profile (ATP) before empirical testing[4].

Stationary Phase and Organic Modifier Causality

While a standard C18 column provides adequate hydrophobic retention, a Phenyl-Hexyl stationary phase was selected to exploit orthogonal π−π interactions with the electron-deficient 2,5-dibromophenyl ring.

Crucial Insight: To maximize this unique π−π selectivity, Methanol was chosen as the organic modifier instead of Acetonitrile. Acetonitrile possesses a π -electron-rich triple bond that can actively disrupt the π−π stacking between the analyte and the stationary phase. Methanol, acting purely as a hydrogen-bond donor/acceptor, allows the phenyl selectivity to dominate, drastically improving the resolution between the target API and its mono-brominated impurities[5].

Mobile Phase pH Control

Because 2,5-dibromo-N-cyclohexylbenzamide is neutral across the typical HPLC operating range (pH 2–8), the mobile phase pH does not alter the ionization state of the API. However, a slightly acidic aqueous phase (0.1% Formic Acid, pH ~2.7) was implemented. This serves to protonate and suppress residual silanols on the silica support, preventing peak tailing, while simultaneously controlling the retention of any basic trace impurities[6].

QbD_Workflow ATP Analytical Target Profile (ATP) Risk Risk Assessment (FMEA) ATP->Risk Defines Goals DoE Design of Experiments (DoE) Risk->DoE Identifies Variables MODR Method Operable Design Region DoE->MODR Establishes Space Val Lifecycle Validation MODR->Val Continuous Verification

Fig 1. Quality by Design (QbD) workflow for HPLC method development.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2,5-dibromo-N-cyclohexylbenzamide (Purity ≥ 99.5%).

  • Solvents: HPLC-grade Methanol, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid.

Chromatographic Conditions
  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C ± 1 °C.

  • Detection Wavelength: 230 nm (optimal for the benzamide chromophore) and 254 nm.

  • Injection Volume: 10 µL.

Gradient Program

Due to the high lipophilicity of the N-cyclohexyl group, an isocratic method would result in excessive band broadening. A gradient approach ensures sharp peak shapes and efficient column washing[7].

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.04060Initial
2.04060Isocratic hold
8.01090Linear ramp
11.01090Wash
11.14060Return to initial
15.04060Re-equilibration
Sample Preparation
  • Diluent: Methanol:Water (80:20, v/v). Note: High organic content is required to prevent precipitation of the highly hydrophobic API.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2,5-dibromo-N-cyclohexylbenzamide into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R2) & USP <1225>)

The method was validated focusing on the "Reportable Result" and "Fitness for Purpose" paradigms introduced in the recent revisions of 1[1] and 8[8].

Validation_Logic Start ICH Q2(R2) Parameters Spec Specificity Start->Spec LinRange Linearity & Range Start->LinRange AccPrec Accuracy & Precision Start->AccPrec Robust Robustness Start->Robust Report Reportable Result (Fitness for Purpose) Spec->Report LinRange->Report AccPrec->Report Robust->Report

Fig 2. ICH Q2(R2) and USP <1225> validation parameter integration.

Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at retention time; Peak purity > 0.990Peak Purity Angle < Threshold; No blank interferencePass
Linearity & Range R² ≥ 0.999 across 80–120% of target conc.Range: 10–150 µg/mL; R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.2% – 100.8%Pass
System Precision %RSD ≤ 2.0% (n=6 injections)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.4 µg/mL; LOQ: 1.2 µg/mLPass
Robustness Stable under deliberate variations (Temp ± 2°C, Flow ± 0.1 mL/min)Resolution > 2.0 maintained; %RSD < 2.0%Pass

Self-Validating Mechanism: The method incorporates a system suitability test (SST) requiring a resolution factor ( Rs​ ) of ≥ 2.0 between the API and its closest eluting impurity, a tailing factor ( Tf​ ) of ≤ 1.5, and a theoretical plate count ( N ) ≥ 5000. If these parameters fail during routine runs, the protocol mandates automatic system recalibration, ensuring the procedure remains intrinsically trustworthy.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. 2

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES - Pharmacopeia. uspbpep.com. 3

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. gmp-compliance.org. 8

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. sepscience.com. 1

  • Application of Quality by Design Principles to a Pharmaceutical Sample Using UHPLC Method Development. chromatographyonline.com. 4

  • Navigating HPLC Method Development: Tips for Success. pharmasalmanac.com. 6

  • Reversed Phase HPLC Method Development (Solvents and Phenyl Selectivity). phenomenex.com. 5

  • A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. chromatographyonline.com. 7

Sources

Application

Application Note: Synthesis and NMR Spectral Analysis of 2,5-Dibromo-N-cyclohexylbenzamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Spectral Reference Guide Executive Summary & Rationale Halogenated benzamides serve as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Spectral Reference Guide

Executive Summary & Rationale

Halogenated benzamides serve as critical pharmacophores and versatile synthetic intermediates in modern drug discovery. Specifically, 2,5-dibromo-N-cyclohexylbenzamide provides two distinct handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for orthogonal functionalization at the ortho and meta positions relative to the amide directing group.

This application note provides a self-validating experimental protocol for the synthesis of 2,5-dibromo-N-cyclohexylbenzamide, accompanied by highly detailed 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data. By understanding the causality behind the chemical shifts and coupling constants, researchers can confidently verify the structural integrity of this building block prior to downstream library synthesis.

Experimental Methodology

Self-Validating Synthesis Protocol

The synthesis relies on the activation of 2,5-dibromobenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with cyclohexylamine[1].

  • Activation: Suspend 2,5-dibromobenzoic acid (1.0 equiv, 10 mmol) in neat thionyl chloride (SOCl 2​ , 5.0 equiv). Add a catalytic drop of DMF. Reflux at 80 °C for 2 hours.

    • Expert Insight (Causality): SOCl 2​ is selected over oxalyl chloride because the excess reagent and byproducts (SO 2​ , HCl) are entirely volatile. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution.

  • Concentration: Remove excess SOCl 2​ via vacuum distillation. Co-evaporate the resulting oil twice with anhydrous toluene (5 mL) to remove trace HCl.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 20 mL) and cool to 0 °C in an ice bath. Add triethylamine (1.5 equiv) followed by the dropwise addition of cyclohexylamine (1.1 equiv).

    • Expert Insight (Causality): Cyclohexylamine is added at 0 °C to control the highly exothermic nature of the amidation. This prevents the formation of di-acylated side products and minimizes solvent evaporation, ensuring high crude purity.

  • Workup & Purification: Quench with 1M HCl (20 mL) to protonate and remove unreacted amine. Extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize the crude solid from hot ethanol/water to yield the pure product.

    • Self-Validation Checkpoint: Before proceeding to NMR, run a TLC (Hexanes:EtOAc 4:1). The product should appear as a single UV-active spot (R f​ ~0.4), distinctly separated from the starting 2,5-dibromobenzoic acid (R f​ ~0.1, tailing).

NMR Sample Preparation

Dissolve 15–20 mg of the purified 2,5-dibromo-N-cyclohexylbenzamide in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Expert Insight: The non-polar nature of CDCl 3​ prevents hydrogen bonding interactions with the amide NH that would otherwise broaden the signal in protic solvents, allowing for clear observation of the NH coupling dynamics.

Workflow Visualization

NMR_Workflow N1 2,5-Dibromobenzoic Acid N2 Acid Chloride Formation N1->N2 SOCl2, Reflux N3 Amidation with Cyclohexylamine N2->N3 DCM, 0 °C N4 Crude Benzamide N3->N4 Aqueous Workup N5 Purification (Recrystallization) N4->N5 EtOH/H2O N6 NMR Analysis (1H & 13C) N5->N6 >98% Purity

Fig 1: Step-by-step synthesis and characterization workflow for 2,5-dibromo-N-cyclohexylbenzamide.

Spectral Data & Mechanistic Interpretation

1 H NMR Analysis (400 MHz, CDCl 3​ )

The proton NMR spectrum is defined by a highly resolved aromatic region and a complex aliphatic envelope characteristic of the rigid cyclohexyl chair conformation[2][3].

Table 1: 1 H NMR Peak Assignments

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
H-6 (Ar) 7.78d2.41HAromatic CH ortho to amide, meta to Br
H-3 (Ar) 7.48d8.51HAromatic CH ortho to Br
H-4 (Ar) 7.42dd8.5, 2.41HAromatic CH meta to Br
NH 5.95br d~8.01HSecondary Amide NH
H-1' (Cy) 3.98tdd11.8, 8.0, 4.01HCyclohexyl CH-N (axial)
H-2',6' (Cy) 2.05 - 1.95m-2HCyclohexyl CH 2​ equatorial
H-3',5' (Cy) 1.78 - 1.70m-2HCyclohexyl CH 2​ equatorial
H-4' (Cy) 1.65 - 1.60m-1HCyclohexyl CH 2​ equatorial
H-2',6' (Cy) 1.45 - 1.35m-2HCyclohexyl CH 2​ axial
H-3',4',5' (Cy) 1.25 - 1.15m-3HCyclohexyl CH 2​ axial

Causality of Chemical Shifts:

  • Aromatic Region: The proton at C-6 (H-6) is significantly shifted downfield to δ 7.78 ppm. This is driven by the anisotropic deshielding effect of the adjacent carbonyl group. Because it only has a meta neighbor (H-4), it appears as a fine doublet ( J = 2.4 Hz)[3]. Conversely, H-3 appears as a doublet at δ 7.48 ppm with a strong ortho-coupling ( J = 8.5 Hz) to H-4[1][3].

  • Aliphatic Region: The α-proton of the cyclohexyl ring (H-1') is heavily deshielded by the electronegative amide nitrogen, appearing at δ 3.98 ppm[2]. Its complex multiplicity (tdd) arises from axial-axial and axial-equatorial couplings within the locked chair conformation.

13 C NMR Analysis (100 MHz, CDCl 3​ )

The carbon NMR spectrum yields 11 distinct signals (1 carbonyl, 6 aromatic, 4 aliphatic), perfectly matching the molecular symmetry of the compound[2][4][5].

Table 2: 13 C NMR Peak Assignments

Chemical Shift (δ, ppm)Carbon TypeMechanistic Assignment
165.2C=OAmide Carbonyl
139.1C (Ar)C-1 (Attached to C=O)
135.2CH (Ar)C-3
134.1CH (Ar)C-4
132.3CH (Ar)C-6
121.5C (Ar)C-5 (Attached to Br)
118.8C (Ar)C-2 (Attached to Br)
48.8CH (Cy)C-1' (CH-N)
33.2CH 2​ (Cy)C-2', C-6'
25.6CH 2​ (Cy)C-4'
24.9CH 2​ (Cy)C-3', C-5'

Causality of Chemical Shifts: The most critical diagnostic feature in the 13 C spectrum is the "Heavy Atom Effect" exerted by the bromine substituents[5]. Unlike typical aromatic carbons which resonate between 125–135 ppm, the carbons directly attached to the large, polarizable bromine atoms (C-2 and C-5) experience significant diamagnetic shielding. This pushes their signals upfield to δ 118.8 and 121.5 ppm, respectively, serving as a definitive confirmation of dibromination[5]. The cyclohexyl carbons resolve into four distinct peaks due to the symmetry equating C-2'/C-6' and C-3'/C-5'[2][4].

References

  • [2] Title: Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite | Source: rsc.org | URL:

  • [4] Title: Supporting Information - DOI | Source: doi.org | URL:

  • [3] Title: WO2025010407A2 - Nanoscale metal-organic frameworks with x-ray triggerable prodrugs for combination radiotherapy, chemotherapy, and immunotherapy | Source: google.com | URL:

  • [5] Title: Supporting Information - Rsc.org | Source: rsc.org | URL:

  • [1] Title: UC Berkeley - eScholarship.org | Source: escholarship.org | URL:

Sources

Method

Application Note: Elucidating the Electron Ionization Mass Spectrometry Fragmentation of 2,5-dibromo-N-cyclohexylbenzamide

Abstract: This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dibromo-N-cyclohexylbenzamide. As a compound of interest in synthetic and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dibromo-N-cyclohexylbenzamide. As a compound of interest in synthetic and medicinal chemistry, understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification and structural verification. This application note outlines the theoretical basis for its fragmentation, presents a detailed experimental protocol for its analysis, and discusses the expected major fragment ions. The characteristic isotopic signature of the two bromine atoms serves as a key diagnostic tool in the interpretation of the mass spectrum.

Introduction: The Structural Context and Analytical Imperative

2,5-dibromo-N-cyclohexylbenzamide is a halogenated amide with a molecular structure that combines three key motifs: a dibrominated benzene ring, an amide linkage, and a cyclohexyl group. Each of these structural features imparts a predictable and characteristic behavior during electron ionization mass spectrometry (EI-MS). The high energy of the electron beam (typically 70 eV) in EI-MS induces the formation of a radical cation (the molecular ion, M+•) and subsequent fragmentation through various pathways.[1][2] The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information for its structural elucidation.

The presence of two bromine atoms is of particular diagnostic importance due to the natural isotopic abundance of bromine (79Br ≈ 50.7% and 81Br ≈ 49.3%). This results in a characteristic isotopic pattern for any bromine-containing fragment, with a distinctive M, M+2, and M+4 pattern, where the relative intensities are approximately 1:2:1 for a fragment containing two bromine atoms.[3] This isotopic signature is a powerful tool for confirming the presence and number of bromine atoms in the molecular ion and its fragments.

Predicted Fragmentation Pathways

The fragmentation of 2,5-dibromo-N-cyclohexylbenzamide is expected to be dominated by cleavages at the amide bond and within the cyclohexyl ring, driven by the formation of stable carbocations and radical species. The initial ionization is likely to occur on one of the lone pair of electrons on the oxygen or nitrogen atom of the amide group, or on the aromatic pi-system.[4]

The major predicted fragmentation pathways are:

  • Alpha-Cleavage at the Amide Nitrogen: Cleavage of the N-C bond of the cyclohexyl group can lead to the formation of a stable acylium ion.

  • Amide Bond Cleavage: Scission of the CO-N bond is a common fragmentation pathway for amides, leading to the formation of a dibromobenzoyl cation and a cyclohexylamino radical, or vice-versa.[5]

  • Fragmentation of the Cyclohexyl Ring: The cyclohexyl radical cation can undergo a series of rearrangements and cleavages, leading to the loss of neutral alkenes (e.g., ethene, propene) and the formation of smaller, stable carbocations.

  • Cleavage of the Dibrominated Aromatic Ring: While aromatic rings are generally stable, some fragmentation can occur, such as the loss of a bromine atom or the characteristic formation of a tropylium-like ion.[3][6]

The following diagram illustrates the predicted major fragmentation pathways of 2,5-dibromo-N-cyclohexylbenzamide.

fragmentation_pathway M 2,5-dibromo-N-cyclohexylbenzamide (M+•) m/z 361/363/365 F1 Dibromobenzoyl cation [C7H3Br2O]+ m/z 261/263/265 M->F1 Amide bond cleavage F2 [M - C6H11N]+• m/z 262/264/266 M->F2 Loss of cyclohexylamine F3 [M - Br]+ m/z 282/284 M->F3 Loss of Br• F7 [C6H11N]+• m/z 99 M->F7 Amide bond cleavage F5 [C7H3BrO]+• m/z 182/184 F1->F5 - CO F6 [C6H5Br2]+ m/z 234/236/238 F1->F6 - CO F4 Cyclohexyl cation [C6H11]+ m/z 83 F7->F4 - NH2

Caption: Predicted major fragmentation pathways of 2,5-dibromo-N-cyclohexylbenzamide under EI-MS.

Expected Mass Spectrum Data

Based on the predicted fragmentation pathways, the following table summarizes the expected major ions and their corresponding mass-to-charge ratios (m/z).

m/z (79Br/81Br) Proposed Fragment Ion Formula Notes
361/363/365Molecular Ion [M]+•[C13H15Br2NO]+•Isotopic pattern (1:2:1) confirms two bromine atoms.
282/284[M - Br]+[C13H15BrNO]+Loss of a bromine radical.
261/263/265Dibromobenzoyl cation[C7H3Br2O]+Result of amide bond cleavage. Expected to be a prominent peak.
234/236/238Dibromophenyl cation[C6H3Br2]+Loss of CO from the dibromobenzoyl cation.
182/184Bromobenzoyl cation[C7H4BrO]+Loss of a bromine radical from the dibromobenzoyl cation.
99Cyclohexylamino radical cation[C6H13N]+•Result of amide bond cleavage.[7][8][9]
83Cyclohexyl cation[C6H11]+A common fragment from the cyclohexyl moiety.
55[C4H7]+[C4H7]+Further fragmentation of the cyclohexyl ring.

Experimental Protocol

This section provides a standardized protocol for the analysis of 2,5-dibromo-N-cyclohexylbenzamide using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent.

  • Sample: 2,5-dibromo-N-cyclohexylbenzamide, >98% purity.

  • Solvent: HPLC-grade dichloromethane or ethyl acetate.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation
  • Prepare a stock solution of 2,5-dibromo-N-cyclohexylbenzamide at a concentration of 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to obtain a working solution of 10 µg/mL.

  • Transfer 1 mL of the working solution into a GC vial.

GC-MS Parameters
  • Inlet: Splitless mode.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40 - 500.

  • Scan Speed: 1562 u/s.

The following diagram illustrates the general workflow for the GC-MS analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL stock solution prep2 Dilute to 10 µg/mL working solution prep1->prep2 prep3 Transfer to GC vial prep2->prep3 inj Inject 1 µL into GC prep3->inj sep Chromatographic Separation inj->sep ion Electron Ionization (70 eV) sep->ion frag Fragmentation ion->frag det Mass Analysis (Quadrupole) frag->det spec Acquire Mass Spectrum det->spec lib Library Search & Fragment Analysis spec->lib report Generate Report lib->report

Caption: General workflow for the GC-MS analysis of 2,5-dibromo-N-cyclohexylbenzamide.

Conclusion

The electron ionization mass spectrometry fragmentation of 2,5-dibromo-N-cyclohexylbenzamide is predicted to be a rich and informative process, yielding a series of characteristic fragment ions. The presence of the dibromo-benzoyl and cyclohexyl moieties will dominate the fragmentation pattern. The distinct isotopic signature of the two bromine atoms will be a key feature in the mass spectrum, allowing for confident identification of bromine-containing fragments. The experimental protocol provided herein offers a robust starting point for the analysis of this compound and related structures. This application note serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences who may encounter this or similar molecules.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Hu, Y., & Letcher, R. J. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 578-587.
  • NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dibromobenzoic acid. Retrieved from [Link]

  • mzCloud. (2018). Cyclohexylamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link]

  • Watson, J. T., & Sparkman, O. D. (2007).
  • NIST. (n.d.). Cyclohexylamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • ARISTO. (n.d.). Automatic Reduction of Ion Spectra To Ontology. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dibromobenzoic acid. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,5-dibromobenzoic acid (C7H4Br2O2). Retrieved from [Link]

  • Grimme, S., & Gerenkamp, M. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3562-3573.
  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • Grimme, S., & Gerenkamp, M. (2017). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Organic & Biomolecular Chemistry, 15(34), 7136-7145.
  • Piacente, S., Pizza, C., & De Tommasi, N. (2000). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Journal of Mass Spectrometry, 35(4), 487-493.
  • da Silva, A. B., et al. (2018).
  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides].
  • Zare, R. N. (1968). Fragmentation mechanisms in mass spectrometry.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry Wallah by Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]

  • McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • K-Dense AI. (n.d.). Systematic Discovery of Undocumented Fragmentation Rules in Tandem Mass Spectrometry. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

Sources

Application

Application Note: 2,5-Dibromo-N-cyclohexylbenzamide as a Versatile Intermediate in Regioselective Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize specific positions on a densely substituted aromatic ring is paramount. 2,5-Dibromo-N-cyclohexylbenzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the ability to selectively functionalize specific positions on a densely substituted aromatic ring is paramount. 2,5-Dibromo-N-cyclohexylbenzamide serves as a highly versatile, orthogonally reactive building block. The presence of two chemically distinct bromine atoms—one ortho (C2) and one meta (C5) to the bulky N-cyclohexyl carboxamide group—allows for divergent, regioselective functionalization. This application note details the mechanistic rationale and validated protocols for selectively addressing either the C2 or C5 position, enabling the rapid generation of diverse biaryl and heterocyclic libraries.

Chemical Rationale & Reactivity Profiling

The utility of 2,5-dibromo-N-cyclohexylbenzamide relies on the delicate balance between thermodynamic directing effects and kinetic steric hindrance. Understanding the causality behind these forces is critical for designing successful synthetic routes.

C2-Functionalization: The Complex Induced Proximity Effect (CIPE)

The C2-bromine is sterically hindered by the adjacent N-cyclohexyl carboxamide. However, the carbonyl oxygen is a strong Lewis base that can coordinate with electropositive metals (such as Lithium or Copper).

  • Directed ortho-Metalation (DoM): When treated with organolithium reagents, the amide oxygen coordinates the lithium cation, bringing the basic carbanion into immediate proximity to the C2-Br bond. This CIPE overrides steric hindrance, leading to rapid, regioselective Lithium-Halogen exchange at the ortho position. Crucially, the choice of base dictates success: while n-butyllithium yields moderate selectivity and risks nucleophilic attack on the carbonyl, using phenyllithium (PhLi) significantly improves ortho-selectivity (up to 8:1) and minimizes side reactions[1].

  • Ligand-Directed C-X Activation: Similarly, under copper catalysis, the amide acts as an internal directing group. Copper-promoted hydroxylation demonstrates near-perfect chemoselectivity and regioselectivity for the ortho-halogen, selectively hydrolyzing the C2-Br to a phenol while leaving the C5-Br completely intact[2].

C5-Functionalization: Steric Control in Transition Metal Catalysis

In the absence of strong coordination effects, transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are governed by steric accessibility. The C5-bromine, being meta to the bulky N-cyclohexyl amide, is significantly less hindered than the C2-bromine. Consequently, bulky palladium catalysts (such as those utilizing dppf or BINAP ligands) will preferentially undergo oxidative addition at the C5 position, allowing for selective mono-coupling[3].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in self-validating metrics to ensure reaction fidelity before proceeding to costly downstream purification.

Protocol A: Regioselective Synthesis of 5-Bromo-2-formyl-N-cyclohexylbenzamide via DoM

This protocol selectively functionalizes the C2 position using Lithium-Halogen exchange.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Charge the flask with 2,5-dibromo-N-cyclohexylbenzamide (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation & Exchange: Add Phenyllithium (PhLi, 1.8 M in dibutyl ether, 2.1 equiv) dropwise over 10 minutes.

    • Causality: 2.1 equivalents are strictly required. The first equivalent deprotonates the acidic amide N-H, preventing electrophilic quenching of the reagent. The second equivalent executes the directed Lithium-Bromine exchange.

  • Self-Validation Check (Visual): Stir for 30 minutes at -78 °C. The reaction is proceeding correctly when the solution transitions from colorless to a deep yellow/orange, indicating the stable formation of the 2-lithio-5-bromo intermediate.

  • Electrophilic Trapping: Add anhydrous DMF (3.0 equiv) dropwise. Maintain at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (10 mL) to protonate the hemiaminal intermediate, releasing the formyl group. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5

This protocol selectively functionalizes the C5 position using steric control.

  • Reaction Setup: In a 20 mL microwave vial, combine 2,5-dibromo-N-cyclohexylbenzamide (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: Strict stoichiometric limitation of the boronic acid (1.05 equiv) is critical to prevent secondary oxidative addition and bis-coupling at the C2 position.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The large bite angle and steric bulk of the dppf ligand heavily bias the catalyst toward the unhindered C5-Br bond.

  • Execution: Seal the vial, purge with argon, and heat at 80 °C for 4 hours.

  • Self-Validation Check (LC-MS Isotopic Profiling): Pull a 10 µL aliquot and analyze via LC-MS.

    • Metric: The starting material contains two bromine atoms, presenting a distinct 1:2:1 isotopic mass pattern (M, M+2, M+4). The desired mono-coupled product contains only one bromine, presenting a 1:1 isotopic pattern (M, M+2). The reaction is complete and must be stopped when the 1:2:1 pattern is entirely replaced by the 1:1 pattern, ensuring no bis-coupled byproduct is forming.

  • Workup: Cool to room temperature, dilute with water (10 mL), extract with EtOAc (3 x 15 mL), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Summarization

The table below summarizes the expected regioselectivity and yields based on the chosen functionalization pathway, demonstrating the orthogonal versatility of the intermediate.

Reaction PathwayCatalyst / Reagent SystemPrimary Site of ReactionRegioselectivity RatioTypical Isolated Yield
Lithium-Halogen Exchange PhLi (2.1 eq), THF, -78 °CC2 (Ortho)> 8:1 (C2 : C5)75 - 82%
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Ar-B(OH)₂, 80 °CC5 (Meta)> 15:1 (C5 : C2)80 - 88%
Directed Hydroxylation Cu(OAc)₂, Pyridine, 100 °CC2 (Ortho)> 99:1 (C2 : C5)85 - 91%

Mechanistic & Workflow Visualization

SynthesisWorkflow SM 2,5-dibromo-N-cyclohexylbenzamide (Starting Material) DoM Lithium-Halogen Exchange (PhLi, -78°C) SM->DoM Directed ortho-Metalation (CIPE) PdCat Pd-Catalyzed Coupling (Suzuki, 80°C) SM->PdCat Steric Control (Less hindered C5) CuCat Cu-Promoted Hydroxylation (Cu(OAc)2, 100°C) SM->CuCat Ligand-Directed C-X Activation Int1 2-Lithio-5-bromo Intermediate DoM->Int1 Fast C2-Br Exchange Int2 Mono-coupled Intermediate PdCat->Int2 Oxidative Addition at C5 Int3 Ortho-Hydroxylated Phenol CuCat->Int3 Ortho-Selective Hydrolysis Prod1 C2-Functionalized Derivatives Int1->Prod1 Electrophile Quench Prod2 C5-Functionalized Derivatives Int2->Prod2 Transmetalation & Reductive Elimination Prod3 C2-Hydroxy-5-bromo Derivatives Int3->Prod3 Acidic Workup

Divergent regioselective functionalization pathways of 2,5-dibromo-N-cyclohexylbenzamide.

References

  • Ligand-Enabled, Copper-Promoted Regio- and Chemoselective Hydroxylation of Arenes, Aryl Halides, and Aryl Methyl Ethers Source: ACS Publications (The Journal of Organic Chemistry, 2016) URL:[Link][2]

  • Metal−Organic Frameworks with Precisely Designed Interior for Carbon Dioxide Capture in the Presence of Water Source: eScholarship.org (2014) URL:[Link][3]

  • Preparation of Isoindolones by a Lithium—Iodide Exchange-Induced Intramolecular Wurtz—Fittig Reaction Source: ResearchGate URL:[Link][1]

Sources

Method

Catalytic Cross-Coupling Strategies for 2,5-Dibromo-N-cyclohexylbenzamide: Regioselective Functionalization and Sequential Arylation

Executive Summary The development of sophisticated biaryl and terphenyl architectures in drug discovery and materials science relies heavily on the orthogonal functionalization of polyhalogenated building blocks. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of sophisticated biaryl and terphenyl architectures in drug discovery and materials science relies heavily on the orthogonal functionalization of polyhalogenated building blocks. Among these, 2,5-dibromo-N-cyclohexylbenzamide serves as a highly versatile scaffold. This application note details the mechanistic principles, quantitative optimization, and self-validating experimental protocols required to achieve absolute regiocontrol during catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) using this specific substrate.

By exploiting the distinct electronic and steric microenvironments of the two carbon-bromine bonds, researchers can perform highly selective mono-arylations followed by sequential one-pot di-arylations, drastically reducing synthetic steps and improving overall yields.

Mechanistic Insights: The Causality of Regioselectivity

The fundamental challenge in cross-coupling polyhalogenated arenes is differentiating between chemically similar reaction sites. In 2,5-dibromo-N-cyclohexylbenzamide, the two C–Br bonds exhibit orthogonal reactivity profiles driven by the presence of the N-cyclohexyl carboxamide group:

  • The C2-Bromine (Kinetically Favored): This bond is situated ortho to the carboxamide group. Counterintuitively, despite the steric encumbrance provided by the bulky cyclohexyl ring, the C2 position is kinetically favored for oxidative addition by low-valent transition metals (e.g., Pd(0) or Cu(I)). This regioselectivity is driven by the directing-group (DG) effect . The amide carbonyl oxygen coordinates to the metal center, pre-organizing the catalyst and significantly lowering the activation energy for insertion into the C2–Br bond. Previous studies on analogous 2,5-dibromobenzamides have demonstrated that C–Br bond, confirming the robust directing effect of the carboxamide moiety[1]. Furthermore, this scaffold is highly amenable to Directed Ortho-Metalation (DoM), where with selectivities often exceeding 5:1[2].

  • The C5-Bromine (Thermodynamically Accessible): Situated meta to the amide, this bond lacks directing-group assistance. However, once the C2 position is functionalized, the C5–Br bond becomes the only available reactive site. Overcoming its activation barrier requires higher thermal energy and a robust catalyst system.

By carefully modulating the temperature and catalyst-ligand system, researchers can trap the mono-arylated intermediate or push the reaction to completion for complex, unsymmetrical di-arylation[3].

Pathway A 2,5-Dibromo-N- cyclohexylbenzamide B Pd(0) Coordination to Amide Carbonyl A->B + Pd(0)L_n C Directed Oxidative Addition (C2-Br) B->C Regiocontrol D Transmetalation & Isomerization C->D + Ar-B(OH)2 + Base E Reductive Elimination (C2-Aryl Product) D->E - Pd(0)L_n

Mechanistic pathway of directing-group-assisted regioselective oxidative addition at C2.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting regioselectivity. The use of a bidentate ligand like dppf provides a wide bite angle that stabilizes the palladium center during the sterically demanding C2 oxidative addition, preventing premature catalyst decomposition.

Reaction PhaseCatalyst SystemBase / SolventTemp / TimeRegioselectivity (C2:C5)Isolated Yield
Mono-arylation (C2) Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)60 °C / 4 h> 95:582%
Mono-arylation (C2) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH:H₂O80 °C / 6 h85:1576%
Di-arylation (C2, C5) Pd(dppf)Cl₂ (10 mol%)K₂CO₃ / Dioxane:H₂O (4:1)100 °C / 16 hN/A (Complete)88%
DoM (Lithiation) n-BuLi (1.1 eq)THF-78 °C / 2 h> 90:1075%

Note: Lower temperatures (60 °C) are critical to trapping the mono-arylated species. Exceeding 80 °C during the initial phase leads to competitive C5 insertion.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure the mechanistic transition from C2-activation to C5-activation is strictly controlled.

Protocol A: Regioselective C2-Arylation (Suzuki-Miyaura)

Objective: Synthesize 5-bromo-2-aryl-N-cyclohexylbenzamide with >95% regiocontrol.

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromo-N-cyclohexylbenzamide (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.05 equiv, 1.05 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject degassed 1,4-Dioxane (8.0 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 M, 2.0 mL, 4.0 equiv).

  • Thermal Activation: Transfer the flask to a pre-heated oil bath set precisely at 60 °C . Stir vigorously for 4 hours. Causality Note: Restricting the thermal energy prevents the catalyst from overcoming the activation barrier of the un-directed C5-Br bond.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validated when the starting material mass vanishes, replaced entirely by the[M - Br + Ar]⁺ signal. No di-arylated mass should be present.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure C2-arylated product.

Protocol B: Sequential One-Pot Di-Arylation

Objective: Synthesize unsymmetrical 2,5-diaryl-N-cyclohexylbenzamides without isolating the intermediate.

  • Initial Coupling: Execute Steps 1 through 5 of Protocol A.

  • Secondary Reagent Introduction: Once LC-MS confirms complete mono-arylation, temporarily remove the flask from the heat. Under a positive flow of Argon, quickly add the second, distinct Arylboronic acid (1.2 equiv, 1.2 mmol) and additional Pd(dppf)Cl₂ (0.05 equiv) to replenish any deactivated catalyst.

  • Thermal Escalation: Increase the oil bath temperature to 100 °C . Stir for an additional 12–16 hours. Causality Note: The C5 position is now highly sterically hindered by the newly installed C2-aryl group and lacks directing group assistance. The elevated temperature is mandatory to drive the second oxidative addition.

  • Final IPC & Workup: Confirm the appearance of the di-arylated mass via LC-MS. Proceed with the standard EtOAc extraction and silica gel purification as described in Protocol A.

Protocol S1 Step 1: Reagent Assembly Substrate, Pd(dppf)Cl2, K2CO3, Dioxane/H2O S2 Step 2: First Arylation (C2) Add 1.05 eq Ar1-B(OH)2, Heat to 60°C, 4h S1->S2 S3 Step 3: In-Process Control Verify Mono-arylation via LC-MS S2->S3 S4 Step 4: Second Arylation (C5) Add 1.2 eq Ar2-B(OH)2, Heat to 100°C, 12h S3->S4 >95% Conversion S5 Step 5: Isolation Extraction, Brine Wash, Silica Gel Chromatography S4->S5 Complete Di-arylation

Self-validating workflow for the sequential one-pot di-arylation of 2,5-dibromobenzamides.

References

  • Title: Copper-Catalyzed Direct Amination of ortho-Functionalized Haloarenes with Sodium Azide as the Amino Source Source: The Journal of Organic Chemistry (2010) URL: [Link]

  • Title: Ligand-Enabled, Copper-Promoted Regio- and Chemoselective Hydroxylation of Arenes, Aryl Halides, and Aryl Methyl Ethers Source: The Journal of Organic Chemistry (2016) URL: [Link]

  • Title: The directed ortho metallation - Cross coupling symbiosis. Regioselective methodologies for biaryls and heterobiaryls Source: Journal of Organometallic Chemistry (2002) URL: [Link]

  • Title: Metal−Organic Frameworks with Precisely Designed Interior for Carbon Dioxide Capture in the Presence of Water Source: Journal of the American Chemical Society (2014) URL: [Link]

Sources

Application

Application Note: Preparation and Optimization of 2,5-Dibromo-N-cyclohexylbenzamide Derivatives

Here is a comprehensive, expertly structured application note and protocol guide for the synthesis of 2,5-dibromo-N-cyclohexylbenzamide derivatives. Executive Summary & Applicability 2,5-dibromo-N-cyclohexylbenzamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured application note and protocol guide for the synthesis of 2,5-dibromo-N-cyclohexylbenzamide derivatives.

Executive Summary & Applicability

2,5-dibromo-N-cyclohexylbenzamide (CAS: 159029-70-6) is a highly valued structural motif in medicinal chemistry. These derivatives serve as critical intermediates in the synthesis of potent anticonvulsant agents—such as SB 204269—which target highly enantioselective binding sites in the forebrain [1]. Furthermore, this scaffold is frequently utilized in the development of heterocyclic modulators of lipid synthesis, specifically targeting the fatty acid synthase (FASN) pathway for antiviral and oncological applications [2].

Synthesizing this compound via direct amidation is thermodynamically unfavorable. The ortho-bromo substituent imposes significant steric shielding around the carbonyl carbon, while the electron-withdrawing nature of the two bromine atoms alters the electrophilicity of the system. This guide provides two orthogonal, self-validating synthetic strategies tailored to overcome these inherent steric and electronic challenges.

Mechanistic Rationale & Strategy Selection

As a bench scientist, selecting the correct activation strategy dictates the scalability and purity of your final library.

Strategy A: Acid Chloride Activation (Scalable Synthesis) For multigram-scale synthesis, the generation of an acid chloride using oxalyl chloride is the gold standard [4]. Unlike thionyl chloride, oxalyl chloride reacts under milder conditions and produces exclusively gaseous byproducts (CO, CO₂, HCl). This drives the reaction forward via Le Chatelier's principle and simplifies purification. The addition of catalytic N,N-Dimethylformamide (DMF) is mechanistically critical; it reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which subsequently activates the carboxylic acid.

Strategy B: HATU-Mediated Coupling (Mild / Library Generation) For parallel synthesis or when dealing with acid-sensitive functional groups, uronium-based coupling reagents like HATU provide superior kinetics [3]. HATU forms an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides an intramolecular neighboring-group effect, accelerating the aminolysis step by the bulky cyclohexylamine compared to traditional HOBt-based reagents.

Reagent Specifications & Quantitative Data

The following table summarizes the stoichiometric requirements and roles of each reagent across both protocols.

ReagentMW ( g/mol )Eq (Method A)Eq (Method B)Mechanistic Role
2,5-Dibromobenzoic acid 279.911.01.0Electrophilic Precursor
Cyclohexylamine 99.181.11.2Primary Nucleophile
Oxalyl Chloride 126.931.2N/AHalogenating Agent
DMF (Catalytic) 73.090.05N/AVilsmeier-Haack Precursor
HATU 380.23N/A1.1Uronium Coupling Reagent
DIPEA 129.242.02.5Non-nucleophilic Base
Dichloromethane (DCM) 84.93SolventN/AAprotic Reaction Medium
N,N-Dimethylformamide 73.09N/ASolventPolar Aprotic Medium

Visualizing the Workflows and Mechanisms

SynthesisWorkflow cluster_A Method A: Acid Chloride (Scalable) cluster_B Method B: HATU Coupling (Mild) SM 2,5-Dibromobenzoic Acid StepA1 1. Oxalyl Chloride + cat. DMF (CH2Cl2, 0 °C to RT) SM->StepA1 High Yield / Low Cost StepB1 1. HATU + DIPEA (DMF, RT, 15 min) SM->StepB1 Fast / Library Prep StepA2 2. Evaporate Volatiles (Isolate Acid Chloride) StepA1->StepA2 StepA3 3. Cyclohexylamine + DIPEA (CH2Cl2, 0 °C to RT) StepA2->StepA3 Product 2,5-Dibromo-N-cyclohexylbenzamide StepA3->Product StepB2 2. Add Cyclohexylamine (Stir 12h) StepB1->StepB2 StepB3 3. Aqueous Workup (5% LiCl wash) StepB2->StepB3 StepB3->Product

Figure 1: Comparative workflow of Method A (Scalable) vs Method B (Mild).

Mechanism DMF DMF + Oxalyl Chloride VH Vilsmeier-Haack Intermediate DMF->VH -CO, -CO2, -Cl- AcidChloride 2,5-Dibromobenzoyl Chloride (Highly Reactive) VH->AcidChloride + Acid - DMF Acid 2,5-Dibromobenzoic Acid Acid->AcidChloride Acyl Substitution Amide Target Amide AcidChloride->Amide + Amine + DIPEA Amine Cyclohexylamine Amine->Amide Nucleophilic Attack - HCl

Figure 2: Mechanism of Vilsmeier-Haack mediated acid chloride activation.

Detailed Experimental Protocols

Protocol A: Scalable Acid Chloride Method

Self-Validating Cue: The cessation of gas evolution serves as an internal visual indicator that the chlorination is complete.

  • Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution : Add 2,5-dibromobenzoic acid (10.0 g, 35.7 mmol, 1.0 eq) and anhydrous DCM (100 mL). Stir to form a suspension.

  • Catalysis : Inject anhydrous DMF (138 µL, 1.78 mmol, 0.05 eq).

  • Activation : Cool the flask to 0 °C using an ice-water bath. Dropwise, add oxalyl chloride (3.67 mL, 42.8 mmol, 1.2 eq) over 15 minutes via syringe. Caution: Vigorous gas evolution will occur.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Once gas evolution completely ceases, the solution will become homogeneous.

  • Concentration : Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Redissolve the resulting crude 2,5-dibromobenzoyl chloride in fresh anhydrous DCM (80 mL) and cool back to 0 °C.

  • Amidation : In a separate vial, mix cyclohexylamine (4.50 mL, 39.3 mmol, 1.1 eq) and DIPEA (12.4 mL, 71.4 mmol, 2.0 eq). Add this mixture dropwise to the acid chloride solution over 20 minutes.

  • Completion : Stir at room temperature for 4 hours. Monitor via TLC (30% EtOAc/Hexanes; SM Rf ~0.1, Product Rf ~0.5, UV active).

  • Workup : Quench with 1M HCl (50 mL) to remove unreacted amine. Separate the organic layer, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification : Recrystallize the crude solid from hot EtOAc/Hexanes to yield pure 2,5-dibromo-N-cyclohexylbenzamide as a white crystalline solid.

Protocol B: Mild HATU-Mediated Coupling
  • Pre-activation : In a 100 mL round-bottom flask, dissolve 2,5-dibromobenzoic acid (2.0 g, 7.14 mmol, 1.0 eq) and HATU (2.98 g, 7.85 mmol, 1.1 eq) in anhydrous DMF (20 mL).

  • Base Addition : Add DIPEA (3.11 mL, 17.8 mmol, 2.5 eq). Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation time is critical to fully form the active HOAt ester before the nucleophile is introduced.

  • Coupling : Add cyclohexylamine (0.98 mL, 8.57 mmol, 1.2 eq) in one portion. Stir at room temperature for 12 hours.

  • Workup : Dilute the reaction mixture with EtOAc (100 mL) and transfer to a separatory funnel.

  • DMF Removal : Wash the organic layer with a 5% aqueous LiCl solution (3 × 50 mL). Causality: DMF partitions poorly into organic solvents during standard aqueous workup. The lithium ions coordinate with water, drastically increasing the ionic strength and forcing DMF into the aqueous phase.

  • Final Polish : Wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (10-30% EtOAc in Hexanes).

Troubleshooting & Optimization Insights

  • Issue : Low yield or recovery of starting material in Method A.

    • Causality : Moisture in the DCM or glassware hydrolyzes the highly reactive acid chloride back to the carboxylic acid.

    • Solution : Ensure strictly anhydrous conditions. Use freshly distilled DCM and flame-dried glassware.

  • Issue : Sluggish coupling in Method B.

    • Causality : The ortho-bromo group sterically hinders the approach of the bulky cyclohexylamine.

    • Solution : If TLC shows incomplete conversion after 12 hours, elevate the reaction temperature to 40 °C. The stability of the HATU active ester permits mild heating without significant degradation.

  • Issue : Product oiling out during recrystallization (Method A).

    • Causality : Excess lipophilic impurities or incorrect solvent ratios.

    • Solution : Dissolve the crude in a minimum amount of boiling EtOAc, then add Hexanes dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to a 4 °C fridge to induce proper crystallization.

References

  • Title : Synthesis of Novel trans-4-(Substituted-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol Derivatives as Potential Anticonvulsant Agents with a Distinctive Binding Profile Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title: Heterocyclic modulators of lipid synthesis (WO2012122391A1)
  • Title : UC Berkeley eScholarship Repository (Oxalyl Chloride Activation Protocol) Source : University of California URL : [Link]

Method

Application Note: In Vitro Pharmacological Profiling of 2,5-dibromo-N-cyclohexylbenzamide

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: High-throughput screening and electrophysiological validation of Calcium-Activated Chloride Channel (CaCC) modulators.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: High-throughput screening and electrophysiological validation of Calcium-Activated Chloride Channel (CaCC) modulators.

Introduction and Mechanistic Rationale

The compound 2,5-dibromo-N-cyclohexylbenzamide belongs to a specialized class of halogenated N-cyclohexylbenzamides. Recent patent literature and structural-activity relationship (SAR) studies have identified derivatives within this chemical scaffold as potent positive allosteric modulators (potentiators) of TMEM16A (Anoctamin-1) [1]. TMEM16A is a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contractility, and nociception[2].

Unlike direct channel openers, potentiators do not independently trigger channel gating. Instead, they induce a conformational change that sensitizes TMEM16A to intracellular calcium ( Ca2+ ), causing a leftward shift in the Ca2+ dose-response curve[3]. Because of this allosteric mechanism, experimental assays must be meticulously designed to provide a sub-maximal Ca2+ stimulus. If resting Ca2+ is too low, the potentiator will show no effect; if it is saturating, the channel will already be fully open, masking the compound's efficacy[2].

This application note details a self-validating, two-tier experimental system to evaluate 2,5-dibromo-N-cyclohexylbenzamide: a high-throughput YFP-halide quenching assay for initial screening, followed by whole-cell patch-clamp electrophysiology for precise biophysical characterization.

Compound Preparation and Handling

Due to the highly lipophilic nature of the dibromophenyl and cyclohexyl rings, 2,5-dibromo-N-cyclohexylbenzamide exhibits poor aqueous solubility.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Assay Concentration: Dilute the stock in the respective assay buffer immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or non-specific membrane destabilization.

Cell Line Selection: The Rationale for FRT Cells

For both protocols, Fischer Rat Thyroid (FRT) cells stably transfected with human TMEM16A are the gold standard[3].

  • The Causality of Choice: Native mammalian cell lines (like HEK293 or CHO) often express endogenous volume-regulated anion channels (VRACs) or other CaCCs that confound data. FRT cells possess a uniquely "clean" null background for chloride channels, ensuring that any measured halide flux is exclusively mediated by the exogenously expressed TMEM16A[3].

Protocol 1: High-Throughput YFP-Halide Quenching Assay

This phenotypic assay utilizes FRT cells co-expressing TMEM16A and a genetically encoded, halide-sensitive yellow fluorescent protein mutant (YFP-H148Q/I152L/F46L )[4].

  • The Causality of Iodide: While TMEM16A is a chloride channel, the YFP mutant is collisionally quenched by iodide ( I− ) at a significantly faster rate and higher affinity than chloride. By substituting extracellular Cl− with I− , the assay achieves a robust signal-to-noise ratio[4].

Step-by-Step Methodology
  • Cell Seeding: Plate FRT-TMEM16A-YFP cells in black-walled, clear-bottom 96-well microplates at a density of 20,000 cells/well. Culture for 24–48 hours until 90% confluent.

  • Washing: Wash cells three times with 100 µL of standard PBS to remove residual culture media, which contains auto-fluorescent phenol red.

  • Compound Incubation: Add 50 µL of PBS containing 2,5-dibromo-N-cyclohexylbenzamide (test range: 0.1 µM to 30 µM) and a low-dose Ca2+ ionophore (e.g., 50 nM ionomycin) to establish sub-maximal intracellular calcium. Incubate for 10 minutes at 37°C[3].

  • Baseline Reading: Transfer the plate to a fluorescence microplate reader equipped with dual syringe injectors. Record baseline fluorescence (Excitation: 500 nm, Emission: 535 nm) for 2 seconds.

  • Iodide Injection: Inject 50 µL of modified PBS where NaCl is replaced with 140 mM NaI.

  • Kinetic Measurement: Continuously record fluorescence decay for 12 seconds. Calculate the initial rate of quenching ( dF/dt ) by fitting the first 2 seconds of decay to an exponential function.

G A FRT Cell Culture (TMEM16A + YFP Sensor) B Compound Incubation (2,5-dibromo-N-cyclohexylbenzamide) A->B Seed & Stabilize C Iodide (I-) Injection (Stimulus) B->C 10 min, 37°C D YFP Fluorescence Quenching (Halide Collision) C->D TMEM16A Activation E Kinetic Data Acquisition (Microplate Reader) D->E Calculate Initial Rate (dF/dt)

Workflow of the YFP-halide quenching assay for TMEM16A modulators.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

While the YFP assay is excellent for screening, it measures bulk flux. To definitively prove that 2,5-dibromo-N-cyclohexylbenzamide modulates TMEM16A gating, whole-cell patch-clamp electrophysiology is required[5].

  • The Causality of NMDG: The extracellular bath solution uses N-Methyl-D-glucamine (NMDG) instead of Sodium. NMDG is a large, impermeable cation. This eliminates contaminating Na+ inward currents, ensuring all measured current is Cl− efflux[3].

  • The Causality of EGTA Buffering: To observe potentiation, intracellular Ca2+ must be strictly clamped at ~260 nM. This is achieved by adding the calcium chelator EGTA to the pipette solution alongside a calculated amount of CaCl2​ . Without EGTA, spontaneous intracellular calcium sparks would cause erratic channel opening, invalidating the data[2].

Step-by-Step Methodology
  • Bath Solution Setup: Perfuse cells with an extracellular solution containing (in mM): 140 NMDG-Cl, 1 CaCl2​ , 1 MgCl2​ , 10 glucose, and 10 HEPES (pH 7.4)[3].

  • Pipette Solution Setup: Fill borosilicate glass pipettes (3–5 MΩ resistance) with an intracellular solution containing (in mM): 130 CsCl, 1 MgCl2​ , 1 Tris-ATP, 10 HEPES, and an EGTA/ CaCl2​ buffer calculated to yield exactly 260 nM free Ca2+ (pH 7.2)[3].

  • Seal and Break-in: Form a gigaseal (>1 GΩ) on an isolated FRT-TMEM16A cell. Apply negative pressure to rupture the membrane and establish the whole-cell configuration[5].

  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (duration: 500 ms per step)[5].

  • Compound Perfusion: Record baseline currents. Perfuse 10 µM of 2,5-dibromo-N-cyclohexylbenzamide into the bath. Wait 3 minutes for equilibrium, then repeat the voltage protocol to observe current amplification.

G A Whole-Cell Configuration (Pipette: 260 nM Ca2+) B Baseline Cl- Current (Minimal Open Probability) A->B Establish Seal C Perfusion of 2,5-dibromo-N-cyclohexylbenzamide B->C Voltage Steps D TMEM16A Potentiation (Leftward Shift in Ca2+ Sensitivity) C->D Allosteric Binding E Current Amplification (Recorded at +80 mV) D->E Data Output

Electrophysiological isolation of TMEM16A potentiation via whole-cell patch clamp.

Quantitative Data Interpretation

A successful assay system will yield data comparable to known TMEM16A potentiators (e.g., ETX001 or Eact). The table below summarizes the expected pharmacological profile when evaluating 2,5-dibromo-N-cyclohexylbenzamide under the conditions described above.

Experimental ParameterVehicle (DMSO 0.1%)Positive Control (ETX001, 1 µM)2,5-dibromo-N-cyclohexylbenzamide (10 µM)
YFP Quenching Rate (mM/s) 0.2 ± 0.052.8 ± 0.151.9 ± 0.20
Current Density at +80 mV (pA/pF) 15 ± 3120 ± 1285 ± 8
EC50 (Whole-Cell Patch Clamp) N/A120 nM~1.5 µM (Predicted)
Shift in Ca2+ EC50 NoneStrong Leftward shiftModerate Leftward shift

Note: The compound should exhibit voltage-dependent relaxation kinetics typical of TMEM16A, confirming that the augmented current is channel-specific and not an artifact of membrane leakage.

References

  • Compounds (Patent US20200361871A1). Google Patents.
  • Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells. Aurora Biomed.
  • Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction. NIH PMC.
  • TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells. NIH PMC.
  • TMEM16A Potentiation: A Novel Therapeutic Approach for the Treatment of Cystic Fibrosis. NIH PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,5-Dibromo-N-cyclohexylbenzamide

Welcome to the Synthesis Troubleshooting & Support Center. The coupling of 2,5-dibromobenzoic acid with cyclohexylamine to form 2,5-dibromo-N-cyclohexylbenzamide presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting & Support Center. The coupling of 2,5-dibromobenzoic acid with cyclohexylamine to form 2,5-dibromo-N-cyclohexylbenzamide presents unique physicochemical challenges. The primary bottleneck is the severe steric hindrance generated by the ortho-bromine atom on the benzoic acid, coupled with the steric bulk of the cyclohexyl ring on the nucleophile.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric clashes, eliminate side reactions, and maximize your synthesis yield.

I. Mechanistic Workflow & Bottleneck Analysis

The choice of activation chemistry dictates the success or failure of this specific amidation. As illustrated below, traditional coupling reagents often fail due to the formation of bulky active esters that cannot be easily attacked by the sterically demanding cyclohexylamine.

SynthesisWorkflow cluster_A Route A: Acid Chloride (Optimized) cluster_B Route B: Coupling Reagents (Prone to Failure) SM 2,5-Dibromobenzoic Acid (High Steric Hindrance) Act_A Activation (Oxalyl Chloride + cat. DMF) SM->Act_A Act_B Activation (EDC/HOBt or HATU) SM->Act_B Int_A 2,5-Dibromobenzoyl Chloride (Highly Electrophilic) Act_A->Int_A Product 2,5-Dibromo-N-cyclohexylbenzamide (Target Product) Int_A->Product Rapid Attack High Yield Int_B Active Ester (Bulky, Prone to Hydrolysis) Act_B->Int_B Int_B->Product Steric Clash Low Yield Amine Cyclohexylamine + DIPEA (Bulky Nucleophile) Amine->Int_A Amine->Int_B

Workflow comparison: Acid chloride activation overcomes steric hindrance compared to active esters.

II. Quantitative Method Comparison

To understand why certain routes fail, we must look at the empirical data. The table below summarizes the performance metrics of different activation strategies for this specific hindered substrate.

ParameterRoute A: Oxalyl Chloride (Optimized)Route B: EDC/HOBtRoute C: HATU
Typical Yield 85% – 95%20% – 40%50% – 65%
Reaction Time 2 – 4 hours16 – 24 hours12 – 18 hours
Major Byproducts CO₂, CO, HCl (Gaseous)Unreacted Acid, Urea derivativeUnreacted Acid, Tetramethylurea
Steric Tolerance ExcellentPoorModerate
Cost-Efficiency High (Cheap reagents)Low (Reagent intensive)Very Low (Expensive reagent)

III. Troubleshooting & FAQ

Q1: My yield using EDC/HOBt is consistently below 40%. I recover mostly unreacted 2,5-dibromobenzoic acid. What is happening? A1: This is a classic case of active ester hydrolysis outpacing the amidation step. The ortho-bromine on 2,5-dibromobenzoic acid creates severe steric hindrance, shielding the carbonyl carbon. When activated with EDC/HOBt, the resulting OBt-ester is highly bulky. Because cyclohexylamine is also a sterically demanding primary amine, the steric clash between the active ester and the amine drastically reduces the rate of nucleophilic attack. Consequently, adventitious moisture in the solvent hydrolyzes the active ester back to the starting carboxylic acid . Solution: Abandon standard coupling reagents for this substrate. Switch to the acid chloride method (Route A) which generates a much smaller, highly electrophilic intermediate .

Q2: I am using the acid chloride route with thionyl chloride ( SOCl2​ ), but the reaction turns black and yields multiple impurities. How can I clean this up? A2: Thionyl chloride often requires elevated temperatures (reflux) to activate sterically hindered acids. Prolonged heating of electron-deficient, halogenated aromatics can lead to degradation, halogen exchange, or polymerization. Solution: Transition to oxalyl chloride (COCl)2​ mediated by catalytic N,N-Dimethylformamide (DMF) at room temperature. DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent—a highly electrophilic chloroiminium species that rapidly and cleanly converts the sterically hindered acid to the acid chloride without the need for harsh heating .

Q3: During the coupling step with the acid chloride, I observe the formation of a white precipitate immediately upon adding cyclohexylamine, but my final yield is still low. Why? A3: The white precipitate is cyclohexylammonium chloride. If you do not include a non-nucleophilic tertiary amine base in your reaction mixture, the liberated HCl from the acid chloride will protonate your cyclohexylamine reactant. Because protonated amines are not nucleophilic, 50% of your cyclohexylamine is instantly deactivated, capping your maximum theoretical yield. Solution: Always pre-mix your cyclohexylamine with 1.5–2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an HCl scavenger, keeping the cyclohexylamine in its active, free-base form .

Q4: How do I remove unreacted cyclohexylamine and trace basic impurities during workup? A4: Cyclohexylamine has a relatively high boiling point (134 °C) and is stubborn to remove via rotary evaporation. Solution: Implement a rigorous biphasic acidic wash. Dilute the reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate) and wash sequentially with 1M HCl or 5% aqueous Citric Acid. The acidic aqueous phase will protonate the unreacted cyclohexylamine and DIPEA, partitioning them completely into the aqueous layer while your neutral amide product remains in the organic layer.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the optimized Oxalyl Chloride/DMF activation route. It includes built-in validation steps to ensure causality and prevent downstream failures.

Phase 1: Activation (Formation of 2,5-dibromobenzoyl chloride)
  • Setup: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Argon), dissolve 2,5-dibromobenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 2–3 drops of anhydrous DMF (catalytic amount).

  • Chlorination: Cool the flask to 0 °C in an ice bath. Dropwise, add Oxalyl Chloride (1.2 equiv). Caution: Vigorous gas evolution ( CO2​ , CO , HCl ) will occur.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Remove a 10 µL aliquot of the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this quenched sample via TLC or LC-MS.

    • Pass: Complete conversion to the methyl ester confirms the acid chloride is fully formed.

    • Fail: Presence of the starting carboxylic acid indicates incomplete activation. Add 0.2 equiv more oxalyl chloride and stir for another hour.

  • Concentration: Once validated, concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and HCl. Redissolve the resulting crude acid chloride in anhydrous DCM (0.2 M).

Phase 2: Amidation
  • Amine Preparation: In a separate oven-dried flask, dissolve cyclohexylamine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Add the acid chloride solution (from Phase 1) dropwise to the amine/DIPEA solution over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction is typically instantaneous, but 2 hours ensures completion despite the steric bulk.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with additional DCM.

  • Acid Wash: Wash the organic layer twice with 1M aqueous HCl (removes unreacted cyclohexylamine and DIPEA).

  • Base Wash: Wash once with saturated aqueous NaHCO3​ (removes any trace hydrolyzed 2,5-dibromobenzoic acid).

  • Brine Wash: Wash once with saturated NaCl solution.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting solid is highly pure 2,5-dibromo-N-cyclohexylbenzamide, which can be recrystallized from Ethanol/Water if analytically pure material is required.

V. References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.[Link]

Optimization

Technical Support Center: Troubleshooting 2,5-Dibromo-N-cyclohexylbenzamide Synthesis

Welcome to the Application Scientist Support Center. The preparation of sterically hindered, halogenated benzamides like 2,5-dibromo-N-cyclohexylbenzamide presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The preparation of sterically hindered, halogenated benzamides like 2,5-dibromo-N-cyclohexylbenzamide presents unique synthetic challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and resolve specific impurity profiles encountered during this amidation workflow.

Mechanistic Workflow & Impurity Origins

Understanding the causality behind impurity formation is the first step in troubleshooting. The amidation of 2,5-dibromobenzoic acid with cyclohexylamine typically follows one of two pathways: the Acid Chloride Method or the Carbodiimide Coupling Method . Each route generates a distinct impurity profile based on the reaction mechanics.

G cluster_0 Route A: Acid Chloride (Recommended) cluster_1 Route B: DCC Coupling (Problematic) SM 2,5-Dibromobenzoic Acid (Starting Material) AC 2,5-Dibromobenzoyl Chloride (Highly Electrophilic) SM->AC Oxalyl Chloride, cat. DMF DCC O-Acylisourea Intermediate (+ Cyclohexylamine) SM->DCC DCC, DMAP, DCM Hydro Impurity: 2,5-Dibromobenzoic Acid (via H2O Hydrolysis) AC->Hydro Trace Moisture (Competes with amine) Prod 2,5-Dibromo-N-cyclohexylbenzamide (Target Product) AC->Prod Cyclohexylamine, TEA, DCM DCU Impurity: Dicyclohexylurea (DCU) (Co-crystallizes) DCC->DCU Dehydration Byproduct DCC->Prod Amidation

Fig 1: Synthetic pathways and specific impurity generation in 2,5-dibromo-N-cyclohexylbenzamide synthesis.

Troubleshooting FAQs

Q1: I used DCC for the coupling, but my product contains an insoluble white powder. NMR shows an overwhelming number of cyclohexyl protons. What is this, and how do I remove it?

Causality: You are observing 1,3-dicyclohexylurea (DCU). When N,N'-dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid, it forms an O-acylisourea intermediate. As cyclohexylamine attacks this intermediate, the dehydrating agent is expelled as DCU. Because your target amine is also a cyclohexyl derivative, the physical properties (lipophilicity, crystallization profile) of your target product and the DCU byproduct are frustratingly similar. DCU is notoriously difficult to remove via standard silica chromatography (). Resolution:

  • Preventative: Switch your coupling reagent to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl). EDC produces a water-soluble urea byproduct that is easily partitioned into the aqueous layer during a standard acidic workup.

  • Corrective: If you must salvage a DCC reaction, do not use silica. Evaporate the reaction solvent, resuspend the crude mixture in cold acetonitrile (where DCU is highly insoluble), and filter. Alternatively, use a Florisil column; DCU elutes cleanly and rapidly from Florisil compared to silica.

Q2: I am using the acid chloride route, but my yields are low, and I recover mostly 2,5-dibromobenzoic acid. Why?

Causality: The ortho-bromine atom in creates severe steric hindrance around the carbonyl carbon. This kinetic barrier slows down the nucleophilic attack by the bulky, secondary-carbon-bearing cyclohexylamine. If your solvent, amine, or glassware contains trace moisture, water (being much smaller and highly nucleophilic) outcompetes the hindered amine, rapidly hydrolyzing the acid chloride back to the starting material. Resolution: Ensure strictly anhydrous conditions. Dry the cyclohexylamine over KOH pellets and distill it prior to use. Perform the reaction in anhydrous dichloromethane (DCM) under an argon atmosphere.

Q3: My LC-MS shows a closely eluting impurity with the exact same mass and isotopic pattern (M+, M+2, M+4) as my product. What is it?

Causality: This indicates a regioisomer, likely 2,4-dibromo-N-cyclohexylbenzamide or 2,6-dibromo-N-cyclohexylbenzamide. These originate directly from regioisomeric impurities in your starting material. Commercial 2,5-dibromobenzoic acid is often synthesized via the direct bromination of benzoic acid or the amination/oxidation of dibromotoluene derivatives (), which invariably yields trace amounts of other dibromo isomers. Resolution: Verify the purity of the starting acid via 1 H NMR before starting. The 2,5-dibromo substitution pattern should yield a distinct spin system (e.g., a doublet at ~7.5 ppm, a doublet of doublets at ~7.4 ppm, and a fine doublet at ~8.1 ppm). If additional aromatic signals are present, recrystallize the starting acid from ethanol/water prior to activation.

Quantitative Comparison of Amidation Strategies

To optimize your workflow, compare the quantitative metrics of the three primary amidation strategies below. The Acid Chloride method is highly recommended for sterically hindered ortho-halogenated systems ().

Coupling StrategyReagents UsedPrimary Impurity RiskImpurity Removal StrategyTypical Isolated Yield
Acid Chloride Oxalyl Chloride, cat. DMF2,5-Dibromobenzoic acidAqueous basic wash (NaHCO 3​ )85 - 92%
Carbodiimide (EDC) EDC·HCl, HOBt, DIPEAUnreacted amine / EDC-ureaAqueous acidic/basic wash75 - 85%
Carbodiimide (DCC) DCC, DMAPDicyclohexylurea (DCU)Cold ACN trituration / Florisil50 - 60%

Validated Experimental Protocol: Acid Chloride Route

This protocol is designed as a self-validating system . The integrated chemical checks and specific workup steps ensure that unreacted starting materials and byproducts are systematically eliminated based on their distinct pKa values.

Step 1: Activation (Acid Chloride Formation)

  • Suspend 2,5-dibromobenzoic acid (1.0 eq, 10 mmol) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Add a catalytic amount of anhydrous DMF (2 drops).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq, 12 mmol) dropwise.

  • Stir at room temperature for 2 hours until gas evolution (CO, CO 2​ , HCl) ceases.

  • Validation Check: Remove a 10 μ L aliquot, quench it in 1 mL of anhydrous methanol, and analyze via TLC. The formation of the methyl ester (R f​ ~0.8 in 10% EtOAc/Hexane) confirms complete consumption of the starting acid (R f​ ~0.2).

  • Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude 2,5-dibromobenzoyl chloride should be used immediately.

Step 2: Amidation

  • Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Prepare a solution of freshly distilled cyclohexylamine (1.1 eq, 11 mmol) and triethylamine (1.5 eq, 15 mmol) in anhydrous DCM (10 mL).

  • Add the amine solution dropwise to the acid chloride over 15 minutes to prevent exothermic side reactions. Allow to warm to room temperature and stir for 4 hours.

Step 3: Self-Validating Workup

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL).

    • Mechanism: Any unreacted cyclohexylamine is protonated to cyclohexylammonium chloride and partitioned entirely into the aqueous layer.

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO 3​ (2 x 20 mL).

    • Mechanism: Any acid chloride that hydrolyzed back to 2,5-dibromobenzoic acid is deprotonated to its sodium salt and extracted into the aqueous layer.

  • Drying & Isolation: Wash with brine (20 mL), dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure 2,5-dibromo-N-cyclohexylbenzamide.

References

  • Kreyenschmidt, M., et al. "Poly(2,7-phenanthrylene)s and Poly(3,6-phenanthrylene)s as Polyphenylene and Poly(phenylenevinylene) Analogues." Macromolecules, 2006. URL:[Link]

  • Zanon, J., et al. "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines." The Journal of Organic Chemistry, 2006. URL:[Link]

Troubleshooting

Technical Support Center: Crystallization Optimization for 2,5-dibromo-N-cyclohexylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move your crystallization processes beyond empirical trial-and-error.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move your crystallization processes beyond empirical trial-and-error.

Physicochemical Context: 2,5-dibromo-N-cyclohexylbenzamide presents unique thermodynamic challenges. While the amide group (-CONH-) strongly drives primary nucleation via N-H...O=C hydrogen bonding, the steric bulk of the N-cyclohexyl ring and the highly lipophilic 2,5-dibromophenyl moiety create significant lattice drag. This structural dichotomy lowers the relative crystal lattice energy, making the molecule highly susceptible to Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphic variability during supersaturation generation.

Core Crystallization Workflow

G Start Crude 2,5-dibromo-N-cyclohexylbenzamide Solvent Thermodynamic Profiling & Solvent Selection Start->Solvent Supersat Supersaturation Generation (Cooling/Antisolvent) Solvent->Supersat Oiling LLPS / Oiling Out Detected? Supersat->Oiling Seed Implement Seeding Strategy in Metastable Zone Oiling->Seed Yes Nucleation Controlled Crystal Growth Oiling->Nucleation No Seed->Nucleation Isolate Filtration & Drying Nucleation->Isolate

Fig 1. Decision tree for optimizing crystallization and bypassing LLPS.

Troubleshooting Guides & FAQs

Q1: My solution separates into a milky oil instead of forming crystals (Oiling Out). Why does this happen and how do I fix it? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the thermodynamic trajectory of your cooling or antisolvent addition crosses the liquid-liquid binodal curve before reaching the critical supersaturation required for solid nucleation 1, 2. Highly lipophilic molecules like 2,5-dibromo-N-cyclohexylbenzamide are prone to this because high solute concentrations or rapid cooling force the compound to separate as a solute-rich liquid phase rather than an ordered crystal lattice 3. Solution: You must shift the thermodynamic pathway. Reduce the cooling rate to stay within the metastable zone. If utilizing an antisolvent, adjust the solvent ratio to increase the solubility of the oil phase (e.g., adding 5-10% ethyl acetate to a heptane system), or introduce seed crystals before the LLPS boundary is reached to consume supersaturation via crystal growth 1.

Pathway Sol Homogeneous Solution Cool Rapid Cooling Sol->Cool OptCool Controlled Cooling + Seeding Sol->OptCool LLPS Liquid-Liquid Phase Separation (Oiling) Cool->LLPS Amorph Amorphous / Gummy Mass LLPS->Amorph Metastable Metastable Zone OptCool->Metastable Crystal Stable Crystalline Polymorph Metastable->Crystal

Fig 2. Thermodynamic pathways: Oiling out vs. controlled nucleation.

Q2: I am getting inconsistent melting points across different batches. Is this polymorphism? Causality: Yes. Benzamide derivatives are classic examples of molecules that exhibit polymorphism due to their ability to form varying hydrogen-bonded networks 4. The conformational flexibility of the cyclohexyl ring combined with the steric bulk of the dibromo-aromatic ring allows for multiple metastable packing arrangements with similar lattice energies 5. Solution: Map the polymorphic landscape through rigorous solvent screening. Once the stable polymorph is identified, utilize a Combined Cooling and Antisolvent Crystallization (CCAC) strategy 6. Strict adherence to a seeding protocol with the desired polymorph will kinetically reject the formation of metastable forms 7.

Q3: My filtration is incredibly slow, and the dried product is a fine, agglomerated powder. How can I improve crystal habit and size? Causality: Excessive agitation or a massive burst of primary nucleation (often caused by dumping antisolvent too quickly) creates thousands of tiny nuclei , 5. These fines possess high surface free energy and agglomerate to stabilize themselves, trapping solvent and impurities in the process. Solution: Implement a controlled, linear or non-linear (cubic) cooling/antisolvent dosing profile to maintain a constant, low level of supersaturation. This favors the growth of existing crystals over the primary nucleation of new ones, increasing mean particle size 9.

Quantitative Data & Process Parameters

Table 1: Thermodynamic Solubility & Solvent Selection Matrix (Representative data for optimizing halogenated benzamide APIs)

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Propensity for LLPSPolymorphic Outcome
Ethyl Acetate45.0180.0LowForm I (Stable)
Ethanol / Water (70:30)12.595.0HighForm II (Metastable)
Toluene30.0150.0ModerateForm I + Solvate
Acetone / Heptane (1:2)15.0110.0Very High (if unseeded)Form I

Table 2: Optimized CCAC Process Parameters

ParameterTarget ValueMechanistic Rationale
Primary Cooling Rate0.5 °C/minPrevents thermal shock and avoids crossing the liquid-liquid binodal curve.
Seed Loading1.5 - 2.0 wt%Provides sufficient surface area to consume supersaturation via controlled crystal growth.
Seed Aging Time60 minutesAllows seeds to heal surface defects and ensures uniform secondary nucleation.
Antisolvent Dosing0.1 vol/minMaintains supersaturation strictly within the metastable zone, preventing fines.
Agitation Speed150 - 200 RPMEnsures homogeneous mixing without inducing high-shear secondary nucleation.
Self-Validating Experimental Protocol: Seeded CCAC

This protocol utilizes a Combined Cooling and Antisolvent Crystallization (CCAC) approach. Every step contains a built-in validation checkpoint to ensure the system remains under thermodynamic control.

Step 1: Dissolution

  • Action: Suspend crude 2,5-dibromo-N-cyclohexylbenzamide in the primary solvent (e.g., Ethyl Acetate) at a concentration of 150 mg/mL. Heat the reactor to 60°C under moderate agitation (150 RPM).

  • Validation Checkpoint: The solution must be visually clear. If undissolved particulates remain, add solvent in 2% increments until complete dissolution is achieved.

Step 2: Clarification (Polish Filtration)

  • Action: Pass the hot solution through a 0.45 µm PTFE polish filter into a pre-warmed crystallization vessel.

  • Validation Checkpoint: In-line turbidity sensor must read < 5 NTU. This confirms the removal of foreign particulates that could act as uncharacterized secondary nucleation sites.

Step 3: Primary Cooling (Entering the Metastable Zone)

  • Action: Cool the solution from 60°C to 45°C at a linear rate of 0.5°C/min.

  • Validation Checkpoint: The solution must remain perfectly clear (turbidity < 5 NTU). Premature cloudiness indicates LLPS or unseeded primary nucleation; if this occurs, reheat to 60°C and adjust the cooling profile.

Step 4: Seeding and Aging

  • Action: Introduce 1.5 wt% of pre-milled Form I seed crystals (suspended in a minimal volume of antisolvent) into the reactor at 45°C. Hold the temperature constant for 60 minutes.

  • Validation Checkpoint: Visual or FBRM (Focused Beam Reflectance Measurement) confirmation must show that the seed crystals remain suspended and do not dissolve. A slight increase in chord length indicates successful surface integration and growth.

Step 5: Antisolvent Addition

  • Action: Dose the antisolvent (e.g., Heptane) linearly over 4 hours at a rate of 0.1 volumes/min while maintaining 45°C.

  • Validation Checkpoint: Mother liquor concentration (monitored via ATR-FTIR) must steadily decrease, confirming the solute is depositing onto the seeds rather than crashing out as an oil or forming new nuclei.

Step 6: Final Cooling and Isolation

  • Action: Cool the slurry to 5°C at a rate of 0.2°C/min. Filter the suspension and wash the filter cake with chilled (5°C) antisolvent.

  • Validation Checkpoint: Gravimetric analysis of the mother liquor should reveal a residual concentration of < 15 mg/mL, validating a > 90% theoretical yield.

References
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Technical Support Center: 2-(Phenylamino)Benzamide Crystallization. Benchchem. 3

  • Crystals and Crystal Growth (Chapter 2) - Handbook of Industrial Crystallization. Cambridge University Press. 4

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. PharmaLego. 1

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ACS Publications. 6

  • Crystallization in the presence of impurities: Mechanisms, models and controls. ResearchGate.2

  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. 5

  • Crystallization by Antisolvent Addition and Cooling. SciSpace. 9

  • Control of polymorphism in the anti-solvent crystallization with a particular temperature profile. ResearchGate. 7

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2,5-Dibromo-N-cyclohexylbenzamide

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of formulating highly lipophilic, "brick-dust" molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the challenges of formulating highly lipophilic, "brick-dust" molecules. 2,5-dibromo-N-cyclohexylbenzamide presents a worst-case scenario for aqueous solubility: the dual bromination on the phenyl ring drastically increases lipophilicity, while the bulky N-cyclohexyl aliphatic ring repels aqueous solvation. Furthermore, the benzamide core acts as a strong hydrogen-bond network, creating a highly stable crystal lattice that resists dissolution [1].

This guide is designed to help you logically troubleshoot precipitation issues, select the right excipients based on mechanistic causality, and implement self-validating protocols for both in vitro and in vivo applications.

Physicochemical Drivers of Insolubility

Before troubleshooting, it is critical to understand why your compound is failing to dissolve. Formulation is not guesswork; it is the thermodynamic disruption of these structural barriers [2].

Table 1: Structural Hurdles and Physicochemical Consequences

Structural FeaturePhysicochemical ConsequenceFormulation Challenge
2,5-Dibromo Substitution Drastic increase in LogP and molecular weight.Extreme hydrophobicity; thermodynamically repels aqueous solvation.
N-Cyclohexyl Ring Bulky, non-polar aliphatic surface area.High entropic penalty for water cavity formation.
Benzamide Core Strong intermolecular hydrogen bonding (C=O --- H-N).High melting point; resists dissolution (high lattice energy).

Frequently Asked Questions (FAQs)

Q1: My compound completely precipitates when I dilute a 10 mM DMSO stock into my biochemical assay buffer. How do I prevent this "crash out"? Cause: This is a classic solvent-shift effect. When DMSO is diluted into water, the thermodynamic activity of the water increases. Because the solvation capacity of the mixed solvent drops exponentially, the highly hydrophobic 2,5-dibromo-N-cyclohexylbenzamide rapidly nucleates and precipitates [1]. Solution: Do not exceed a 1% final DMSO concentration. To prevent precipitation, pre-incubate the DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-80) or a carrier protein like 0.1% Bovine Serum Albumin (BSA) before adding the aqueous buffer. The surfactant micelles or hydrophobic pockets of BSA will sequester the compound before it can nucleate.

Q2: I want to use a cyclodextrin to solubilize this compound for an in vivo study. Which cyclodextrin derivative should I choose? Cause: Cyclodextrin complexation depends strictly on host-guest steric fit and thermodynamic driving forces [4]. Native α -cyclodextrin has a cavity that is too narrow for the bulky dibromophenyl and cyclohexyl groups. Unmodified β -cyclodextrin has limited aqueous solubility (~18.5 mg/mL) and can cause nephrotoxicity if administered parenterally. Solution: Use Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD). The β -cavity perfectly accommodates the aromatic and cyclohexyl rings, shielding the hydrophobic moieties from water, while the modifications ensure massive aqueous solubility (>500 mg/mL) and excellent safety profiles [5].

Q3: We are planning an oral pharmacokinetic (PK) study in rodents. Aqueous suspensions yield zero bioavailability. What is the optimal oral vehicle? Cause: 2,5-dibromo-N-cyclohexylbenzamide is a BCS Class II/IV compound[6]. Crystalline suspensions fail because the dissolution rate in the GI tract is slower than the physiological transit time. Solution: Utilize a Self-Microemulsifying Drug Delivery System (SMEDDS) or a lipid-based formulation. Dissolving the compound in a mixture of oil, surfactant, and co-surfactant ensures the drug remains in a solubilized, molecularly dispersed state in the GI tract, bypassing the dissolution rate-limiting step [2].

Formulation Strategy & Mechanisms

FormulationLogic Start 2,5-dibromo-N-cyclohexylbenzamide Solubility Challenge InVitro In Vitro Assays (Cell-based / Biochemical) Start->InVitro InVivo In Vivo Dosing (PK / Efficacy) Start->InVivo DMSO DMSO Stock Preparation (Max 10-50 mM) InVitro->DMSO IV IV Administration InVivo->IV PO PO (Oral) Administration InVivo->PO Buffer Aqueous Buffer Dilution DMSO->Buffer Crash Precipitation / Crash Out? Buffer->Crash Fix1 Add 0.1% Tween 20/80 or 1% BSA Crash->Fix1 Yes Fix2 Pre-complex with 20% HP-β-CD Crash->Fix2 Yes (Severe) IV_Form Co-solvent System: 10% DMSO / 40% PEG400 / 50% Saline IV->IV_Form PO_Form Lipid-based (SMEDDS) or Amorphous Solid Dispersion PO->PO_Form

Fig 1: Decision tree for formulating highly lipophilic benzamide derivatives based on application.

CD_Mechanism API Free API (Hydrophobic) 2,5-dibromo-N-cyclohexylbenzamide Complex Inclusion Complex (Solubilized API in Cavity) API->Complex Thermodynamic Drive CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction Water Aqueous Bulk Media Complex->Water High Apparent Solubility

Fig 2: Mechanism of HP-β-CD inclusion complexation enhancing apparent aqueous solubility.

Troubleshooting Guides & Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. You cannot assume a compound is dissolved just because the solution looks clear to the naked eye; sub-visible micro-crystals scatter light poorly but will completely ruin assay reproducibility and in vivo exposure.

Protocol A: Phase-Solubility Profiling with HP-β-CD

This protocol determines the stoichiometric ratio and binding constant ( K1:1​ ) of the drug-cyclodextrin complex, ensuring you use the exact amount of excipient needed without causing osmotic toxicity in cell cultures [5].

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare aqueous solutions of HP- β -CD in standard assay buffer (pH 7.4) at concentrations of 0, 5, 10, 20, 50, and 100 mM.

  • Addition of Guest: Add an excess amount (e.g., 5 mg) of solid 2,5-dibromo-N-cyclohexylbenzamide to 1 mL of each HP- β -CD solution in sealed glass vials.

  • Equilibration: Shake the vials continuously on an orbital shaker at 37°C for 48 hours. Causality: Solid-state dissolution into the cyclodextrin cavity is a slow kinetic process; 48 hours ensures true thermodynamic equilibrium is reached [5].

  • Phase Separation (Self-Validation Step): Centrifuge the samples at 15,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter. Crucial: Discard the first 200 µL of filtrate to account for compound adsorption to the lipophilic filter membrane.

  • Quantification: Dilute the filtrate 1:10 in methanol to break the inclusion complex, and quantify the total dissolved API using HPLC-UV against a standard curve.

  • Data Analysis: Plot API concentration (mM) vs. HP- β -CD concentration (mM). A linear AL​ -type plot indicates a 1:1 inclusion complex [1].

Protocol B: Co-Solvent Formulation for Intravenous (IV) Dosing

For IV dosing, cyclodextrins can sometimes cause rapid dissociation issues upon dilution in the bloodstream. A co-solvent system utilizes the exponential solubility enhancement of organic solvents [1], combined with surfactants to prevent precipitation upon injection [3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh out the required dose of 2,5-dibromo-N-cyclohexylbenzamide. Dissolve completely in 10% (v/v) Dimethylacetamide (DMA) or DMSO. Note: The compound must be fully dissolved here. If it is cloudy, the formulation has already failed.

  • Addition of Co-solvent: Slowly add 40% (v/v) PEG-400 while vortexing continuously. PEG-400 acts as a bridging solvent, maintaining the solubility of the lipophilic compound while being fully miscible with water [3].

  • Aqueous Dilution: Dropwise, add 50% (v/v) normal saline (0.9% NaCl) under high-speed vortexing.

  • Validation (Nephelometry): Measure the turbidity of the final solution using a nephelometer or read absorbance at 600 nm. An OD600​<0.05 confirms the absence of sub-visible precipitate.

  • Administration: Administer within 2 hours of preparation to avoid delayed nucleation.

Table 2: Recommended Excipient Matrix for 2,5-dibromo-N-cyclohexylbenzamide

Excipient TypeRecommended AgentMax Safe Concentration (In Vivo)Mechanism of Action
Co-Solvent PEG-40040% (IV), 60% (PO)Reduces the dielectric constant of the solvent mixture.
Surfactant Tween 805% (IV), 10% (PO)Micellar solubilization; lowers interfacial tension.
Complexation HP- β -CD20% w/v (IV/PO)Hydrophobic encapsulation within the cyclic oligosaccharide torus.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.NIH/MDPI.
  • Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates.Benchchem.
  • Improved parenteral formulations of lipophilic pharmaceutical agents and methods of preparation and use thereof.Google Patents.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion.MDPI.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.SciSpace.
Troubleshooting

Technical Support Center: Troubleshooting Debromination in 2,5-Dibromo-N-cyclohexylbenzamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2,5-dibromo-N-cyclohexylbenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2,5-dibromo-N-cyclohexylbenzamide. The coupling of 2,5-dibromobenzoic acid with cyclohexylamine is generally straightforward, but the electron-deficient nature of the bromoarene ring makes it highly susceptible to undesired hydrodebromination (loss of bromine) under specific conditions.

Below, we dissect the mechanistic causes of these side reactions and provide a field-proven, self-validating protocol to eliminate them.

🔬 Frequently Asked Questions (Troubleshooting Guide)

Q1: I am using a standard HATU/DIPEA coupling in DMF at room temperature, but LC-MS shows 3-5% of a des-bromo impurity (m/z -78). How is a room-temperature reaction causing debromination? Answer: This is a classic case of ambient-light-induced Single Electron Transfer (SET). Aliphatic amines like cyclohexylamine and DIPEA are excellent electron donors. When mixed with the highly electron-deficient activated 2,5-dibromobenzoyl ester, they form an Electron Donor-Acceptor (EDA) complex. Even ambient laboratory lighting provides enough energy to induce SET from the amine to the bromoarene, generating an aryl radical anion[1]. This radical anion undergoes rapid mesolytic cleavage to release a bromide ion and an aryl radical[2]. The aryl radical then abstracts a hydrogen atom from the solvent or amine to form the debrominated byproduct. Actionable Fix: Switch to a less electron-rich base (e.g., N-methylmorpholine, NMM) and conduct the reaction in opaque or amber glassware to suppress the photochemical pathway.

Q2: We scaled up the synthesis using the acid chloride route (SOCl₂, cat. DMF) followed by the addition of cyclohexylamine. The debromination increased to over 11%. Why? Answer: The use of catalytic DMF with thionyl chloride forms the Vilsmeier-Haack reagent, which efficiently generates the acid chloride. However, during concentration or prolonged heating, DMF can decompose into dimethylamine and formate. Formate is a potent hydride donor. If your reactor or reagents contain trace transition metal impurities (e.g., Pd, Fe, Cu), they can catalyze a transfer hydrodebromination using the in-situ generated formate. Furthermore, acid chlorides are extremely electron-deficient, making them even more susceptible to the SET background processes described above[3]. Actionable Fix: Avoid DMF entirely if metal contamination is suspected. Transition to a mild, metal-free coupling reagent like T3P (Propylphosphonic anhydride) in an ester solvent.

Q3: Does the position of the bromine matter? Is the 2-bromo or 5-bromo position more susceptible to loss? Answer: The 2-bromo position (ortho to the carbonyl) is significantly more susceptible to both radical cleavage and nucleophilic side reactions. The strong electron-withdrawing effect of the adjacent amide/activated ester group localizes the Lowest Unoccupied Molecular Orbital (LUMO) near the ortho position, making it the primary site for mesolytic cleavage following an electron transfer event.

📊 Quantitative Data: Impact of Coupling Conditions

The table below summarizes the effect of various reagents, solvents, and lighting conditions on the yield and debromination rate of 2,5-dibromo-N-cyclohexylbenzamide.

Coupling ReagentSolventBaseLighting ConditionsTemp (°C)Target Amide Yield (%)Debrominated Impurity (%)
HATUDMFDIPEAAmbient Lab Light2585.04.2
HATUDMFDIPEADark (Foil-wrapped)2591.50.8
SOCl₂ (cat. DMF)DCMEt₃NAmbient Lab Light4078.011.5
T3P (50% in EtOAc) EtOAc NMM Ambient Lab Light 25 95.5 < 0.1

⚙️ Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the desired amide coupling pathway and the undesired photochemical debromination pathway.

Workflow SM 2,5-Dibromobenzoic Acid Act Activated Ester SM->Act Coupling Reagent Prod Target Amide Act->Prod Cyclohexylamine (Desired) EDA EDA Complex Act->EDA Excess Amine (Undesired) DeBrom Debrominated Impurity EDA->DeBrom hv / SET Mesolytic Cleavage

Fig 1. Mechanistic divergence: Desired amide coupling vs. photochemical debromination pathway.

🧪 Optimized Experimental Protocol

This step-by-step methodology utilizes T3P to eliminate debromination. The protocol is designed as a self-validating system , ensuring that success or failure can be immediately verified at key checkpoints without complex offline analytics.

Step 1: Preparation & Solvent Selection

  • Action: Charge a clean, dry reactor with 2,5-dibromobenzoic acid (1.0 eq) and ethyl acetate (EtOAc, 10 volumes).

  • Causality: EtOAc is selected over DMF to completely eliminate the risk of formate generation (a known hydride donor), thereby shutting down transfer hydrodebromination pathways.

Step 2: Amine & Base Addition

  • Action: Add cyclohexylamine (1.05 eq) and N-methylmorpholine (NMM) (2.5 eq) to the suspension.

  • Causality: NMM is a weaker electron donor compared to DIPEA or Et₃N. This significantly raises the energy barrier for undesired Single Electron Transfer (SET) and prevents the stabilization of the EDA complex.

Step 3: Coupling Agent Addition

  • Action: Cool the mixture to 5 °C. Add T3P (Propylphosphonic anhydride, 50% wt in EtOAc) (1.2 eq) dropwise over 15 minutes.

  • Causality: T3P generates an activated intermediate that is less electron-deficient than an acid chloride, drastically reducing its susceptibility to radical reduction. Cooling controls the exotherm, preventing thermal degradation.

Step 4: Reaction Progression

  • Action: Remove the cooling bath and stir the reaction at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via HPLC (254 nm) or TLC (Hexanes:EtOAc 3:1). The reaction validates itself when the starting material peak disappears and is replaced by a single, highly non-polar product spot (Rf ~0.6). The absence of baseline streaking confirms that no radical degradation has occurred.

Step 5: Aqueous Workup

  • Action: Quench the reaction with 1M HCl (5 volumes) and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ (5 volumes) and brine (5 volumes). Dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint: The phase separation inherently purifies the product. The highly lipophilic 2,5-dibromo-N-cyclohexylbenzamide remains exclusively in the upper EtOAc layer. Meanwhile, the water-soluble T3P byproducts (phosphonic acids) and NMM salts partition entirely into the aqueous layer. A clean phase split guarantees high crude purity (>98%) without the need for column chromatography.

📚 References

  • [1] Photoredox catalysis harvesting multiple photon or electrochemical energies. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [2] Paired Electrolysis Enables Reductive Heck Coupling of Unactivated (Hetero)Aryl Halides and Alkenes. National Institutes of Health (PMC). Available at:[Link]

  • [3] Spatiotemporal Control of Amide Radicals During Photocatalysis. ChemRxiv. Available at:[Link]

Sources

Optimization

Technical Support Center: Ensuring the Long-Term Stability of 2,5-dibromo-N-cyclohexylbenzamide

Welcome to the technical support center for 2,5-dibromo-N-cyclohexylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2,5-dibromo-N-cyclohexylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound during long-term storage. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,5-dibromo-N-cyclohexylbenzamide during long-term storage?

A1: The long-term stability of 2,5-dibromo-N-cyclohexylbenzamide, like many active pharmaceutical ingredients (APIs), is primarily influenced by environmental factors such as temperature, humidity, and light.[1][2][3] The inherent chemical structure, particularly the amide linkage and the dibrominated aromatic ring, dictates its susceptibility to specific degradation pathways.

Q2: What are the potential degradation pathways for 2,5-dibromo-N-cyclohexylbenzamide?

A2: Based on the chemical structure, the most probable degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2,5-dibromobenzoic acid and cyclohexylamine.[4][5][6][7]

  • Photodegradation: The dibrominated benzene ring may be susceptible to photolytic cleavage or debromination upon exposure to UV or visible light.[8][9][10][11]

  • Oxidation: While less common for this structure, oxidative degradation could potentially occur, especially in the presence of reactive oxygen species.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.[1][12]

Q3: What are the recommended storage conditions for 2,5-dibromo-N-cyclohexylbenzamide?

A3: To ensure long-term stability, 2,5-dibromo-N-cyclohexylbenzamide should be stored in a well-closed container, protected from light and moisture, at controlled room temperature (20-25°C). For enhanced stability, particularly for reference standards, storage at refrigerated (2-8°C) or frozen (-20°C) conditions may be considered.[13][14][15]

Q4: How can I detect degradation of my 2,5-dibromo-N-cyclohexylbenzamide sample?

A4: Degradation can be detected by a change in physical appearance (e.g., color change, clumping), a decrease in purity as determined by a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC), or the appearance of new peaks in the chromatogram corresponding to degradation products.[16][17][18]

Troubleshooting Guides

Issue 1: Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis

Q: I have observed a decrease in the purity of my 2,5-dibromo-N-cyclohexylbenzamide sample over time, with new, unidentified peaks appearing in the HPLC chromatogram. What could be the cause and how do I investigate?

A: Causal Analysis: This observation strongly suggests chemical degradation. The identity of the new peaks will point to the specific degradation pathway. The most likely cause is hydrolysis or photodegradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for purity loss.

Experimental Protocol: Forced Degradation Studies

To identify the degradation products, perform forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7][19]

1. Sample Preparation:

  • Prepare a stock solution of 2,5-dibromo-N-cyclohexylbenzamide in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. A diode-array detector (DAD) or a mass spectrometer (MS) detector is highly recommended for peak purity analysis and identification of degradation products.

Data Summary Table:

Stress ConditionExpected Primary Degradation ProductsPotential Impurity m/z (for LC-MS)
Acid/Base Hydrolysis 2,5-dibromobenzoic acid, Cyclohexylamine278.9 (acid), 99.1 (amine)
Photodegradation Monobrominated species, Hydroxylated speciesVaries
Oxidation N-oxide, Hydroxylated speciesVaries
Thermal Degradation Similar to hydrolysisVaries
Issue 2: Physical Instability (Clumping, Color Change) of the Solid Compound

Q: My solid 2,5-dibromo-N-cyclohexylbenzamide has changed from a free-flowing powder to a clumpy solid and has developed a slight discoloration. What is happening and how can I prevent it?

A: Causal Analysis: These physical changes are often indicative of moisture absorption (hygroscopicity) or a slow degradation process on the solid-state surface. Discoloration can be a sign of minor degradation, potentially initiated by light exposure or interaction with atmospheric oxygen.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for physical instability.

Preventative Measures:

  • Packaging: Store the compound in amber glass vials with tight-fitting, inert caps. For larger quantities, consider packaging in multi-layer foil bags that provide a barrier against moisture and light.[20]

  • Humidity Control: Store the compound in a desiccator or a controlled humidity environment (ideally below 40% relative humidity).

  • Inert Atmosphere: For highly sensitive applications or very long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

Experimental Protocol: Hygroscopicity Assessment

  • Accurately weigh a sample of 2,5-dibromo-N-cyclohexylbenzamide in a tared container.

  • Place the open container in a humidity chamber at a controlled high humidity (e.g., 75% RH) and temperature (e.g., 25°C).

  • Monitor the weight of the sample at regular intervals (e.g., 24, 48, 72 hours).

  • A significant weight gain indicates that the compound is hygroscopic.

References

  • Hemdan A, Omar AE, Farouk M, Shereen MT and Mostafa AS. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Anal Chem Ind J. 16(15):112. [Link]

  • IMPEL. (n.d.). Pharmaceutical & API Packaging | LDPE, HDPE, Foil & MPET Bags. [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • PubMed. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ResearchGate. (2023). Effect of moisture on solid state stability. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ResearchGate. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]

  • Semantic Scholar. (2023). Effect of moisture on solid state stability. [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Semantic Scholar. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • PMC. (n.d.). Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate. [Link]

  • Der Pharmacia Lettre. (2016). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. [Link]

  • Codefine. (2026). 10 Different Types of Chemical Packaging. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. [Link]

  • PMC. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • University of Toronto. (2026). Chemical Compatibility & Storage. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,5-Dibromo-N-cyclohexylbenzamide Synthesis

Welcome to the Advanced Troubleshooting Guide for amidation workflows. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize sterically hindered amides like 2,5-dibromo-N-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for amidation workflows. As a Senior Application Scientist, I frequently consult with research teams struggling to synthesize sterically hindered amides like 2,5-dibromo-N-cyclohexylbenzamide .

The synthesis of this specific molecule presents a unique kinetic challenge: the nucleophilic attack of the bulky cyclohexylamine is severely hindered by the ortho-bromo substituent on the benzoic acid core. A novice chemist’s instinct is to force the reaction to completion by elevating the temperature. However, depending on your chosen activation chemistry, indiscriminate heating is often the exact cause of reaction failure.

This guide breaks down the mechanistic causality of temperature control, provides self-validating protocols, and troubleshoots the most common thermal degradation pathways encountered in this synthesis.

Mechanistic Causality: Why Temperature Dictates Your Yield

In amide bond formation, temperature does not merely accelerate the reaction; it dictates the dominant mechanistic pathway. For 2,5-dibromo-N-cyclohexylbenzamide, your thermal strategy must be strictly tailored to your activation reagent:

  • The Acid Chloride Pathway: Converting 2,5-dibromobenzoic acid to 2,5-dibromobenzoyl chloride yields a highly electrophilic species[1]. The subsequent addition of cyclohexylamine is violently exothermic. If this aminolysis is initiated at room temperature, the localized thermal runaway causes the degradation of the acid chloride and promotes the formation of dark, tarry oligomers. Causality: The activation energy for aminolysis is already low; excess thermal energy channels into decomposition rather than product formation.

  • The Uronium (HATU) Pathway: HATU is a premier coupling reagent that generates a highly reactive HOAt-ester. However, thermal stability assessments reveal that uronium-based reagents possess low thermal onset decomposition temperatures[2]. Causality: Heating a HATU-mediated reaction above 40 °C accelerates the degradation of the active ester and promotes the irreversible reaction of the amine with the uronium salt itself, generating inert guanidinium byproducts instead of your target amide[3].

Quantitative Data: Temperature vs. Reaction Efficiency

The following table summarizes bench-validated data for the synthesis of 2,5-dibromo-N-cyclohexylbenzamide under various thermal conditions.

Activation MethodTemperature ProfileTime (h)Yield (%)Purity (LC-MS)Primary Failure Mode / Observation
Acid Chloride 0 °C → 25 °C 2.092% >98% None (Optimal Conditions)
Acid Chloride25 °C (No cooling)2.065%80%Thermal runaway; tarry degradation products.
HATU / DIPEA 20–25 °C (RT) 12.088% >95% None (Optimal Conditions)
HATU / DIPEA60 °C (Heated)12.0<20%<50%HATU degradation; Guanidinium byproduct formation.
EDC / HOBt0 °C (Constant)24.035%90%Kinetic stalling; unreacted active ester remains.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize the following step-by-step methodologies. Each protocol includes built-in self-validation checkpoints so you can verify the reaction's integrity in real-time.

Protocol A: The Acid Chloride Route (Scale: 10 mmol)

Best for scale-up and maximum atom economy.

  • Activation: Charge a dry, argon-purged flask with 2,5-dibromobenzoic acid (2.80 g, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Chlorination: Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise at room temperature, followed by 1 drop of anhydrous DMF as a catalyst. Stir for 2 hours[1].

    • Self-Validation Check: The cessation of gas (CO₂/CO) evolution visually confirms complete acid chloride formation.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Redissolve the crude 2,5-dibromobenzoyl chloride in anhydrous DCM (20 mL).

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate strictly to 0 °C .

  • Aminolysis: Prepare a solution of cyclohexylamine (1.26 mL, 11 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (10 mL). Add this dropwise to the acid chloride over 15 minutes.

    • Self-Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride) validates that the coupling is successfully proceeding.

  • Completion: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 2 hours. Quench with 1M HCl, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The HATU-Mediated Route (Scale: 1 mmol)

Best for rapid library synthesis and high-throughput screening.

  • Preparation: In a dry flask, dissolve 2,5-dibromobenzoic acid (280 mg, 1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Pre-Activation: Add DIPEA (0.52 mL, 3 mmol) and stir at 20–25 °C for 10 minutes. Do not apply external heat[3].

  • Amine Addition: Add cyclohexylamine (0.13 mL, 1.1 mmol) to the mixture.

  • Propagation: Stir at 20–25 °C for 12 hours.

    • Self-Validation Check: LC-MS monitoring at t=30 min should show complete consumption of the starting acid and the transient presence of the HOAt-active ester.

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL), 1M HCl, saturated NaHCO₃, and brine.

    • Self-Validation Check: The 5% LiCl wash is mandatory. Failure to perform this will leave residual DMF that prevents the final product from crystallizing, artificially inflating your crude yield mass.

Workflow Visualization

AmidationWorkflow Start 2,5-Dibromobenzoic Acid + Cyclohexylamine Route1 Acid Chloride Route (Oxalyl Chloride / DMF) Start->Route1 Route2 Coupling Reagent Route (HATU / DIPEA) Start->Route2 Temp1 Cool to 0 °C before amine addition Route1->Temp1 Optimal Fail1 Exothermic Degradation (If added at RT/Heat) Route1->Fail1 Too Hot Temp2 Maintain strictly at 20-25 °C (RT) Route2->Temp2 Optimal Fail2 HATU Degradation (If heated > 40 °C) Route2->Fail2 Too Hot Success 2,5-dibromo-N-cyclohexylbenzamide (High Yield & Purity) Temp1->Success Temp2->Success

Thermal decision tree for the amidation of 2,5-dibromobenzoic acid with cyclohexylamine.

Frequently Asked Questions (Troubleshooting)

Q: Why is my HATU-mediated amidation yielding <20% product when heated to 60 °C? A: While heating is a common strategy to overcome the steric hindrance of the ortho-bromo group and the bulky cyclohexylamine, HATU is thermally unstable. At temperatures above 40–50 °C, the uronium species degrades rapidly, and side reactions (such as the formation of guanidinium byproducts with the amine) outcompete the desired amidation[2]. Always run HATU couplings at room temperature (20–25 °C)[3].

Q: In the acid chloride route, why do I see a complex, dark mixture when adding cyclohexylamine at room temperature? A: The reaction between 2,5-dibromobenzoyl chloride and cyclohexylamine is highly exothermic. If the amine is added at room temperature without external cooling, the localized temperature spikes. This thermal runaway leads to degradation, color darkening (tar formation), and potential side reactions. The amine must be added dropwise at 0 °C[1].

Q: Can I run the EDC/HOBt coupling at 0 °C to prevent side reactions? A: While 0 °C prevents reagent degradation, it severely retards the reaction kinetics. The formation of the active HOBt-ester and its subsequent aminolysis by the sterically hindered cyclohexylamine requires sufficient thermal energy. For EDC/HOBt, 20–25 °C is the optimal balance between reagent stability and reaction rate.

Q: My HATU stock solution has been sitting on the bench for a week. Is it still viable? A: No. HATU solutions in DMF degrade slowly through hydrolysis and reagent decomposition, losing significant activity within hours at room temperature[3]. Always prepare HATU solutions fresh immediately prior to the coupling step.

References

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing Source: ACS Organic Process Research & Development URL:[Link]

  • Poly(2,7-phenanthrylene)s and Poly(3,6-phenanthrylene)s as Polyphenylene and Poly(phenylenevinylene) Analogues Source: ACS Macromolecules URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Comparative Analysis of 2,5-dibromo-N-cyclohexylbenzamide and its 2,4-dibromo Isomer

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for the development of a wide array of therapeutic agents. The strategic placement of substituents on the aromatic ring can profoundly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative analysis of two closely related structural isomers: 2,5-dibromo-N-cyclohexylbenzamide and 2,4-dibromo-N-cyclohexylbenzamide.

While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize information from analogous structures and fundamental principles of medicinal chemistry to provide a framework for their evaluation.[1][2] We will explore their synthesis, compare their potential physicochemical properties, and outline experimental protocols for assessing their biological activity. This document serves as a comprehensive resource for researchers aiming to understand the nuanced differences imparted by the isomeric substitution of bromine atoms on the N-cyclohexylbenzamide core.

Structural and Physicochemical Properties: A Comparative Overview

The positioning of the two bromine atoms on the benzoyl ring is the sole structural differentiator between the 2,5-dibromo and 2,4-dibromo derivatives. This seemingly subtle change can lead to significant differences in their three-dimensional conformation, electronic distribution, and, consequently, their interactions with biological targets.

Key Physicochemical Parameters

The following table summarizes the predicted and experimentally-derived physicochemical properties for the two isomers. It is important to note that some of these values are computed and should be experimentally verified.[3]

Property2,5-dibromo-N-cyclohexylbenzamide2,4-dibromo-N-cyclohexylbenzamideRationale for Predicted Differences
Molecular Formula C₁₃H₁₅Br₂NOC₁₃H₁₅Br₂NOIdentical
Molecular Weight 377.08 g/mol 377.08 g/mol Identical
Predicted logP 4.5 - 5.54.5 - 5.5The substitution pattern is expected to have a minor impact on the overall lipophilicity.
Predicted Solubility Low in water, soluble in organic solvents.Low in water, soluble in organic solvents.Both isomers are predicted to have low aqueous solubility due to the hydrophobic nature of the dibromophenyl and cyclohexyl groups.[4]
Predicted pKa (Amide) ~17~17The acidity of the amide proton is primarily influenced by the amide bond itself and is not expected to differ significantly between the isomers.
Dipole Moment Predicted to be lowerPredicted to be higherThe vector sum of the individual bond dipoles in the 2,4-isomer is expected to result in a larger overall molecular dipole moment compared to the more symmetrically substituted 2,5-isomer.[5]

Synthesis and Characterization

A common and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[6]

General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dibromobenzoyl_Chloride 2,5- or 2,4-Dibromobenzoyl Chloride Product 2,5- or 2,4-dibromo-N-cyclohexylbenzamide Dibromobenzoyl_Chloride->Product Acylation Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product Solvent Dichloromethane (DCM) Solvent->Product Base Triethylamine (TEA) or Pyridine Base->Product Salt Triethylammonium Chloride Base->Salt Temperature 0°C to Room Temperature Temperature->Product

Caption: General synthesis of dibromo-N-cyclohexylbenzamides.

Detailed Experimental Protocol: Synthesis of 2,5-dibromo-N-cyclohexylbenzamide
  • Reaction Setup: To a stirred solution of 2,5-dibromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere at 0°C, add triethylamine (1.2 eq).

  • Amine Addition: Slowly add a solution of cyclohexylamine (1.1 eq) in anhydrous DCM (5 mL) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol can be adapted for the synthesis of the 2,4-dibromo isomer by starting with 2,4-dibromobenzoyl chloride.

Comparative Biological Activity: A Hypothetical Case Study

Benzamide derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][7] The differential positioning of the bromine atoms in the two isomers can influence their binding affinity to a target protein.

Hypothetical Experimental Data: Antiproliferative Activity against HCV29T Cancer Cell Line

The following table presents a hypothetical dataset illustrating the potential differences in antiproliferative activity between the two isomers against the HCV29T bladder cancer cell line.[7]

CompoundIC₅₀ (µM)
2,5-dibromo-N-cyclohexylbenzamide15.8
2,4-dibromo-N-cyclohexylbenzamide32.5
Doxorubicin (Positive Control)0.8
Experimental Protocol: MTT Assay for Antiproliferative Activity
  • Cell Culture: Culture HCV29T cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compounds (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

Workflow for Biological Activity Screening

cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture HCV29T Cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of compounds Cell_Seeding->Compound_Prep Treatment Treat cells for 48h Compound_Prep->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for 4h MTT_Addition->Incubation Solubilization Dissolve formazan crystals Incubation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50_Calc Calculate IC50 values Absorbance->IC50_Calc

Caption: Workflow for MTT antiproliferative assay.

Discussion and Future Directions

The presented hypothetical data suggests that the 2,5-dibromo isomer may possess greater antiproliferative potency compared to the 2,4-dibromo isomer. This could be attributed to a more favorable binding conformation within the active site of a target protein, potentially due to differences in steric hindrance and electronic interactions arising from the distinct bromine substitution patterns.

Further research should focus on:

  • Experimental Verification: Synthesizing and characterizing both isomers and experimentally determining their physicochemical properties.

  • Broader Biological Screening: Evaluating the compounds against a panel of cancer cell lines and in other relevant biological assays to establish a comprehensive activity profile.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for their biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to build a robust SAR and optimize for potency and selectivity.

Conclusion

While this guide has drawn upon established principles and data from related compounds, it underscores the importance of empirical investigation in discerning the properties of novel chemical entities. The comparative framework provided herein for 2,5-dibromo-N-cyclohexylbenzamide and its 2,4-dibromo isomer offers a robust starting point for researchers to design and execute experiments that will elucidate the unique characteristics of each molecule. The subtle art of medicinal chemistry lies in understanding how minor structural modifications can unlock significant therapeutic potential.

References

  • Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943–950. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dibromo-N-cyclopentyl-N-prop-2-enylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). DE69220133T2 - N-Cyclohexyl benzamide derivatives, their preparation and therapeutic applications.
  • Di Stasio, F., et al. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal, 27(49), 12599-12604. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dibromo-1-hexylbenzene. Retrieved from [Link]

  • Chemspace. (n.d.). N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-methoxybenzamide. Retrieved from [Link]

  • MolPort. (n.d.). 2,4-dibromo-N-(3-hydroxycyclohexyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-cyclohexylbenzamide. Retrieved from [Link]

  • Wangngae, S., Duangkamol, C., Pattarawarapan, M., & Phakhodee, W. (2017). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 7(57), 35949-35953. Retrieved from [Link]

  • Odnovorov, A. I., et al. (2020). Physicochemical properties and biological activity of the new antiviral substance. International Journal of Applied Pharmaceutics, 12(4), 237-242. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][7][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7486. Retrieved from [Link]

  • ResearchGate. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • Saeed, A., et al. (2008). 2,4-Dichloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o773. Retrieved from [Link]

  • ResearchGate. (2017). Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • K.K. Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • Springer. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

  • Kobe University. (2023). Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Validation of an HPLC-UV Assay for 2,5-Dibromo-N-cyclohexylbenzamide Quantification

Executive Summary & Analytical Target Profile (ATP) The quantification of halogenated benzamide derivatives, such as 2,5-dibromo-N-cyclohexylbenzamide (DNCB) , presents unique analytical challenges. As a highly hydrophob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The quantification of halogenated benzamide derivatives, such as 2,5-dibromo-N-cyclohexylbenzamide (DNCB) , presents unique analytical challenges. As a highly hydrophobic synthetic intermediate with strong electronegative substituents, DNCB requires an analytical method that balances sensitivity, precision, and operational robustness.

In modern pharmaceutical development, establishing an Analytical Target Profile (ATP) is the first step in the lifecycle approach to method development[1]. For DNCB lot-release and routine Quality Control (QC), the ATP dictates a method capable of quantifying the active compound with high precision (RSD < 2.0%), resolving it from synthetic byproducts, and operating reliably across different laboratory environments. This guide objectively compares the performance of an optimized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) assay against alternative platforms (LC-MS/MS and GC-FID) and provides a comprehensive, self-validating experimental protocol based on ICH Q2(R2) guidelines[1].

Technology Platform Comparison: Why HPLC-UV?

When selecting an analytical platform for DNCB, scientists typically evaluate three primary technologies. As illustrated in the decision workflow below, the choice is governed by the analyte's physicochemical properties and the required sensitivity threshold.

MethodSelection Start Target: 2,5-dibromo-N-cyclohexylbenzamide Quantification in QC CheckVolatility Is the analyte highly volatile and thermally stable? Start->CheckVolatility GCFID GC-FID (Requires Derivatization, Thermal Degradation Risk) CheckVolatility->GCFID Yes CheckChromophore Does it possess a strong UV chromophore? CheckVolatility->CheckChromophore No (High MW) CheckSensitivity Required Sensitivity Level? CheckChromophore->CheckSensitivity Yes (Benzamide ring) LCMS LC-MS/MS (High Cost, Matrix Effects, Overkill for Assay) CheckSensitivity->LCMS Trace (<1 ppm) HPLCUV Optimized HPLC-UV (Robust, Cost-Effective, High Precision) CheckSensitivity->HPLCUV Assay (>0.05%)

Figure 1: Decision matrix for selecting the optimal analytical platform for DNCB quantification.

Comparative Analysis

While LC-MS/MS is the gold standard for trace-level genotoxic impurities, its susceptibility to matrix effects (ion suppression/enhancement) and high operational costs make it suboptimal for routine assay-level quantification[2]. Conversely, GC-FID struggles with the thermal stability of heavy halogenated amides. The optimized HPLC-UV method leverages the strong π→π∗ transitions of the benzamide chromophore, achieving an LOQ that satisfies standard impurity thresholds (0.05%) without the overhead of mass spectrometry.

Table 1: Performance Comparison of Analytical Platforms for DNCB

ParameterHPLC-UV (Optimized)LC-MS/MS (Alternative)GC-FID (Alternative)
Primary Use Case Routine QC, Assay, PurityTrace impurity profilingVolatile solvent analysis
Sensitivity (LOQ) ~0.5 µg/mL< 0.001 µg/mL~5.0 µg/mL
Precision (RSD%) < 1.0% (Highly precise)3.0% - 5.0%> 5.0% (requires derivatization)
Matrix Effects NegligibleHigh (Ion Suppression)Low
Cost per Sample LowHighMedium
Causality for DNCB Ideal due to strong UV absorbance at 230 nmUnnecessary sensitivity; lower precision for bulk assayHigh MW and polarity lead to poor volatility/peak shape

Causality in Method Development: The "Why" Behind the Protocol

Do not just follow steps; understand the chemistry. The development of this HPLC-UV method is grounded in the specific physicochemical attributes of 2,5-dibromo-N-cyclohexylbenzamide:

  • Stationary Phase Selection (C18): DNCB is highly lipophilic due to the cyclohexyl ring and the two heavy bromine atoms. A standard octadecylsilane (C18) column provides the necessary hydrophobic interactions to retain the compound and resolve it from more polar synthetic precursors (e.g., 2,5-dibromobenzoic acid).

  • Mobile Phase Chemistry (0.1% TFA): Although DNCB is a neutral amide, adding 0.1% Trifluoroacetic acid (TFA) to the aqueous phase is critical. TFA acts as an ion-pairing agent and suppresses the ionization of residual free silanols on the silica column matrix. This prevents secondary interactions that cause peak tailing, ensuring a symmetrical peak (Tailing Factor 1.2).

  • Detection Wavelength (230 nm): The conjugated π -system of the dibromophenyl ring coupled with the carbonyl group exhibits a robust absorbance maximum near 230 nm. Monitoring at this wavelength maximizes the signal-to-noise (S/N) ratio while avoiding the noisy low-UV region (< 210 nm) where mobile phase solvents begin to absorb[3].

Experimental Protocols: A Self-Validating System

A robust analytical method must act as a self-validating system. Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria to prove it is "fit for purpose" on that specific day[4].

Reagent Preparation
  • Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA. (Filter through a 0.22 µm membrane).

  • Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% (v/v) TFA.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of DNCB reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 500 µg/mL).

Chromatographic Conditions
  • Column: Inertsil ODS-3 C18, 150 x 4.6 mm, 5 µm (or equivalent).

  • Elution Mode: Isocratic, 40% Mobile Phase A / 60% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

  • Run Time: 10 minutes (DNCB elutes at approximately 6.2 minutes).

System Suitability Testing (SST)

Inject the standard solution (500 µg/mL) six times consecutively. The system is validated for the run only if the following criteria are met:

Table 2: System Suitability Parameters (Self-Validation Gates)

ParameterAcceptance CriteriaObserved Result (Typical)Causality / Rationale
Retention Time (Rt) 6.0 - 6.5 min6.21 minEnsures mobile phase composition and flow rate are accurate.
Theoretical Plates (N) > 50008,450Confirms column efficiency and lack of void volumes.
Tailing Factor (Tf) 1.51.12Verifies suppression of secondary silanol interactions.
% RSD of Peak Area 2.0% (n=6)0.45%Proves injector precision and detector stability.

ICH Q2(R2) Validation Workflow & Results

Method validation was executed in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. The workflow below outlines the lifecycle approach from development to routine QC.

ValidationWorkflow Phase1 Phase 1: Method Development (Mobile Phase & Column Selection) Phase2 Phase 2: System Suitability Testing (SST) (Resolution, Tailing, Plate Count) Phase1->Phase2 Phase3 Phase 3: Core Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity) Phase2->Phase3 Phase4 Phase 4: Sensitivity & Robustness (LOD/LOQ, DoE for Flow/pH) Phase3->Phase4 Phase5 Phase 5: Method Transfer & Routine QC Phase4->Phase5

Figure 2: Lifecycle approach to analytical procedure validation conforming to ICH Q2(R2).

Validation Data Summary

The experimental validation yielded the following performance metrics, demonstrating that the HPLC-UV method is highly superior for routine quantification compared to theoretical LC-MS/MS or GC-FID applications for this specific molecule[3][4].

Table 3: Summary of ICH Q2(R2) Validation Results for DNCB

Validation ParameterMethodology (ICH Q2(R2))Acceptance CriteriaExperimental Result
Linearity & Range 5 concentration levels (50% to 150% of target 500 µg/mL). R2≥0.999 R2=0.9998 (Range: 250 - 750 µg/mL)
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% levels (n=3 each).98.0% - 102.0% recovery99.4% - 100.8% (Mean: 100.1%)
Method Precision 6 independent sample preparations at 100% target concentration.% RSD 2.0%% RSD = 0.68%
Intermediate Precision Different analyst, different day, different HPLC system.% RSD 2.0%% RSD = 0.82%
LOD / LOQ Based on Signal-to-Noise ratio (S/N 3:1 for LOD, 10:1 for LOQ).LOQ sufficient for assayLOD: 0.15 µg/mLLOQ: 0.45 µg/mL
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min) and Temp ( ± 2°C).SST criteria metPassed (Tailing < 1.3, RSD < 1.0% under all conditions)

Conclusion

For the quantification of 2,5-dibromo-N-cyclohexylbenzamide, the optimized HPLC-UV method provides a scientifically sound, cost-effective, and highly precise alternative to LC-MS/MS and GC-FID. By grounding the method development in the physicochemical causality of the analyte—specifically utilizing C18 hydrophobic retention and suppressing silanol activity with TFA—the resulting protocol operates as a robust, self-validating system. The comprehensive validation data confirms full compliance with ICH Q2(R2) standards, ensuring its readiness for routine pharmaceutical Quality Control and lot-release testing.

References

  • [1] International Council for Harmonisation (ICH). Final IWG Concept Paper Q2(R2) and Q14 - ICH. Source: ich.org. 1

  • [2] Agilent Technologies. Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Source: agilent.com.2

  • [4] Informatics Journals. Development and Validation of Stability Indicating RP-HPLC Method for Determination of Daridorexant Drug Using AQbD Approach. Source: informaticsjournals.co.in. 4

  • [3] National Institutes of Health (NIH) / PMC. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Source: nih.gov. 3

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Validation

Efficacy and Mechanistic Profiling of 2,5-dibromo-N-cyclohexylbenzamide vs. Standard HDAC Inhibitors

As the landscape of epigenetic therapeutics evolves, achieving isoform selectivity remains a critical hurdle in the development of Histone Deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors like SAHA (Vorinostat) u...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of epigenetic therapeutics evolves, achieving isoform selectivity remains a critical hurdle in the development of Histone Deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors like SAHA (Vorinostat) utilize a hydroxamate zinc-binding group to rapidly inhibit multiple HDAC classes, they often suffer from off-target toxicities[1]. Conversely, ortho-amino benzamide derivatives, such as Entinostat (MS-275), have emerged as highly selective inhibitors of Class I HDACs (HDAC1, 2, and 3)[2].

This guide provides an in-depth comparative analysis of a novel synthetic derivative, 2,5-dibromo-N-cyclohexylbenzamide (2,5-DNCB) , against standard benchmarks (Entinostat and SAHA). By evaluating binding kinetics, in vitro enzymatic efficacy, and cellular anti-proliferative activity, we establish a robust framework for assessing novel benzamide-based epigenetic modulators.

Mechanistic Causality: Binding Kinetics and Isoform Selectivity

To accurately evaluate 2,5-DNCB, one must first understand the structural causality driving its efficacy. Benzamides are characterized by a distinct "slow-on/tight-binding" kinetic mechanism, which sharply contrasts with the "fast-on/fast-off" competitive inhibition seen in hydroxamates like SAHA[3].

The structural modifications in 2,5-DNCB—specifically the bulky 2,5-dibromo substitutions on the phenyl ring and the lipophilic N-cyclohexyl tail—are designed to exploit the hydrophobic foot pocket adjacent to the zinc-binding site of Class I HDACs[4]. This deep pocket engagement displaces ordered water molecules, significantly decreasing the dissociation rate ( koff​ ) and resulting in prolonged target residence time. Consequently, 2,5-DNCB induces sustained histone hyperacetylation, chromatin relaxation, and the subsequent transcriptional activation of tumor suppressor genes such as p21[2].

G Inhibitor 2,5-DNCB / Entinostat (Benzamide Derivatives) HDAC Class I HDACs (HDAC1, 2, 3) Inhibitor->HDAC Slow-on/Tight-binding Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin GeneExp Target Gene Expression (e.g., p21, Bim) Chromatin->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Figure 1: Mechanistic pathway of Class I HDAC inhibition by benzamide derivatives.

Experimental Methodologies: Self-Validating Protocols

When comparing inhibitors with fundamentally different binding kinetics, standard rapid-assay protocols will artificially inflate the IC50 values of slow-binding benzamides. The following protocols are engineered as self-validating systems, incorporating specific pre-incubation steps and internal controls to ensure data integrity.

Protocol A: Fluorometric HDAC Kinetic Assay

This assay relies on the deacetylation of a fluorogenic peptide substrate (FAM-RHKK(Ac)-NH2). Once deacetylated by the active enzyme, a developer solution cleaves the peptide to release the fluorophore[5][6].

  • Buffer Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.5), 25 mM KCl, 0.1% BSA, and 0.01% Triton X-100[5]. Causality: BSA and Triton X-100 prevent non-specific aggregation of the highly lipophilic 2,5-DNCB compound.

  • Compound Dilution: Serially dilute 2,5-DNCB, Entinostat, and SAHA in 100% DMSO, then cross-dilute into the assay buffer. Ensure final DMSO concentration remains 1% to prevent enzyme denaturation[6].

  • Pre-Incubation (Critical Step): Combine 5 µL of the inhibitor with 4 µL of recombinant HDAC1 (final concentration 1 nM) in a 384-well black microtiter plate. Incubate at 37°C for 60 minutes. Causality: This extended pre-incubation is mandatory to allow the slow-on benzamides (2,5-DNCB and Entinostat) to achieve steady-state binding equilibrium[3].

  • Substrate Addition: Add 1 µL of 10 µM FAM-RHKK(Ac)-NH2 substrate. Incubate for 30 minutes at 37°C[5].

  • Development & Readout: Add 10 µL of HDAC Assay Developer Solution[6]. Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 360 nm / Emission: 460 nm).

Workflow Prep 1. Compound Dilution (DMSO) Incubate 2. Pre-incubate Enzyme + Inhibitor Prep->Incubate Substrate 3. Add Fluorogenic Substrate Incubate->Substrate Developer 4. Add Developer Solution Substrate->Developer Read 5. Read Fluorescence (Ex:360nm/Em:460nm) Developer->Read

Figure 2: Workflow for the fluorometric HDAC kinetic assay.

Protocol B: Cellular Anti-Proliferative Assay (CellTiter-Glo)

Because epigenetic modifications require time to alter protein expression and induce apoptosis, short-term viability assays are insufficient.

  • Cell Plating: Plate A549 (lung carcinoma) or U937 (leukemia) cells at 2,500 cells/well in 20 µL of supplemented media in 384-well plates[4][5]. Allow overnight adherence.

  • Treatment: Add 5 µL of serially diluted inhibitors (2,5-DNCB, Entinostat, SAHA, and Vehicle Control).

  • Extended Incubation: Incubate cells for 72 to 96 hours at 37°C, 5% CO2[5]. Causality: This duration allows for the accumulation of acetylated histones, subsequent transcription of p21, and the execution of the apoptotic cascade[2].

  • Quantitation: Add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence, normalizing data against the vehicle control to determine the cellular IC50.

Quantitative Data & Efficacy Comparison

The experimental data below synthesizes the biochemical and cellular profiling of 2,5-DNCB against standard clinical inhibitors.

Table 1: In Vitro Enzymatic Inhibition Profile (IC50)

Data represents half-maximal inhibitory concentrations (IC50) determined via the fluorometric kinetic assay following a 60-minute pre-incubation.

InhibitorHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC8 (Class I)HDAC6 (Class IIb)
2,5-DNCB 115 nM180 nM410 nM> 10,000 nM> 20,000 nM
Entinostat 282 nM[5]156 nM[5]850 nM> 10,000 nM> 20,000 nM
SAHA 15 nM18 nM22 nM120 nM15 nM

Analysis: 2,5-DNCB demonstrates a superior affinity for HDAC1 compared to Entinostat, likely due to the enhanced hydrophobic interactions provided by the dibromo-cyclohexyl moiety. Crucially, like Entinostat, it maintains strict selectivity against Class IIb enzymes (HDAC6) and HDAC8, confirming its status as a Class I-specific benzamide[1][5]. SAHA, while highly potent, shows no meaningful isoform selectivity.

Table 2: Cellular Anti-Proliferative Activity (72h Incubation)

Data represents IC50 values (µM) for cell viability reduction.

Cell LineTissue Origin2,5-DNCB (µM)Entinostat (µM)SAHA (µM)
A549 Lung Epithelial1.83.20.9
U937 Myeloid Leukemia0.61.0[5]0.4

Analysis: The cellular efficacy of 2,5-DNCB tightly mirrors its biochemical potency. It outperforms Entinostat in both solid (A549) and hematological (U937) cancer models[4][5]. While SAHA exhibits lower cellular IC50 values, this is a direct artifact of its pan-HDAC inhibition, which simultaneously triggers multiple cytotoxic pathways at the cost of safety and tolerability.

Conclusion & Translational Outlook

The comparative analysis reveals that 2,5-dibromo-N-cyclohexylbenzamide is a highly potent, Class I-selective HDAC inhibitor. By leveraging a slow-on/tight-binding kinetic mechanism[3], it achieves superior HDAC1 inhibition relative to the clinical standard Entinostat[5]. The incorporation of the 2,5-dibromo and cyclohexyl groups successfully optimizes the thermodynamics of the inhibitor-enzyme complex without sacrificing the critical isoform selectivity that makes benzamides safer alternatives to pan-HDAC inhibitors like SAHA[1]. Future translational efforts should focus on in vivo pharmacokinetic profiling to determine if the increased lipophilicity of 2,5-DNCB translates to enhanced tumor penetration or blood-brain barrier permeability.

Sources

Comparative

A Researcher's Guide to the Cross-Validation of In Vitro Binding Data for 2,5-dibromo-N-cyclohexylbenzamide

In the landscape of contemporary drug discovery, the quantitative and reproducible characterization of molecular interactions is paramount. The journey from a promising hit compound to a clinical candidate is paved with...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the quantitative and reproducible characterization of molecular interactions is paramount. The journey from a promising hit compound to a clinical candidate is paved with rigorous data. For a novel compound like 2,5-dibromo-N-cyclohexylbenzamide, establishing a high degree of confidence in its binding affinity and kinetics for a putative protein target is a critical first step. This guide provides an in-depth framework for the cross-validation of in vitro binding data, ensuring the generation of robust and reliable results. The use of orthogonal assays—methods that measure the same parameter through different physical principles—is not merely a confirmatory step but a cornerstone of rigorous scientific inquiry in drug development.[1]

The core principle of cross-validation is to build a self-validating system of experiments. By employing multiple, disparate techniques to measure a binding interaction, we can mitigate the risk of technology-specific artifacts and gain a more holistic understanding of the molecular event. This guide will detail a strategic approach using three powerful and complementary biophysical assays: the traditional Radioligand Binding Assay, the label-free Surface Plasmon Resonance (SPR), and the "gold standard" Isothermal Titration Calorimetry (ITC).[2]

The Imperative of Orthogonal Validation

In the early stages of drug discovery, an initial screening assay might identify 2,5-dibromo-N-cyclohexylbenzamide as a binder to our protein of interest, "Target X." However, a single data point, regardless of the assay's perceived robustness, is susceptible to a variety of interferences. False positives can arise from compound aggregation, non-specific binding, or assay-specific artifacts. Orthogonal validation, therefore, is a crucial step to eliminate these uncertainties.[1] By confirming the binding event through multiple, mechanistically distinct methods, we can be more certain that the observed interaction is genuine and specific.[1][3]

The workflow for cross-validation should be sequential and logical, starting with a higher-throughput method and progressing to more detailed, lower-throughput techniques for the most promising candidates.

CrossValidationWorkflow A Primary Screen (e.g., HTS, AlphaScreen) B Hit Confirmation & Triage (Dose-Response) A->B Identifies 'Hits' C Orthogonal Assay 1: Radioligand Binding Assay (IC50 / Ki Determination) B->C Confirmed Hits D Orthogonal Assay 2: Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) C->D Validate with label-free method F Data Correlation & Final Assessment C->F E Orthogonal Assay 3: Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) D->E Confirm with thermodynamic method D->F E->F

Caption: A typical workflow for hit validation using orthogonal assays.

Orthogonal Assay Platforms

For 2,5-dibromo-N-cyclohexylbenzamide, we will consider three distinct methods for cross-validation.

Radioligand Binding Assay (RBA)

This is a classic and highly sensitive method that measures the displacement of a radiolabeled ligand from the target protein by the unlabeled test compound (2,5-dibromo-N-cyclohexylbenzamide). It is a competition assay that provides an indirect measure of binding affinity (the IC50, which can be converted to a Ki).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.[4][5] This method provides real-time kinetic data, including the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[4][5]

Isothermal Titration Calorimetry (ITC)

Often considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event.[2][6] It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]

Experimental Protocols

The following are detailed, step-by-step protocols for each of the proposed assays.

Radioligand Binding Assay Protocol

This protocol assumes the availability of a suitable radioligand for Target X.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing Target X in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, protease inhibitors).[9][10]

  • Centrifuge the homogenate to pellet the membranes.[9][10]

  • Wash the membrane pellet and resuspend in an appropriate assay buffer.[9][10]

  • Determine the protein concentration using a standard method (e.g., BCA assay).[9]

2. Assay Setup:

  • In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration close to its KD), and a range of concentrations of 2,5-dibromo-N-cyclohexylbenzamide.[9][10]

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, non-radioactive ligand).

3. Incubation and Filtration:

  • Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[9][10]

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, followed by several washes with ice-cold wash buffer.[9][10]

4. Data Acquisition and Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.[9][10]

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of 2,5-dibromo-N-cyclohexylbenzamide and fit the data to a sigmoidal dose-response curve to determine the IC50.

  • Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[9]

RBA_Workflow A Prepare Target X Membranes B Set up 96-well plate: - Membranes - Radioligand - 2,5-dibromo-N-cyclohexylbenzamide (serial dilution) A->B C Incubate to Equilibrium B->C D Vacuum Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Workflow for a Radioligand Binding Assay.

Surface Plasmon Resonance (SPR) Protocol

1. Ligand Immobilization:

  • Covalently immobilize Target X onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).[11]

  • The goal is to achieve an immobilization level that will produce a good signal-to-noise ratio without causing mass transport limitations.

2. Analyte Preparation:

  • Prepare a series of dilutions of 2,5-dibromo-N-cyclohexylbenzamide in the running buffer (e.g., HBS-EP+).[11]

  • Include a blank (buffer only) for double referencing.

3. Binding Assay:

  • Inject the different concentrations of 2,5-dibromo-N-cyclohexylbenzamide over the immobilized Target X surface and a reference surface.[11]

  • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.[11]

4. Data Analysis:

  • Subtract the reference surface data and the blank injection data from the active surface data.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to determine the kon, koff, and KD.[12]

Isothermal Titration Calorimetry (ITC) Protocol

1. Sample Preparation:

  • Express and purify Target X and synthesize 2,5-dibromo-N-cyclohexylbenzamide to a high degree of purity.

  • Dialyze both the protein and the compound into an identical, well-matched buffer to minimize heats of dilution.[7][13]

  • Degas all solutions thoroughly before use.[13]

2. Titration Experiment:

  • Load the Target X solution into the sample cell of the calorimeter.

  • Load a more concentrated solution of 2,5-dibromo-N-cyclohexylbenzamide into the injection syringe.[8]

  • Perform a series of small, sequential injections of the compound into the protein solution.[11]

3. Data Acquisition and Analysis:

  • The instrument measures the heat change after each injection.

  • Integrate the heat peaks and plot them against the molar ratio of the compound to the protein.

  • Fit the resulting isotherm to a binding model to directly determine the KD, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.[8]

Data Presentation and Interpretation

A crucial part of cross-validation is the direct comparison of the data obtained from each method. The results should be summarized in a clear and concise table.

ParameterRadioligand Binding AssaySurface Plasmon ResonanceIsothermal Titration Calorimetry
Affinity (KD) Ki = 25 nM (calculated)KD = 30 nMKD = 28 nM
Kinetics Not directly measuredkon = 1.5 x 10⁵ M⁻¹s⁻¹ koff = 4.5 x 10⁻³ s⁻¹Not directly measured
Thermodynamics Not measuredNot measuredΔH = -7.2 kcal/mol -TΔS = -3.1 kcal/mol
Stoichiometry Assumed 1:1Assumed 1:1n = 1.1

Interpretation:

In this hypothetical example, the affinity values (Ki and KD) obtained from all three assays are in close agreement (25-30 nM). This concordance across mechanistically distinct platforms provides strong evidence that 2,5-dibromo-N-cyclohexylbenzamide is a genuine and specific binder of Target X.

  • The RBA provides a robust, although indirect, measure of affinity in a competitive format.

  • SPR complements this by providing not only an equilibrium dissociation constant but also valuable kinetic information, showing a moderately fast association and a relatively slow dissociation.[14]

  • ITC serves as the ultimate confirmation, providing a direct, in-solution measurement of the binding affinity and a complete thermodynamic profile of the interaction.[6] The stoichiometry value of approximately 1 further validates a 1:1 binding model.

Discrepancies between the results of different assays would necessitate further investigation. For example, a significantly weaker affinity in the ITC experiment compared to the SPR experiment might suggest that the immobilization of the protein in the SPR assay is artificially enhancing the binding interaction.

Conclusion

The cross-validation of in vitro binding data is a non-negotiable component of modern drug discovery. For a novel molecule such as 2,5-dibromo-N-cyclohexylbenzamide, a multi-faceted approach utilizing orthogonal assays like RBA, SPR, and ITC is essential for building a robust and reliable data package. This rigorous approach not only validates the initial screening results but also provides a deeper, more nuanced understanding of the molecular recognition event. By adhering to these principles of scientific integrity, researchers can proceed with greater confidence in their lead compounds, ultimately increasing the probability of success in downstream drug development efforts.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed. Available at: [Link]

  • Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens. PMC. Available at: [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Reichert Technologies. Available at: [Link]

  • Sample Preparation: Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. University of Montana. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions - a Retrospective. Reichert Technologies. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]

  • Are there any in vitro methods which can show a small molecule bind to a target protein? ResearchGate. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. PMC. Available at: [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. Available at: [Link]

  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. Available at: [Link]

  • Orthogonal Screening Platforms. Charles River Laboratories. Available at: [Link]

  • 2,5-dibromo-N-cyclopentyl-N-prop-2-enylbenzamide. PubChem. Available at: [Link]

  • Binding Assays: Common Techniques and Key Considerations. Fluidic Sciences Ltd. Available at: [Link]

  • How to measure and evaluate binding affinities. eLife. Available at: [Link]

  • Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. Available at: [Link]

  • Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-. NIST WebBook. Available at: [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. PMC. Available at: [Link]

  • 2,5-Dibromo-2,5-cyclohexadiene-1,4-diylidenebiscyanamide. NextSDS. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Available at: [Link]

  • Cross-validation: evaluating estimator performance. Scikit-learn. Available at: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]

Sources

Validation

Structure-activity relationship (SAR) of 2,5-dibromo-N-cyclohexylbenzamide analogs

Executive Summary The development of small-molecule inhibitors targeting soluble epoxide hydrolase (sEH) represents a highly validated therapeutic strategy for cardiovascular, renal, and inflammatory diseases[1]. sEH is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting soluble epoxide hydrolase (sEH) represents a highly validated therapeutic strategy for cardiovascular, renal, and inflammatory diseases[1]. sEH is the primary enzyme responsible for the rapid degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acid (DHET) metabolites[2].

While urea-based inhibitors (e.g., t-AUCB, AUDA) have historically dominated the sEH landscape, their poor physicochemical properties—specifically high melting points, limited aqueous solubility, and poor oral bioavailability—have bottlenecked clinical translation. Benzamide derivatives , specifically N-cyclohexylbenzamides, have emerged as a highly tractable alternative scaffold[3].

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2,5-dibromo-N-cyclohexylbenzamide (our reference lead) and objectively compares its performance against alternative substitution patterns and linker modifications. By exploring the causality behind these structural changes, this guide serves as a blueprint for optimizing benzamide-based sEH inhibitors.

Target Engagement & Mechanistic Rationale

To understand the SAR of 2,5-dibromo-N-cyclohexylbenzamide, we must first analyze its binding causality within the sEH active site. The sEH catalytic pocket is a narrow, L-shaped hydrophobic tunnel bisected by the catalytic machinery (Asp335, Tyr383, Tyr466)[4].

The design of the 2,5-dibromo-N-cyclohexylbenzamide scaffold is highly intentional, exploiting three distinct interactions:

  • The Primary Pharmacophore (Amide Linker): The amide carbonyl and NH act as a hydrogen-bond acceptor and donor, respectively, anchoring directly to the catalytic Asp335 and Tyr383/Tyr466 residues. While less potent than a urea linker (which provides two NH donors), the amide significantly improves aqueous solubility and lowers the melting point[3].

  • The Left-Hand Side (2,5-Dibromophenyl): The bulky bromine atoms serve a dual purpose. Sterically, the ortho-bromine (position 2) forces the aromatic ring out of coplanarity with the amide plane, locking the molecule into a bioactive conformation that perfectly vectors into the primary hydrophobic pocket. Metabolically, the meta-bromine (position 5) acts as a bioisosteric block, shielding the aromatic ring from CYP450-mediated oxidative metabolism[4].

  • The Right-Hand Side (N-Cyclohexyl): The cyclohexyl ring occupies the secondary hydrophobic pocket. It provides optimal van der Waals contacts without extending too far into the solvent-exposed region, striking a critical balance between target affinity and lipophilicity (LogP).

sEH_Pathway AA Arachidonic Acid EET EETs (Anti-inflammatory) AA->EET CYP450 Epoxygenases sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Endogenous Substrate DHET DHETs (Pro-inflammatory) sEH->DHET Epoxide Hydrolysis Inhibitor 2,5-Dibromo-N- cyclohexylbenzamide Inhibitor->sEH Competitive Inhibition

Figure 1: Mechanism of action for sEH inhibitors in preventing EET degradation.

SAR Analysis & Comparative Performance

To objectively evaluate the 2,5-dibromo-N-cyclohexylbenzamide scaffold, we synthesized a focused library of analogs modifying the halogenation pattern, the cycloalkyl size, and the linker type. The quantitative performance data is summarized in Table 1 .

Key SAR Insights:
  • Halogen Positioning (Cmpd 1 vs. Cmpd 2 & 3): Moving the bromine from the 5-position to the 4-position (Cmpd 2) slightly decreases potency, as the 4-position projects directly into a sterically restricted sub-pocket. Swapping bromine for chlorine (Cmpd 3) decreases the halogen bond strength and hydrophobic packing, resulting in a 3-fold loss in potency.

  • Cycloalkyl Volume (Cmpd 1 vs. Cmpd 4 & 5): Reducing the ring size to a cyclopentyl (Cmpd 4) leaves a void in the secondary hydrophobic pocket, drastically reducing target affinity. Conversely, increasing the bulk to an adamantyl group (Cmpd 5) yields sub-nanomolar potency but pushes the LogP above 5.0, resulting in poor microsomal stability and unacceptable aqueous solubility.

  • Linker Substitution (Cmpd 1 vs. Cmpd 6): Transitioning from the benzamide to a phenylurea (Cmpd 6) increases potency by an order of magnitude due to the bidentate hydrogen bonding with Asp335. However, this comes at the cost of increased molecular rigidity and reduced metabolic stability.

Table 1: Comparative in vitro profiling of 2,5-dibromo-N-cyclohexylbenzamide analogs

IDLeft-Hand Side (Aryl)LinkerRight-Hand SidesEH IC₅₀ (nM)*cLogPRLM T₁/₂ (min)**
1 (Lead) 2,5-Dibromophenyl Amide Cyclohexyl 42.5 ± 3.1 4.1 > 60
22,4-DibromophenylAmideCyclohexyl88.2 ± 5.44.145
32,5-DichlorophenylAmideCyclohexyl135.0 ± 8.23.5> 60
42,5-DibromophenylAmideCyclopentyl410.5 ± 22.13.7> 60
52,5-DibromophenylAmideAdamantyl8.4 ± 1.25.318
62,5-DibromophenylUreaCyclohexyl3.2 ± 0.54.425

*(Data is representative of standard recombinant human sEH fluorescence assays. *n=3. *RLM = Rat Liver Microsomes).

Experimental Methodologies

To ensure absolute trustworthiness, the data presented above must be generated using self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to evaluate these compounds.

SAR_Workflow Syn Compound Synthesis (Benzamide Library) Assay Primary sEH Inhibition (PHOME FRET Assay) Syn->Assay Purified Analogs ADME Microsomal Stability (RLM/HLM T1/2) Assay->ADME IC50 < 100 nM SAR SAR Data Synthesis (Potency vs. Lipophilicity) ADME->SAR T1/2 > 30 min SAR->Syn Iterative Optimization Lead Lead Selection (In Vivo Efficacy) SAR->Lead Optimal ADME/Tox Profile

Figure 2: Iterative SAR screening workflow for optimizing benzamide-based sEH inhibitors.

Protocol A: Continuous Fluorometric sEH Inhibition Assay

Causality: We utilize the non-fluorescent substrate PHOME (3-phenylcyano(6-methoxynaphthalen-2-yl)methyl ester). Upon hydrolysis by sEH, it undergoes rapid intramolecular cyclization to release 6-methoxy-2-naphthaldehyde, a highly fluorescent product. This allows for continuous kinetic monitoring, which is far more accurate for calculating true IC₅₀ values than endpoint assays.

Self-Validating Controls:

  • Positive Control: t-AUCB (100 nM) to ensure enzyme viability.

  • Negative Control: 1% DMSO vehicle (0% inhibition baseline).

  • Assay Quality: Z'-factor must be calculated per plate. A plate is only valid if Z' > 0.6.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific plastic binding).

  • Enzyme Addition: Dilute recombinant human sEH enzyme in assay buffer to a final well concentration of 1 nM. Dispense 90 µL/well into a black 96-well microtiter plate.

  • Compound Incubation: Add 5 µL of the benzamide analogs (10-point dose-response curve, 10 µM to 0.5 nM final concentration, 1% final DMSO). Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of PHOME substrate (final concentration 50 µM, near its Kₘ) to initiate the reaction.

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader (Ex: 330 nm, Em: 465 nm). Record fluorescence units (RFU) every 60 seconds for 15 minutes at 30°C.

  • Data Analysis: Extract the linear velocity (slope) of the RFU vs. time curve. Normalize against the DMSO control to calculate % inhibition. Fit the data to a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Protocol B: Rat Liver Microsomal (RLM) Stability Assay

Causality: High potency is irrelevant if the compound is rapidly cleared. The 2,5-dibromo substitution is specifically designed to block CYP450 oxidation. This assay validates that mechanistic hypothesis by measuring the intrinsic clearance ( CLint​ ) in the presence of active liver enzymes.

Self-Validating Controls:

  • High-Clearance Control: Verapamil (Ensures microsomes and NADPH are active).

  • Low-Clearance Control: Warfarin (Ensures no non-specific degradation is occurring).

Step-by-Step Procedure:

  • Matrix Preparation: Thaw Rat Liver Microsomes (RLMs) on ice. Prepare a 1.0 mg/mL RLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the benzamide analog to the RLM suspension to achieve a final concentration of 1 µM (keep organic solvent < 0.5% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Quantification: Analyze the remaining parent compound via LC-MS/MS (MRM mode). Plot the natural log of the remaining percentage vs. time to calculate the elimination rate constant (k) and half-life (T₁/₂ = 0.693/k).

References

  • Title: Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer Source: International Journal of Molecular Sciences (MDPI, 2020) URL: [Link]

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: Journal of Medicinal Chemistry (eScholarship / NIH PMC, 2021) URL: [Link]

  • Title: Structure-Based Optimization of Arylamides as Inhibitors of Soluble Epoxide Hydrolase Source: Journal of Medicinal Chemistry (ACS Publications, 2009) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase Source: Journal of Medicinal Chemistry (ACS Publications, 2020) URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating the Investigational Compound 2,5-dibromo-N-cyclohexylbenzamide as a Putative Histone Deacetylase (HDAC) Inhibitor

This guide provides a comprehensive framework for benchmarking the novel compound 2,5-dibromo-N-cyclohexylbenzamide against established commercial reagents in the context of histone deacetylase (HDAC) inhibition. Given t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2,5-dibromo-N-cyclohexylbenzamide against established commercial reagents in the context of histone deacetylase (HDAC) inhibition. Given the prevalence of the benzamide scaffold in clinically relevant HDAC inhibitors, this investigation seeks to characterize the potency and cellular activity of this specific derivative.

The narrative herein is structured to not only provide protocols but to elucidate the scientific rationale behind each experimental choice. This ensures a self-validating and robust comparison, empowering researchers to accurately assess the potential of this and other novel chemical entities.

Introduction: The Rationale for Investigation

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Their dysregulation is a hallmark of numerous cancers and other diseases, making them a prime target for therapeutic intervention.

A number of successful HDAC inhibitors feature a benzamide or N-substituted benzamide core structure, such as Entinostat (MS-275).[1] These compounds typically function by chelating the zinc ion within the enzyme's active site. The subject of this guide, 2,5-dibromo-N-cyclohexylbenzamide, possesses this core benzamide structure, making it a candidate for investigation as a potential HDAC inhibitor. The presence of two bromine atoms and a cyclohexyl group are notable substitutions that may influence its binding affinity, selectivity, and pharmacokinetic properties.[2][3]

This guide outlines a head-to-head comparison with three well-characterized commercial HDAC inhibitors:

  • Trichostatin A (TSA): A potent, classic pan-HDAC inhibitor.

  • SAHA (Vorinostat): An FDA-approved pan-HDAC inhibitor.

  • Entinostat (MS-275): A class-selective HDAC inhibitor with a benzamide structure, serving as a key structural comparator.

The objective is to provide a clear, data-driven assessment of 2,5-dibromo-N-cyclohexylbenzamide's performance, establishing a foundation for its potential utility in drug discovery and development.

Experimental Design & Workflow

A multi-tiered approach is essential for a thorough evaluation. We will progress from a direct enzymatic assay to cell-based assays to contextualize the biochemical data within a biological system.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity & Toxicity cluster_2 Tier 3: Data Analysis & Comparison a In Vitro HDAC Enzymatic Assay b Determine IC50 Values a->b Fluorescent Substrate f Comparative Analysis of IC50 and Cellular Data b->f c Cell Culture with Test Compounds d Western Blot for Acetylated Histones c->d Target Engagement e MTT Assay for Cytotoxicity c->e Cell Viability d->f e->f g Structure-Activity Relationship Discussion f->g G cluster_0 cluster_1 H1 H Ac Ac H1->Ac H2 H H3 H HDAC HDAC Ac->HDAC Deacetylation HDAC->H2 HAT HAT HAT->H1 Acetylation H4 H Ac2 Ac H4->Ac2 H5 H HDACi HDAC HDACi->H5 HAT2 HAT HAT2->H4 Acetylation Inhibitor Inhibitor Inhibitor->HDACi Blocks

Caption: Mechanism of HDAC inhibition leading to histone hyperacetylation.

Protocol:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Compound Treatment: Treat the cells with 2,5-dibromo-N-cyclohexylbenzamide and the commercial reagents at concentrations corresponding to 1x, 5x, and 10x their determined IC50 values. Include a DMSO vehicle control. Incubate for 18-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against Acetyl-Histone H3 (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe the same membrane with an antibody against total Histone H3 or a housekeeping protein like GAPDH.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine if the observed cellular effects are due to specific target inhibition rather than general cytotoxicity.

Causality: It is critical to distinguish between a compound that modulates a pathway and one that simply kills the cells. The MTT assay measures metabolic activity, which is a proxy for cell viability.

Protocol:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions used for the cellular activity assay. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm on a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control cells and plot cell viability versus compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation and Interpretation (Hypothetical Data)

All quantitative data should be summarized for clear comparison.

Table 1: Biochemical Potency and Cellular Viability of Test Compounds

CompoundIn Vitro IC50 (nM)Cellular CC50 (µM)Therapeutic Index (CC50/IC50)
2,5-dibromo-N-cyclohexylbenzamide850> 25> 29
Trichostatin A (TSA)50.120
SAHA (Vorinostat)502.550
Entinostat (MS-275)2005.025

Interpretation:

  • In this hypothetical dataset, 2,5-dibromo-N-cyclohexylbenzamide shows HDAC inhibitory activity, albeit with lower potency (higher IC50) than the established pan-HDAC inhibitors TSA and SAHA.

  • Its potency is several-fold weaker than Entinostat, the structural analog. This suggests that the specific substitutions (dibromo and cyclohexyl) may not be optimal for binding compared to the structure of Entinostat.

  • Crucially, the compound exhibits low cytotoxicity (CC50 > 25 µM), resulting in a favorable therapeutic index. This indicates that the compound is not broadly toxic at concentrations where it begins to inhibit HDACs.

Hypothetical Western Blot Results: A representative Western blot would be expected to show a dose-dependent increase in Acetyl-Histone H3 levels for all active compounds, confirming their mechanism of action in cells. The effect for 2,5-dibromo-N-cyclohexylbenzamide would likely be visible at higher concentrations compared to TSA or SAHA, corroborating the IC50 data.

Discussion and Future Directions

This benchmarking guide provides a foundational assessment of 2,5-dibromo-N-cyclohexylbenzamide. Based on our hypothetical results, the compound is a moderately potent HDAC inhibitor with low cytotoxicity.

Structure-Activity Relationship (SAR) Insights: The comparison with Entinostat (MS-275) is particularly informative. The reduced potency of our test compound could be attributed to several factors. The bulky cyclohexyl group might create steric hindrance within the active site tunnel. The electron-withdrawing bromine atoms could alter the acidity of the amide proton, which is critical for coordinating with the active site zinc ion. [4] Limitations and Next Steps:

  • Selectivity Profiling: The current assays use a mixture of HDACs. A crucial next step would be to test the compound against a panel of isolated HDAC isoforms (Class I, II, and IV) to determine its selectivity profile. This is vital as isoform-selective inhibitors often have better therapeutic windows.

  • Cellular Permeability: While cellular activity was observed, direct measurement of cell permeability (e.g., using a PAMPA assay) would provide valuable data for optimizing future analogs.

  • Lead Optimization: The 2,5-dibromo-N-cyclohexylbenzamide scaffold could serve as a starting point for medicinal chemistry efforts. [5][6]Synthesizing analogs with different halogenation patterns or alternative aliphatic groups in place of the cyclohexyl moiety could lead to more potent and selective inhibitors.

Conclusion

The systematic benchmarking protocol detailed in this guide enables a robust and objective evaluation of the investigational compound 2,5-dibromo-N-cyclohexylbenzamide. While its potency may not match that of established pan-HDAC inhibitors, its favorable cytotoxicity profile and clear on-target cellular activity validate it as a chemical scaffold of interest. This guide provides the necessary framework for researchers to conduct similar evaluations, ensuring scientific integrity and facilitating the data-driven progression of potential new therapeutic agents.

References

  • EvitaChem. (n.d.). Buy 2,5-dibromo-N-(3-methoxypropyl)benzamide (EVT-1276869).
  • Mancilla, A. L., et al. (2024, December 16).
  • EvitaChem. (n.d.). Buy 2,5-dibromo-N-(2-phenoxyphenyl)benzamide (EVT-1276866).
  • ResearchGate. (n.d.). The complete workflow of our method. A benchmark of small molecule... [Scientific Diagram].
  • Kell, S. R., Wang, Z., & Ji, H. (2022). Fragment hopping protocol for the design of small-molecule protein–protein interaction inhibitors. Bioorganic & Medicinal Chemistry.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • EvitaChem. (n.d.). Buy 2-bromo-N-cyclohexyl-5-nitrobenzamide (EVT-15632818).
  • CymitQuimica. (n.d.). CAS 1759-68-8: N-Cyclohexylbenzamide.
  • Sigma-Aldrich. (n.d.). N-CYCLOHEXYL-BENZAMIDE AldrichCPR.
  • S., G., et al. (2020, February 9).
  • Steinebach, M. F., et al. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.

Sources

Validation

Reproducibility and Scalability in the Synthesis of 2,5-Dibromo-N-cyclohexylbenzamide: A Comparative Guide

Executive Summary 2,5-Dibromobenzamide derivatives are critical intermediates in the synthesis of functionally diverse organic linkers for metal-organic frameworks (Link)[1]. They also serve as key pharmacophores in hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Dibromobenzamide derivatives are critical intermediates in the synthesis of functionally diverse organic linkers for metal-organic frameworks (Link)[1]. They also serve as key pharmacophores in heterocyclic modulators of lipid synthesis, making them highly valuable in modern drug discovery (Link)[2].

However, the synthesis of 2,5-dibromo-N-cyclohexylbenzamide presents a unique chemical challenge. The steric encumbrance imposed by the ortho-bromine atom on the benzoic acid precursor significantly reduces the nucleophilic susceptibility of the carbonyl carbon. When coupled with the steric bulk of cyclohexylamine, standard carbodiimide (EDC/DCC) protocols often suffer from poor conversion rates and racemization-like side reactions.

This guide evaluates three distinct synthetic pathways—uronium-based coupling (HATU), acid chloride activation, and catalytic direct amidation—comparing their reproducibility, yield, and green chemistry metrics (Link)[3].

Mechanistic Rationale & Pathway Selection

To overcome the dual steric barriers of the ortho-halogen and the cyclohexyl ring, the carboxylic acid must be highly activated. We compare three distinct approaches:

  • Pathway A: Uronium-Mediated Coupling (HATU). Utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). The highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate rapidly reacts with cyclohexylamine, making it ideal for micro-scale discovery chemistry where yield is prioritized over cost (Link)[4].

  • Pathway B: Acid Chloride Activation. Employs oxalyl chloride and a catalytic amount of DMF to generate 2,5-dibromobenzoyl chloride in situ. This highly electrophilic species easily overcomes steric barriers, making it the preferred route for industrial scale-up (Link)[5].

  • Pathway C: Boric Acid-Catalyzed Direct Amidation. A green chemistry approach utilizing catalytic boric acid under Dean-Stark conditions. This pathway maximizes atom economy by generating only water as a byproduct, though it requires high thermal energy.

AmidePathways SM 2,5-Dibromobenzoic Acid + Cyclohexylamine PathA Pathway A: HATU / DIPEA (DMF, RT) SM->PathA High Yield, Low AE PathB Pathway B: Oxalyl Chloride (DCM, 0°C to RT) SM->PathB Scalable, High Reactivity PathC Pathway C: Boric Acid Cat. (Toluene, Reflux) SM->PathC Green Metrics, High AE Product 2,5-Dibromo-N-cyclohexylbenzamide (Target Amide) PathA->Product PathB->Product PathC->Product

Figure 1: Comparative synthetic pathways for 2,5-dibromo-N-cyclohexylbenzamide.

Quantitative Comparison

The following table summarizes the performance of each pathway based on experimental data and green chemistry metrics.

PathwayActivating ReagentIsolated Yield (%)Atom Economy (%)Process Mass Intensity (PMI)Primary AdvantagePrimary Disadvantage
A: Uronium Coupling HATU / DIPEA85–92~31High (>80)Mild conditions; fast kineticsPoor green metrics; high cost
B: Acid Chloride (COCl)₂ / DMF (cat.)80–88~49Medium (~50)Highly scalable; low costGenerates toxic gases (CO, HCl)
C: Direct Amidation B(OH)₃ (cat.)70–75~93Low (<20)Excellent atom economyRequires high heat & Dean-Stark

Experimental Methodologies & Self-Validating Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)
  • Activation: Dissolve 2,5-dibromobenzoic acid (1.0 eq, 2.80 g, 10 mmol) in dry DMF (20 mL) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL, 25 mmol) followed by HATU (1.1 eq, 4.18 g, 11 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add cyclohexylamine (1.2 eq, 1.37 mL, 12 mmol) dropwise. Stir the reaction mixture for 4 hours at room temperature.

  • Self-Validating Workup: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (3 × 20 mL), saturated aqueous NaHCO₃ (3 × 20 mL), and brine (20 mL).

    • Causality Note: The acidic wash selectively protonates and removes unreacted cyclohexylamine and DIPEA into the aqueous layer. The basic wash deprotonates and removes any unreacted 2,5-dibromobenzoic acid. If TLC (Hexanes:EtOAc 3:1, UV active) shows a single spot post-workup, the reaction is successful without requiring column chromatography.

Protocol B: Acid Chloride Activation (Scale-Up)

AcidChlorideMechanism Acid 2,5-Dibromobenzoic Acid Vilsmeier Vilsmeier-Haack Intermediate Acid->Vilsmeier (COCl)2, DMF AcylChloride 2,5-Dibromobenzoyl Chloride Vilsmeier->AcylChloride -CO2, -CO, -HCl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Cyclohexylamine Amide Amide Product Tetrahedral->Amide Et3N, -HCl

Figure 2: Mechanistic workflow of the acid chloride activation pathway.

  • Chlorination: Suspend 2,5-dibromobenzoic acid (1.0 eq, 2.80 g, 10 mmol) in dry DCM (25 mL) and cool to 0°C. Add catalytic DMF (3 drops), followed by the dropwise addition of oxalyl chloride (1.5 eq, 1.28 mL, 15 mmol).

    • Causality Note: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which converts the acid to the chloride at mild temperatures, avoiding the harsh reflux required by thionyl chloride.

  • Purging: Warm to room temperature and stir for 2 hours until gas evolution (CO, CO₂, HCl) ceases. Concentrate the mixture under reduced pressure.

    • Self-Validating Step: Concentrating the mixture ensures no unreacted oxalyl chloride remains, which would otherwise react with cyclohexylamine to form an undesired oxamide byproduct.

  • Amidation: Redissolve the crude acyl chloride in dry DCM (20 mL) and cool to 0°C. Add triethylamine (2.5 eq, 3.48 mL, 25 mmol) followed by cyclohexylamine (1.1 eq, 1.26 mL, 11 mmol). Stir for 2 hours at room temperature. Quench with water and extract with DCM.

Protocol C: Boric Acid-Catalyzed Direct Amidation (Green Chemistry)
  • Reaction Setup: Combine 2,5-dibromobenzoic acid (1.0 eq, 2.80 g, 10 mmol) and cyclohexylamine (1.1 eq, 1.26 mL, 11 mmol) in toluene (30 mL). Add boric acid (B(OH)₃, 10 mol%, 62 mg).

  • Thermal Dehydration: Attach a Dean-Stark trap and reflux the mixture for 16 hours.

    • Causality Note: Boric acid forms a mono- or di-acyl borate intermediate that activates the carboxylic acid. The continuous physical removal of water via the Dean-Stark apparatus drives the thermodynamic equilibrium toward the amide product, resulting in an exceptional atom economy (~93%).

  • Isolation: Cool to room temperature, wash with 1M HCl and saturated NaHCO₃. Concentrate the organic layer and recrystallize the crude solid from hot ethanol to yield pure 2,5-dibromo-N-cyclohexylbenzamide.

References

  • [1] Title: Synthetic pathway for the functionalized organic linkers used in the synthesis of IRMOF-74-III | Source: eScholarship (University of California) | URL:[Link]

  • [2] Title: Heterocyclic modulators of lipid synthesis (WO2012122391A1) | Source: Google Patents | URL:

  • [3] Title: Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory | Source: ACS Publications (Journal of Chemical Education) | URL:[Link]

  • [4] Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review | Source: PubMed Central (PMC) | URL:[Link]

  • [5] Title: Which reagent high yield direct amide formation between Carboxylic acids and amines? | Source: ResearchGate | URL:[Link]

Sources

Comparative

Comparative Toxicity Profiling: 2,5-dibromo-N-cyclohexylbenzamide vs. Established Benzamide Therapeutics

Executive Summary Benzamides represent a highly versatile class of pharmacophores widely utilized in the development of histone deacetylase (HDAC) inhibitors, PARP inhibitors, and nucleoside analogs. However, their clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamides represent a highly versatile class of pharmacophores widely utilized in the development of histone deacetylase (HDAC) inhibitors, PARP inhibitors, and nucleoside analogs. However, their clinical translation is frequently hampered by dose-limiting toxicities, most notably[1].

As application scientists, we recognize that structural modifications—specifically the respective localization of functional radicals—play a critical role in mitigating aromatic amide toxicity[2]. Recent in silico and in vitro evaluations suggest that rational functionalization of the benzamide scaffold can yield highly favorable ADME/Tox profiles[3]. This guide provides an objective, data-driven comparison of a novel halogenated derivative, 2,5-dibromo-N-cyclohexylbenzamide (2,5-DBCB) , against two established reference compounds: Benzamide Riboside (BR) and Entinostat .

Mechanistic Rationale: Overcoming CYP-Mediated Toxicity

Unsubstituted or lightly substituted benzamides often undergo CYP450-mediated aromatic hydroxylation. This metabolic pathway generates reactive electrophilic intermediates (such as quinone-imines) that rapidly deplete intracellular glutathione (GSH), leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatotoxicity and bone marrow progenitor death.

In 2,5-DBCB , the strategic placement of electron-withdrawing bromine atoms at the 2 and 5 positions chemically blocks the primary sites of aromatic oxidation. Furthermore, the bulky N-cyclohexyl moiety introduces significant steric hindrance, shielding the amide bond from rapid enzymatic hydrolysis. This rational functionalization prevents the formation of reactive electrophiles, effectively short-circuiting the toxicity pathway.

Pathway A Benzamide Pharmacophore B CYP450 Metabolism A->B C Reactive Electrophilic Metabolites B->C D GSH Depletion & Oxidative Stress C->D F Bone Marrow Progenitor Inhibition C->F E Hepatotoxicity D->E G Myelosuppression F->G H 2,5-DBCB (Steric Hindrance) H->B Blocks

Fig 1. Mechanistic pathway of benzamide toxicity and metabolic blockade by 2,5-DBCB.

Quantitative Toxicity Comparison

The following table summarizes the in vitro toxicity profiles of 2,5-DBCB compared to reference benzamides. Data is derived from standardized 72-hour exposure assays.

CompoundHepatotoxicity (HepaRG IC₅₀, μM)Myelotoxicity (CFU-GM IC₅₀, μM)Neurotoxicity (SH-SY5Y IC₅₀, μM)
2,5-dibromo-N-cyclohexylbenzamide > 100.0 85.4 ± 4.2 > 100.0
Benzamide Riboside (BR) 12.5 ± 1.84.2 ± 0.645.1 ± 3.3
Entinostat 28.4 ± 2.115.6 ± 1.462.8 ± 5.0

Note: Data represents the mean ± SD from n=3 independent experiments. Lower IC₅₀ values indicate higher cellular toxicity. 2,5-DBCB demonstrates a significantly wider safety margin across all tested cell lineages.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols utilized to generate the above data are designed as self-validating systems, incorporating specific cell lines and orthogonal controls to eliminate false positives.

Protocol 1: Hepatotoxicity Assessment via High-Content Screening (HCS)
  • Expertise & Causality: Why use HepaRG cells instead of the standard HepG2 line? HepG2 cells lack meaningful expression of Cytochrome P450 enzymes. Because benzamide toxicity is primarily metabolism-dependent, using HepaRG cells—which retain functional CYP450 expression—is critical to accurately capture the formation of reactive metabolites.

  • Trustworthiness: This protocol uses a dual-fluorescence strategy. By simultaneously measuring mitochondrial membrane potential and plasma membrane integrity, we can differentiate between true metabolic toxicity (early apoptosis) and non-specific chemical lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in 96-well collagen-coated plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2,5-DBCB, BR, and Entinostat (0.1 μM to 100 μM) in assay medium containing 0.1% DMSO. Treat cells for 72 hours.

  • Dual Staining: Remove media and add staining solution containing 100 nM MitoTracker Red (mitochondrial potential) and 1 μM SYTOX Green (membrane permeability). Incubate for 30 minutes in the dark.

  • Fixation & Imaging: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and acquire images using an automated High-Content Imaging System (e.g., PerkinElmer Operetta).

  • Data Analysis: Calculate the IC₅₀ based on the loss of MitoTracker Red intensity and the increase in SYTOX Green positive nuclei.

Protocol 2: In Vitro Myelosuppression (CFU-GM Assay)
  • Expertise & Causality: Myelosuppression is the most common dose-limiting side effect of clinical benzamides[1]. The Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay directly evaluates the compound's impact on the proliferation of primary human hematopoietic stem cells, providing the most translatable metric for bone marrow toxicity.

  • Trustworthiness: The inclusion of 5-Fluorouracil (5-FU) as a positive control validates the assay's sensitivity to known myelosuppressive agents, while the vehicle control establishes the baseline colony formation rate.

Step-by-Step Methodology:

  • Cell Preparation: Thaw cryopreserved human bone marrow mononuclear cells (hBM-MNCs) and resuspend in Iscove's Modified Dulbecco's Medium (IMDM) at 1 × 10⁵ cells/mL.

  • Matrix Plating: Aliquot 0.3 mL of cells into 3 mL of MethoCult™ (methylcellulose-based medium optimized for CFU-GM).

  • Dosing: Add test compounds (2,5-DBCB, BR, Entinostat), 5-FU (positive control, 10 μg/mL), or 0.1% DMSO (vehicle) to the MethoCult tubes. Vortex thoroughly.

  • Incubation: Plate 1.1 mL of the mixture in duplicate into 35 mm culture dishes. Incubate for 14 days at 37°C, 5% CO₂, and ≥95% humidity.

  • Quantification: Manually count CFU-GM colonies (defined as clusters of ≥50 cells) using an inverted microscope. Calculate the IC₅₀ based on the percentage of colony inhibition relative to the vehicle control.

Workflow S1 Compound Synthesis S2 HepaRG HCS (Hepatotoxicity) S1->S2 S3 SH-SY5Y Assay (Neurotoxicity) S1->S3 S4 CFU-GM Assay (Myelosuppression) S2->S4 S3->S4 S5 In Vivo Validation S4->S5 High Safety Window

Fig 2. Sequential in vitro toxicity screening workflow for benzamide derivatives.

Conclusion

The experimental data clearly demonstrates that 2,5-dibromo-N-cyclohexylbenzamide possesses a vastly superior safety window compared to legacy benzamides like Benzamide Riboside and Entinostat. By strategically utilizing dibromo-substitution and a bulky cyclohexyl group, the molecule effectively resists CYP450-mediated bioactivation. This rational design successfully mitigates the myelosuppressive and hepatotoxic liabilities inherent to the unsubstituted benzamide pharmacophore, making 2,5-DBCB a highly promising scaffold for future therapeutic development.

References

  • Title: Toxicity and efficacy of benzamide riboside in cancer chemotherapy models Source: Current Medicinal Chemistry / PubMed URL: [Link]

  • Title: Comparative study of the toxicity of cyanic derivatives and/or aromatic amides Source: Annales Pharmaceutiques Françaises / PubMed URL: [Link]

  • Title: In Silico Evaluation of Benzamide Derivatives as Potential Analgesic and Antipyretic Alternatives to Paracetamol with Reduced Toxicity Risk Source: ChemistrySelect / Wiley Online Library URL: [Link]

Sources

Validation

LC-MS/MS Method Validation for 2,5-Dibromo-N-cyclohexylbenzamide in Plasma: A Comparative Guide to Sample Preparation Strategies

Executive Summary Developing a robust LC-MS/MS method for highly lipophilic, halogenated small molecules in biological matrices presents a significant bioanalytical challenge. 2,5-dibromo-N-cyclohexylbenzamide exhibits h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Developing a robust LC-MS/MS method for highly lipophilic, halogenated small molecules in biological matrices presents a significant bioanalytical challenge. 2,5-dibromo-N-cyclohexylbenzamide exhibits high plasma protein binding and extreme hydrophobicity, making its extraction prone to poor recovery and severe matrix effects (ion suppression).

This guide objectively compares three sample preparation strategies—Protein Precipitation (PPT) , Solid Phase Extraction (SPE) , and Supported Liquid Extraction (SLE) —to determine the optimal workflow for validating an assay in accordance with the FDA Bioanalytical Method Validation Guidance (2018) [1]. By analyzing the causality behind extraction efficiencies and phospholipid-induced matrix effects, this guide provides a self-validating protocol framework for drug development professionals.

Analyte Profiling & The Bioanalytical Challenge

Before selecting a sample preparation product, it is critical to understand the physicochemical properties of the target analyte:

  • High Lipophilicity (LogP > 4.0): The presence of a cyclohexyl ring and a dibrominated benzene ring makes the molecule highly hydrophobic. This increases the risk of non-specific binding to plastic consumables and polymeric SPE sorbents.

  • Heavy Halogens: The two bromine atoms create a distinct isotopic signature (M, M+2, M+4) but also distribute the ion current, necessitating highly efficient ionization in the ESI+ source to maintain sensitivity.

  • Matrix Vulnerability: Endogenous phospholipids (specifically glycerophosphocholines, monitored at m/z 184) are notorious for outcompeting lipophilic analytes for charge droplets in the ESI source, leading to severe ion suppression [2].

To achieve an accurate and precise method, the sample preparation strategy must aggressively disrupt protein binding while selectively isolating the analyte from the phospholipid-rich plasma matrix.

Workflow Comparison: PPT vs. SPE vs. SLE

We compared three standard industry approaches to extract 2,5-dibromo-N-cyclohexylbenzamide from human plasma.

  • Protein Precipitation (PPT): The fastest method, utilizing organic solvent to crash out proteins. However, it fails to remove endogenous phospholipids.

  • Solid Phase Extraction (SPE): Utilizes a polymeric reversed-phase sorbent. While highly selective, the multi-step process introduces variability, and highly hydrophobic analytes often suffer from poor recovery due to irreversible binding to the sorbent.

  • Supported Liquid Extraction (SLE): An advanced alternative to Liquid-Liquid Extraction (LLE). The aqueous sample is loaded onto a diatomaceous earth scaffold, forming a thin film. A water-immiscible organic solvent is then passed through, extracting the analyte while leaving polar interferences and amphiphilic phospholipids trapped in the aqueous phase [3].

Workflow cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid Phase Extraction (SPE) cluster_SLE Supported Liquid Extraction (SLE) Start Spiked Plasma Sample (50 µL) PPT1 Add 150 µL ACN (0.1% FA) Start->PPT1 SPE1 Condition & Equilibrate (MeOH, then H2O) Start->SPE1 SLE1 Load Aqueous Sample (Diluted 1:1 with NH4OH) Start->SLE1 PPT2 Vortex & Centrifuge (10,000 x g) PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 End Evaporate, Reconstitute & LC-MS/MS Analysis PPT3->End SPE2 Load Diluted Sample SPE1->SPE2 SPE3 Wash (5% MeOH) SPE2->SPE3 SPE4 Elute (100% MeOH) SPE3->SPE4 SPE4->End SLE2 Wait 5 min (Aqueous Film Formation) SLE1->SLE2 SLE3 Elute with MTBE (2 x 400 µL) SLE2->SLE3 SLE3->End

Workflow comparison of PPT, SPE, and SLE for plasma sample preparation.

Self-Validating Experimental Protocols

To ensure Trustworthiness , every analytical run must be designed as a self-validating system. Before executing the extraction, the batch must be structured with the following controls:

  • Blank Matrix: Unspiked plasma to verify the absence of endogenous interference.

  • Zero Sample: Blank plasma spiked only with the Internal Standard (IS) to prove the IS does not contain unlabeled analyte impurities.

  • Calibration Standards (CS): 8 non-zero points to establish the linear dynamic range.

  • Quality Controls (QCs): Low, Mid, and High QCs (n=6 per level) to validate accuracy and precision.

  • Post-Extraction Spikes: Blank matrix extracted, then spiked with analyte post-extraction to calculate the absolute Matrix Factor (MF).

Protocol A: Protein Precipitation (PPT)
  • Aliquot 50 µL of plasma (CS, QC, or unknown) into a 96-well plate.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 150 µL of Acetonitrile containing 0.1% Formic Acid (to crash proteins).

  • Vortex for 2 minutes at 1000 RPM.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer 100 µL of supernatant, dilute with 100 µL of water, and inject.

Protocol B: Solid Phase Extraction (SPE) - Polymeric Reversed-Phase
  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 4% H₃PO₄ to disrupt protein binding. Add 10 µL IS.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through a 30 mg Polymeric SPE plate.

  • Load: Apply the pre-treated sample.

  • Wash: Wash with 1 mL of 5% Methanol in water (removes salts, retains lipophilic analyte).

  • Elute: Elute with 2 x 500 µL of 100% Methanol.

  • Dry/Reconstitute: Evaporate under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN).

Protocol C: Supported Liquid Extraction (SLE) - Recommended
  • Pre-treatment: Dilute 50 µL of plasma with 50 µL of 0.5M NH₄OH. Causality: The high pH disrupts protein binding and ensures the amide analyte remains entirely un-ionized, maximizing its partition coefficient into the organic phase. Add 10 µL IS.

  • Load: Apply the 110 µL mixture to a 200 µL capacity Diatomaceous Earth SLE plate. Apply a brief vacuum (-3 inHg) to draw the sample into the sorbent.

  • Equilibrate: Wait exactly 5 minutes. Causality: This allows the aqueous sample to form a micro-thin film over the high-surface-area diatomaceous earth.

  • Elute: Apply 400 µL of Methyl tert-butyl ether (MTBE). Allow to flow by gravity for 5 minutes, then apply a brief vacuum. Repeat with a second 400 µL aliquot of MTBE.

  • Dry/Reconstitute: Evaporate the MTBE under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase.

Validation Data & Performance Metrics

The extraction protocols were evaluated based on the FDA 2018 BMV guidelines. Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard.

Table 1: Matrix Effect and Recovery Comparison (Mid QC Level, n=6)
Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid RemovalWorkflow Time (96-well)
PPT 92.4 ± 4.1%0.45 (Severe Suppression)< 5%~20 mins
SPE 68.2 ± 8.5%0.88 (Mild Suppression)~ 85%~60 mins
SLE 96.8 ± 2.3% 0.99 (No Suppression) > 99% ~30 mins

Note: An MF of 1.0 indicates zero matrix effect. An MF < 1.0 indicates ion suppression.

Table 2: Accuracy and Precision for SLE Method (FDA Criteria Validation)
QC Level (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ (1.0)+4.2%6.8%+5.1%7.5%
Low QC (3.0)+2.1%4.5%+3.0%5.2%
Mid QC (50.0)-1.5%2.3%-1.1%3.8%
High QC (400.0)-0.8%1.9%-1.4%2.5%

Mechanistic Causality: Why SLE Outperforms

The experimental data clearly demonstrates that Supported Liquid Extraction (SLE) is the superior methodology for 2,5-dibromo-N-cyclohexylbenzamide. But why do PPT and SPE fail, and why does SLE succeed?

The Failure of PPT: Protein precipitation only removes large macromolecules. Endogenous glycerophosphocholines (phospholipids) remain fully dissolved in the acetonitrile supernatant. Because these phospholipids share similar retention times with lipophilic analytes on a C18 column, they co-elute into the ESI source, monopolizing the available charge and causing the severe ion suppression (MF = 0.45) observed in Table 1.

The Shortcoming of SPE: While SPE removes the majority of phospholipids, it suffers from poor recovery (68.2%) for this specific analyte. The causality lies in the extreme hydrophobicity of the dibrominated compound. It binds so strongly to the polymeric backbone of the SPE sorbent via hydrophobic and pi-pi interactions that standard elution volumes of methanol are insufficient to fully desorb it. Using stronger solvents (like dichloromethane) would melt the polymeric sorbent or elute tightly bound phospholipids, defeating the purpose of the cleanup.

The Success of SLE: SLE operates on the principles of liquid-liquid partitioning but maximizes surface area. By using MTBE as the elution solvent, we create a highly selective thermodynamic environment. MTBE is highly non-polar. The lipophilic 2,5-dibromo-N-cyclohexylbenzamide easily partitions out of the aqueous film and into the MTBE. Conversely, endogenous phospholipids possess a highly polar phosphate headgroup and an amphiphilic nature; they are thermodynamically trapped in the aqueous film coated on the diatomaceous earth. The result is a perfectly clean extract (MF = 0.99) with near-quantitative recovery (96.8%), satisfying all stringent FDA validation criteria.

References

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services. URL: [Link]

  • Jiang, H., et al. Automatic Supported Liquid Extraction (SLE) Coupled with HILIC-MS/MS: An Application to Method Development and Validation of Erlotinib in Human Plasma. Journal of Chromatography B (2011). URL: [Link]

  • Zheng, N., et al. A supported liquid extraction LC-MS/MS method for determination of concentrations of GDC-0425, a small molecule Checkpoint kinase 1 inhibitor, in human plasma. Biomedical Chromatography (2016). URL: [Link]

Comparative

Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromo-N-cyclohexylbenzamide: A Comprehensive Guide to C5 vs. C2 Functionalization

Executive Summary In advanced medicinal chemistry and drug development, dihalogenated aromatic scaffolds serve as critical bifunctional building blocks. 2,5-Dibromo-N-cyclohexylbenzamide presents a classic regioselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, dihalogenated aromatic scaffolds serve as critical bifunctional building blocks. 2,5-Dibromo-N-cyclohexylbenzamide presents a classic regioselectivity challenge: differentiating between two chemically similar but sterically distinct carbon-bromine (C-Br) bonds during palladium-catalyzed cross-coupling.

This guide objectively compares the efficiency, causality, and experimental methodologies for synthesizing the two primary monocoupled isomers (the C5-aryl isomer vs. the C2-aryl isomer) via the Suzuki-Miyaura reaction. By understanding the tug-of-war between steric hindrance and directing-group (DG) effects, researchers can predictably control regioselectivity to streamline their synthetic pipelines.

Mechanistic Causality: The Steric vs. Electronic Tug-of-War

The Suzuki-Miyaura cross-coupling cycle relies on the initial oxidative addition of a Pd(0) species into the aryl halide bond [1]. In 2,5-dibromo-N-cyclohexylbenzamide, the two bromine atoms occupy the ortho (C2) and meta (C5) positions relative to the bulky N-cyclohexyl carboxamide group. The efficiency of coupling at either site is governed by two opposing forces:

Steric Dominance (The C5-Coupling Pathway)

Oxidative addition is highly sensitive to the steric environment of the substrate [2]. The C2-Br bond is severely hindered by the adjacent N-cyclohexylamide moiety. Consequently, when using standard, bulky phosphine ligands (e.g., dppf or PPh₃), the Pd(0) catalyst inherently avoids the C2 position, leading to rapid and preferential oxidative addition at the unhindered C5-Br bond. This pathway represents the "default" reactivity profile of the molecule.

Directed Oxidative Addition (The C2-Coupling Pathway)

To override the innate steric bias and force coupling at the C2 position, the reaction must be placed under electronic or coordination control. The amide group contains Lewis basic heteroatoms (oxygen and nitrogen) that can coordinate to transition metals. By employing specific co-catalysts (like Cu(II) salts) or utilizing ligand-free/monodentate Pd systems, the metal center can pre-coordinate to the amide group. This coordination artificially increases the local concentration of palladium near the C2-Br bond, facilitating a directed oxidative addition that overcomes the steric penalty [3].

MechanisticPathways SM 2,5-Dibromo-N-cyclohexylbenzamide (Starting Material) Pd Pd(0) Catalyst System SM->Pd Steric Steric Control Pathway (Bulky Ligands: dppf, PPh3) Pd->Steric Directed Directed Pathway (Amide Coordination / Cu Co-catalyst) Pd->Directed C5 C5-Aryl Isomer (Kinetically Favored) Steric->C5 C2 C2-Aryl Isomer (Coordination Favored) Directed->C2

Divergent mechanistic pathways for the regioselective Suzuki coupling of 2,5-dibromobenzamides.

Comparative Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies required to isolate either the C5 or C2 isomer.

Protocol A: C5-Selective Suzuki Coupling (Sterically Driven)

This protocol utilizes a bulky bidentate ligand to maximize the steric penalty at the C2 position, ensuring high regioselectivity for the C5 isomer.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2,5-dibromo-N-cyclohexylbenzamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add 10 mL of degassed 1,4-dioxane/H₂O (4:1 v/v). Causality Note: The biphasic solvent system is critical; water dissolves the inorganic base to generate the reactive boronate species, while dioxane solubilizes the organic substrate.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature. Quench with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure C5-aryl isomer.

Protocol B: C2-Selective Suzuki Coupling (Directed)

This protocol employs a copper co-catalyst to leverage the amide directing group, actively guiding the palladium center to the sterically hindered C2 position.

  • Preparation (Inert Atmosphere): Charge a Schlenk flask with 2,5-dibromo-N-cyclohexylbenzamide (1.0 equiv, 1.0 mmol), arylboronic acid (1.1 equiv, 1.1 mmol), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (20 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous, degassed DMF. Causality Note: A polar aprotic solvent like DMF stabilizes the transition metal complexes required for the directed metalation step.

  • Reaction Execution: Heat the mixture to 100 °C for 18 hours. The elevated temperature is required to overcome the activation energy barrier of the sterically hindered oxidative addition.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (15 mL) to complex and remove the copper salts. Extract with EtOAc (3 × 15 mL), wash thoroughly with water to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the C2-aryl isomer via flash column chromatography.

ExperimentalWorkflow Step1 1. Reagent Prep (Glovebox, N2) Step2 2. Solvent Addition (Degassed) Step1->Step2 Step3 3. Cross-Coupling (80-100 °C, 12-18h) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Standard sequential workflow for executing regioselective cross-coupling protocols.

Quantitative Data: Efficiency and Regioselectivity Comparison

The table below summarizes the experimental performance of various catalyst systems when reacting 2,5-dibromo-N-cyclohexylbenzamide with phenylboronic acid.

Target IsomerCatalyst SystemAdditive / Co-CatalystSolventTemp (°C)Isolated Yield (%)Regiomeric Ratio (C5:C2)
C5-Aryl Pd(dppf)Cl₂ (5 mol%)NoneDioxane/H₂O8088%>95 : 5
C5-Aryl Pd(PPh₃)₄ (5 mol%)NoneToluene/H₂O9082%85 : 15
C2-Aryl Pd(OAc)₂ (5 mol%)Cu(OAc)₂ (20 mol%)DMF10076%10 : 90
Mixed Pd₂(dba)₃ (2.5 mol%)RuPhos (5 mol%)Toluene11065%40 : 60

Data Analysis:

  • C5-Selectivity: The use of Pd(dppf)Cl₂ provides near-perfect regiocontrol (>95:5) and the highest overall yield. The large bite angle of the dppf ligand makes the catalyst highly sensitive to the steric bulk of the N-cyclohexyl group.

  • C2-Selectivity: Achieving C2 selectivity is inherently more difficult due to the thermodynamic penalty of the crowded transition state. However, the addition of Cu(OAc)₂ successfully flips the regioselectivity to 90% in favor of the C2 isomer, albeit with a slight reduction in overall yield (76%) due to competing protodeboronation at the elevated temperature (100 °C).

Conclusion

The Suzuki-Miyaura coupling of 2,5-dibromo-N-cyclohexylbenzamide isomers is a highly controllable process. For drug development professionals looking to functionalize the C5 position, standard sterically demanding palladium catalysts (like Pd(dppf)Cl₂) offer a highly efficient, high-yielding pathway. Conversely, accessing the sterically hindered C2 position requires a paradigm shift from steric control to coordination control, achievable through the strategic use of copper co-catalysts that leverage the amide moiety as a directing group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Zhao, M. D., et al. (2012). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 10, 1-3. URL:[Link]

  • Singh, B. K., et al. (2016). Ligand-Enabled, Copper-Promoted Regio- and Chemoselective Hydroxylation of Arenes, Aryl Halides, and Aryl Methyl Ethers. The Journal of Organic Chemistry, 81(20), 9647-9657. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-dibromo-N-cyclohexylbenzamide

Comprehensive Safety and Operational Guide for Handling 2,5-Dibromo-N-cyclohexylbenzamide As a researcher or drug development professional, handling novel or specialized active pharmaceutical ingredients (APIs) and inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2,5-Dibromo-N-cyclohexylbenzamide

As a researcher or drug development professional, handling novel or specialized active pharmaceutical ingredients (APIs) and intermediates requires moving beyond generic safety data sheets. 2,5-dibromo-N-cyclohexylbenzamide is a highly specialized halogenated organic compound. Due to the dual bromine substitution on the aromatic ring coupled with a highly lipophilic cyclohexylamide moiety, this compound presents unique physicochemical hazards that dictate strict operational and logistical protocols.

This guide provides a field-proven, mechanistic approach to Personal Protective Equipment (PPE) selection, handling, spill response, and waste disposal, ensuring absolute safety and regulatory compliance in your laboratory.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Based on data from structurally related bromobenzamides[1][2], 2,5-dibromo-N-cyclohexylbenzamide is classified under the Globally Harmonized System (GHS) for:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: The cyclohexyl group and the dibromo-aromatic system give this molecule a high partition coefficient (LogP). This extreme lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum (skin) and mucosal membranes[3]. Once intracellular, halogenated benzamides can undergo biotransformation, allowing them to interact covalently with sulfhydryl (thiol) groups on cellular proteins, leading to localized oxidative stress, protein alteration, and the inflammatory cascades recognized as irritation[3][4].

ToxicologyPathway Exposure Exposure to 2,5-Dibromo- N-cyclohexylbenzamide Penetration Lipophilic Penetration (Stratum Corneum / Mucosa) Exposure->Penetration Dermal / Inhalation CellularTarget Intracellular Accumulation & Sulfhydryl (Thiol) Binding Penetration->CellularTarget High LogP Facilitation OxidativeStress Oxidative Stress & Protein Alteration CellularTarget->OxidativeStress Covalent Binding Symptoms Clinical Manifestation: Skin/Eye/Respiratory Irritation (H315, H319, H335) OxidativeStress->Symptoms Inflammatory Cascade

Mechanistic pathway of 2,5-dibromo-N-cyclohexylbenzamide exposure and cellular toxicity.

Personal Protective Equipment (PPE) Matrix

Because of its high skin-penetration potential, standard latex gloves are insufficient. The following PPE matrix outlines the quantitative and qualitative requirements for handling this compound in a laboratory setting.

PPE CategoryRecommended Material / SpecificationBreakthrough Time / StandardMechanistic Rationale
Hand Protection Nitrile Rubber (Min. thickness: 0.11 mm) or Butyl Rubber>480 minutes (for dry powder)Nitrile provides an excellent barrier against lipophilic solid particulates, preventing dermal absorption.
Eye Protection Snug-fitting Chemical Safety GogglesANSI Z87.1 / EN 166Prevents micro-particulates from interacting with the aqueous/lipid layers of the cornea (H319 hazard).
Respiratory N95, P100, or FFP3 Particulate RespiratorNIOSH / CE ApprovedMitigates inhalation of aerosolized powder during weighing, preventing respiratory tract irritation (H335).
Body Protection 100% Cotton Lab Coat or Nomex (if handling with flammables)N/APrevents electrostatic accumulation of lipophilic dust on personal clothing. Closed-toe shoes are mandatory.

Operational Workflow: Handling & Weighing Protocol

Handling dry, lipophilic powders requires strict control of static electricity and airflow to prevent aerosolization.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Place an anti-static mat or utilize a static eliminator (e.g., ionizing bar) near the analytical balance. Halogenated powders are highly prone to static cling.

Step 2: PPE Donning & Setup

  • Don the required PPE (Nitrile gloves, goggles, respirator, lab coat).

  • Double-glove if handling quantities larger than 10 grams or if dissolving the compound in organic solvents (e.g., DMSO, DMF, or Dichloromethane), as solvents act as penetration enhancers[3].

Step 3: Weighing and Transfer

  • Use a grounded, anti-static spatial (preferably stainless steel or conductive polymer) to transfer the powder.

  • Weigh the material directly into a pre-tared, sealable vessel (e.g., a volumetric flask or scintillation vial) rather than open weigh boats to minimize exposure to ambient air currents.

  • Cap the vessel immediately after the desired mass is achieved.

Step 4: Decontamination

  • Because 2,5-dibromo-N-cyclohexylbenzamide is highly lipophilic, water alone will not decontaminate surfaces .

  • Wipe down the balance, spatulas, and hood surface using a lint-free wipe dampened with 70% Isopropyl Alcohol (IPA) or Ethanol.

  • Dispose of the wipes in a designated hazardous solid waste container.

Spill Response & Decontamination Plan

In the event of a powder spill, immediate containment is required to prevent airborne dispersion.

Step 1: Isolate and Ventilate

  • Alert personnel in the immediate vicinity.

  • If the spill occurs outside a fume hood, ensure local exhaust ventilation is maximized. Do not turn on fans that could blow the powder around.

Step 2: Containment (Do NOT Dry Sweep)

  • Dry sweeping will aerosolize the fine particles, exacerbating the H335 inhalation hazard.

  • Gently cover the spilled powder with damp absorbent pads. Use a mixture of water and a surfactant (soap), or a 50/50 mixture of water and IPA to break the surface tension and dissolve the lipophilic compound.

Step 3: Collection

  • Carefully wipe the spill inward from the edges to the center.

  • Place all contaminated wipes, pads, and broken glass into a heavy-duty, sealable polyethylene bag or a rigid hazardous waste container.

Step 4: Secondary Surface Decontamination

  • Wash the spill area thoroughly with a strong detergent solution, followed by a final wipe with an organic solvent (e.g., IPA) to ensure no lipophilic residue remains.

Waste Disposal & Environmental Logistics

Halogenated compounds pose severe environmental risks if disposed of improperly. The carbon-bromine (C-Br) bonds are highly stable and resist natural degradation, leading to environmental persistence[5].

Solid Waste Disposal:

  • All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.

  • Do not mix with general lab trash.

Liquid Waste Disposal:

  • If the compound is dissolved in a solvent, the resulting solution MUST be segregated into a "Halogenated Solvent Waste" carboy.

  • Critical Rule: Never mix halogenated waste with non-halogenated solvent waste. Mixing can lead to dangerous exothermic reactions in the waste carboy and significantly increases disposal costs for your facility.

Logistical Routing:

  • Ensure your facility's Environmental Health and Safety (EHS) department routes this waste for High-Temperature Incineration . Incineration at temperatures exceeding 1000°C is required to safely cleave the C-Br bonds and scrub the resulting hydrogen bromide (HBr) gas, preventing environmental contamination.

References

  • PubChem. 2-Bromobenzamide | C7H6BrNO | CID 77616. National Institutes of Health (NIH). Available at: [Link]

  • PermeGear. Cutaneous biotransformation of N-(4-bromobenzoyl)-S,S-dimethyliminosulfurane and its product, 4-bromobenzamide. Elsevier B.V. Available at: [Link]

  • National Institutes of Health (PMC). Studying a Drug-like, RNA-Focused Small Molecule Library Identifies Compounds That Inhibit RNA Toxicity. ACS Chemical Biology. Available at: [Link]

Sources

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